molecular formula C10H19NaO3 B7803461 sodium;5-hydroxydecanoate

sodium;5-hydroxydecanoate

Cat. No.: B7803461
M. Wt: 210.25 g/mol
InChI Key: YNAGNECWEKMWRM-UHFFFAOYSA-M
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Description

Sodium;5-hydroxydecanoate is a useful research compound. Its molecular formula is C10H19NaO3 and its molecular weight is 210.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality sodium;5-hydroxydecanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about sodium;5-hydroxydecanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

sodium;5-hydroxydecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O3.Na/c1-2-3-4-6-9(11)7-5-8-10(12)13;/h9,11H,2-8H2,1H3,(H,12,13);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNAGNECWEKMWRM-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(CCCC(=O)[O-])O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC(CCCC(=O)[O-])O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NaO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Role of 5-Hydroxydecanoate in Ischemic Preconditioning Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ischemic preconditioning (IPC) is a powerful endogenous mechanism that protects the heart from sustained ischemia-reperfusion injury. A key player in the signaling cascade of IPC is the mitochondrial ATP-sensitive potassium (mitoKATP) channel. The selective blockade of this channel by 5-hydroxydecanoate (5-HD) has been instrumental in elucidating the intricate pathways of cardioprotection. This technical guide provides an in-depth exploration of the role of 5-HD in IPC, detailing its mechanism of action, its impact on downstream signaling, and comprehensive protocols for its use in experimental models. We will also address critical considerations, such as the state-dependent nature of its inhibitory action and potential off-target effects, to ensure robust and reproducible research in the pursuit of novel cardioprotective therapies.

Introduction: The Phenomenon of Ischemic Preconditioning

Ischemic preconditioning is a remarkable adaptive response where brief, non-lethal episodes of ischemia and reperfusion protect the myocardium from a subsequent, more prolonged ischemic insult. This phenomenon, first described by Murry and colleagues in 1986, significantly reduces infarct size and improves cardiac function. The signaling pathways of IPC are complex, involving a multitude of triggers, mediators, and end-effectors. Central to this protective cascade is the opening of the mitochondrial ATP-sensitive potassium (mitoKATP) channel, a critical event that initiates a cascade of downstream signaling events culminating in cardioprotection.

The pharmacological tool, 5-hydroxydecanoate (5-HD), has been pivotal in dissecting the role of mitoKATP channels in IPC. By selectively inhibiting these channels, researchers can effectively abolish the protective effects of IPC, thereby confirming the channel's essential role in the signaling pathway.

The Central Role of the mitoKATP Channel and its Blockade by 5-HD

The mitoKATP channel, located in the inner mitochondrial membrane, is a key regulator of mitochondrial function. Its opening leads to an influx of potassium ions into the mitochondrial matrix, which is believed to trigger a cascade of protective events.

Mechanism of Action of 5-HD

5-HD is a selective inhibitor of the mitoKATP channel.[1] Its primary mechanism of action is the blockade of potassium ion influx through the channel, which in turn prevents the downstream signaling events associated with IPC. It is important to note that the inhibitory action of 5-HD on mitoKATP channels is state-dependent. The channel is highly sensitive to 5-HD when it is in an open state induced by pharmacological openers like diazoxide or physiological openers, but it is insensitive to 5-HD when the open state is induced by the absence of ATP and Mg2+.[1]

Downstream Consequences of mitoKATP Channel Blockade by 5-HD

The opening of the mitoKATP channel is a critical trigger for a cascade of downstream signaling events that confer cardioprotection. The blockade of this channel by 5-HD abrogates these protective effects. The key downstream pathways affected include:

  • Reactive Oxygen Species (ROS) Signaling: The opening of the mitoKATP channel leads to a modest and transient increase in the production of reactive oxygen species (ROS) by the mitochondria. These ROS act as second messengers, activating downstream signaling kinases, most notably Protein Kinase C (PKC).

  • Protein Kinase C (PKC) Activation: ROS-mediated activation of PKC, particularly the ε isoform, is a crucial step in the IPC signaling cascade. Activated PKCε translocates to the mitochondria, where it is thought to phosphorylate and further modulate the activity of mitoKATP channels and other mitochondrial proteins, contributing to the protective phenotype. The relationship is complex, with evidence suggesting PKC can be both upstream and downstream of the mitoKATP channel.[2][3]

  • Preservation of Mitochondrial Function: The signaling cascade initiated by mitoKATP opening ultimately leads to the preservation of mitochondrial integrity and function during prolonged ischemia and reperfusion. This includes the inhibition of the mitochondrial permeability transition pore (mPTP) opening, a key event in cell death.

The central role of 5-HD in blocking these pathways is illustrated in the following diagram:

G cluster_0 Ischemic Preconditioning Stimulus cluster_1 Mitochondrial Events cluster_2 Cytosolic Signaling cluster_3 Cardioprotective Outcome IPC Brief Ischemia/ Reperfusion mitoKATP mitoKATP Channel Opening IPC->mitoKATP triggers ROS ↑ ROS Production (Signaling Molecules) mitoKATP->ROS leads to PKC PKCε Activation ROS->PKC activates Mito_Integrity Preservation of Mitochondrial Integrity Protection Reduced Infarct Size Improved Cardiac Function Mito_Integrity->Protection PKC->mitoKATP positive feedback PKC->Mito_Integrity promotes Five_HD 5-Hydroxydecanoate (5-HD) Five_HD->mitoKATP BLOCKS

Caption: Signaling pathway of ischemic preconditioning and the inhibitory role of 5-HD.

Quantitative Effects of 5-HD in Cardioprotection Studies

The efficacy of 5-HD as a mitoKATP channel blocker and its impact on ischemic preconditioning have been quantified in numerous studies. The following table summarizes key quantitative data from the literature.

ParameterValueExperimental ModelReference
IC50 for mitoKATP Inhibition 45-75 µMIsolated rat heart and liver mitochondria (in the presence of Mg2+, ATP, and an opener)[1]
Effective Concentration to Abolish IPC 100 µMLangendorff-perfused rat hearts[4]
Effect on Infarct Size Completely abolished the reduction in infarct size by IPC (from ~8% to ~50% of the area at risk)In vivo rat model of myocardial infarction[1]
Effect on Myocardial Apoptosis Blocked the anti-apoptotic effect of the mitoKATP opener diazoxideCultured neonatal rat cardiac ventricular myocytes[5]

Methodological Considerations and Potential Off-Target Effects

While 5-HD is a widely used and valuable tool, it is crucial for researchers to be aware of its potential off-target effects to ensure accurate interpretation of experimental data.

State-Dependent Inhibition

As previously mentioned, the inhibitory effect of 5-HD on mitoKATP channels is state-dependent.[1] This is a critical consideration in experimental design, as the timing of 5-HD administration relative to the activation of the channel can significantly influence the outcome.

Metabolism and Off-Target Effects

Recent studies have shown that 5-HD can be metabolized by mitochondrial enzymes. It is a substrate for acyl-CoA synthetase, which converts it to 5-hydroxydecanoyl-CoA.[6] This metabolic activation opens the possibility that the observed effects of 5-HD may, in part, be due to its metabolites or its influence on cellular metabolism, rather than solely through direct mitoKATP channel blockade. For instance, it has been reported that 5-HD can increase mitochondrial matrix volume and inhibit respiration under certain conditions, effects that are independent of its action on the mitoKATP channel.[7][8]

Experimental Protocols

To facilitate the investigation of the role of 5-HD in ischemic preconditioning, we provide detailed, step-by-step protocols for two key experimental procedures: the Langendorff-perfused isolated heart model and the quantification of myocardial infarct size using triphenyltetrazolium chloride (TTC) staining.

Protocol 1: Investigating the Effect of 5-HD on Ischemic Preconditioning in a Langendorff-Perfused Rat Heart Model

This protocol describes the induction of ischemic preconditioning in an isolated rat heart and the use of 5-HD to assess the role of mitoKATP channels.

Materials:

  • Langendorff perfusion system

  • Krebs-Henseleit buffer (oxygenated with 95% O2 / 5% CO2)

  • 5-Hydroxydecanoate (5-HD) stock solution

  • Anesthesia (e.g., sodium pentobarbital)

  • Heparin

  • Surgical instruments

Procedure:

  • Heart Isolation and Perfusion:

    • Anesthetize the rat and administer heparin to prevent coagulation.

    • Perform a thoracotomy, excise the heart, and immediately place it in ice-cold Krebs-Henseleit buffer.

    • Cannulate the aorta on the Langendorff apparatus and initiate retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant pressure (typically 70-80 mmHg) and temperature (37°C).[9]

  • Stabilization:

    • Allow the heart to stabilize for a 20-30 minute period.

  • Experimental Groups:

    • Control Group (Ischemia/Reperfusion): Subject the heart to 30 minutes of global ischemia followed by 120 minutes of reperfusion.[3]

    • Ischemic Preconditioning (IPC) Group: Induce IPC with one or more cycles of brief ischemia (e.g., 5 minutes) followed by a brief period of reperfusion (e.g., 5 minutes) before the sustained 30-minute ischemic period.[3]

    • 5-HD + IPC Group: Perfuse the heart with Krebs-Henseleit buffer containing 5-HD (e.g., 100-200 µM) for a specified period (e.g., 15 minutes) before and during the IPC protocol.[3]

  • Data Acquisition:

    • Continuously monitor cardiac function parameters such as left ventricular developed pressure (LVDP), heart rate, and coronary flow throughout the experiment.

  • Tissue Collection:

    • At the end of the reperfusion period, prepare the heart for infarct size analysis.

G cluster_0 Preparation cluster_1 Experimental Protocols cluster_2 Sustained Ischemia & Reperfusion cluster_3 Analysis A Heart Isolation & Cannulation B Stabilization (20-30 min) A->B C1 Control: 30 min Ischemia B->C1 C2 IPC: (5 min I / 5 min R) x 1-3 B->C2 C3 5-HD + IPC: Perfuse with 5-HD before & during IPC B->C3 D 30 min Global Ischemia C1->D C2->D C3->D E 120 min Reperfusion D->E F Infarct Size Quantification (TTC) E->F

Caption: Experimental workflow for investigating the effects of 5-HD in a Langendorff-perfused heart model.

Protocol 2: Quantification of Myocardial Infarct Size using Triphenyltetrazolium Chloride (TTC) Staining

This protocol provides a reliable method for delineating viable and infarcted myocardial tissue.

Materials:

  • 1% Triphenyltetrazolium chloride (TTC) in phosphate buffer (pH 7.4)

  • 10% formalin

  • Heart slicing apparatus or a sharp blade

  • Digital scanner or camera

  • Image analysis software (e.g., ImageJ)

Procedure:

  • Heart Preparation:

    • At the end of the reperfusion period, remove the heart from the Langendorff apparatus.

    • Freeze the heart at -20°C for approximately 1-2 hours to facilitate slicing.

  • Slicing:

    • Cut the frozen ventricles into uniform transverse slices (e.g., 2 mm thick) from apex to base.

  • TTC Staining:

    • Immerse the heart slices in a 1% TTC solution at 37°C for 15-20 minutes. Viable tissue, rich in dehydrogenase enzymes, will react with TTC to form a red formazan precipitate, while infarcted tissue will remain pale or white.

  • Fixation:

    • Transfer the stained slices to a 10% formalin solution to fix the tissue and enhance the color contrast.

  • Image Acquisition:

    • Scan or photograph both sides of each heart slice.

  • Image Analysis:

    • Use image analysis software to measure the total area of the ventricle and the area of the infarct (pale region) for each slice.

    • Calculate the infarct size as a percentage of the total ventricular area or the area at risk.

Conclusion and Future Directions

5-Hydroxydecanoate has proven to be an indispensable pharmacological tool for unraveling the intricate signaling pathways of ischemic preconditioning. Its ability to selectively block the mitoKATP channel has solidified the central role of this channel in cardioprotection. However, as with any pharmacological agent, a thorough understanding of its mechanism of action, including its state-dependent inhibition and potential off-target effects, is paramount for the rigorous design and interpretation of experiments.

Future research should continue to explore the precise molecular interactions of 5-HD with the mitoKATP channel and its subunits. Further investigation into the metabolic fate of 5-HD and its potential impact on cellular bioenergetics will provide a more complete picture of its cellular effects. By employing the detailed protocols and considering the critical insights provided in this guide, researchers can continue to leverage 5-HD to advance our understanding of ischemic preconditioning and to identify novel therapeutic targets for the treatment of ischemic heart disease.

References

  • Jabůrek, M., Yarov-Yarovoy, V., Paucek, P., & Garlid, K. D. (1998). State-dependent inhibition of the mitochondrial KATP channel by glyburide and 5-hydroxydecanoate. Journal of Biological Chemistry, 273(22), 13578-13582. [Link]

  • Halestrap, A. P., Clarke, S. J., & Javadov, S. A. (2002). The effects of ischaemic preconditioning, diazoxide and 5-hydroxydecanoate on rat heart mitochondrial volume and respiration. The Journal of Physiology, 545(Pt 3), 925–936. [Link]

  • Hassouna, A., Matata, B. M., & Galinanes, M. (2004). PKC-ε is upstream and PKC-α is downstream of mitoKATP channels in the signal transduction pathway of ischemic preconditioning of human myocardium. American Journal of Physiology-Cell Physiology, 287(5), C1418-C1425. [Link]

  • Halestrap, A. P., Clarke, S. J., & Javadov, S. A. (2002). The effects of ischaemic preconditioning, diazoxide and 5-hydroxydecanoate on rat heart mitochondrial volume and respiration. The Journal of Physiology, 545(3), 925-936. [Link]

  • Roth, S., Shaikh, A. R., & Rosenbaum, P. S. (2006). Mitochondrial Potassium ATP Channels and Retinal Ischemic Preconditioning. Investigative Ophthalmology & Visual Science, 47(5), 2092-2102. [Link]

  • Costa, A. D., & Garlid, K. D. (2008). Intramitochondrial signaling: interactions among mitoKATP, PKCɛ, ROS, and MPT. American Journal of Physiology-Heart and Circulatory Physiology, 295(2), H874-H882. [Link]

  • Downey, J. M. (n.d.). Measuring infarct size by the tetrazolium method. University of South Alabama. [Link]

  • Kim, T. H., & Lee, J. C. (2009). Redox signaling pathways involved in neuronal ischemic preconditioning. The open neuro-psychopharmacology journal, 2, 44-53. [Link]

  • Jabůrek, M., Yarov-Yarovoy, V., Paucek, P., & Garlid, K. D. (1998). State-dependant Inhibition of the Mitochondrial KATP Channel by Glyburide and 5-Hydroxydecanoate. Journal of Biological Chemistry, 273(22), 13578-13582. [Link]

  • Ardehali, H. (2010). How Many Properties has Mitochondrial Katp Channel?. Journal of Clinical & Experimental Cardiology, 1(2). [Link]

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  • Akao, M., O'Rourke, B., Kusuoka, H., Teshima, Y., Jones, S. P., & Marbán, E. (2001). Mitochondrial ATP-sensitive potassium channels inhibit apoptosis induced by oxidative stress in cardiac cells. Circulation research, 88(12), 1267-1275. [Link]

  • Roth, S., Shaikh, A. R., & Rosenbaum, P. S. (2006). Mitochondrial Potassium ATP Channels and Retinal Ischemic Preconditioning. Investigative Ophthalmology & Visual Science, 47(5), 2092. [Link]

  • Pasdois, P., & Parker, J. E. (2006). Signaling mechanisms in ischemic preconditioning. Circulation research, 99(8), e68-e70. [Link]

  • Sellers, S. L., Melendez, G. C., Horner, L. M., & LaDisa, J. F. (2013). Relationship between mitochondrial matrix volume and cellular volume in response to stress and the role of ATP-sensitive potassium channel. Circulation, 128(11_suppl_1), S63-S69. [Link]

  • Sellers, S. L., Melendez, G. C., Horner, L. M., & LaDisa, J. F. (2013). The relationship between mitochondrial matrix volume and cellular volume in response to stress and the role of the adenosine triphosphate sensitive potassium channel. Journal of surgical research, 185(2), 603–609. [Link]

  • Iqbal, M., Naseem, A., & Ahmad, T. (2017). Administration of 5-Hydroxydecanoate, a Selective Inhibitor of Mitochondrial ATP-sensitive Potassium Channels, Reverses the Cardioprotective Effect of Apelin-13 in Ischemia/Reperfusion Model of Rat Heart. Indian Journal of Physiology and Pharmacology, 61(2), 154-160. [Link]

  • Yao, Z., & Gross, G. J. (2000). Roles of mitochondrial ATP-sensitive K channels and PKC in anti-infarct tolerance afforded by adenosine A1 receptor activation. Journal of molecular and cellular cardiology, 32(1), 109-120. [Link]

  • Meinertz, T., Schmelter, C., & Reimer, K. A. (2000). 5-HD abolishes ischemic preconditioning independently of monophasic action potential duration in the heart. Basic research in cardiology, 95(3), 226-233. [Link]

  • Sellers, S. L., Melendez, G. C., Horner, L. M., & LaDisa, J. F. (2013). Relationship Between Mitochondrial Matrix Volume and Cellular Volume in Response to Stress and the Role of ATP-Sensitive Potassium Channel. Circulation, 128(suppl_1), S63-S69. [Link]

  • Wang, Y., Hirai, K., & Ashraf, M. (2003). Role of mitochondrial KATP channels and protein kinase C in ischaemic preconditioning. Clinical and Experimental Pharmacology and Physiology, 30(5‐6), 333-339. [Link]

  • Wang, Y., & Ashraf, M. (2022). A refined TTC assay precisely detects cardiac injury and cellular viability in the infarcted mouse heart. Scientific reports, 12(1), 17897. [Link]

  • Hanley, P. J., Daut, J., & Daut, J. (2003). β-Oxidation of 5-hydroxydecanoate, a putative blocker of mitochondrial ATP-sensitive potassium channels. British journal of pharmacology, 138(6), 1121–1126. [Link]

  • Bederson, J. B., Pitts, L. H., Tsuji, M., Nishimura, M. C., Davis, R. L., & Bartkowski, H. (1986). Rat middle cerebral artery occlusion: evaluation of the model and development of a neurologic examination. Stroke, 17(3), 472-476. [Link]

  • Osuala, F. O., & Aka, I. I. (2016). Protein kinase C and cardiac dysfunction: a review. Cardiovascular journal of Africa, 27(3), 172–177. [Link]

  • Kwon, J. W., Park, C. K., Shin, H. Y., Paek, S. H., Wang, K. C., & Kim, D. G. (2008). Time-dependent Changes of the Infarct Volume in a Rat Stroke Model: A Comparison of the Use of MRI and TTC-staining as Monitoring Tools. Journal of Korean Neurosurgical Society, 44(4), 215–221. [Link]

  • Wang, Y., & Ashraf, M. (2021). Abstract 711 Reliable and precise determination of infarct size in the mouse heart with microscopic TTC imaging. Basic Research in Cardiology, 116(1), 1-2. [Link]

  • Di Battista, A. (2013). A Langendorff-Perfused Mouse Heart Model For Delayed Remote Limb Ischemic Preconditioning Studies. University of Toronto. [Link]

  • Wikipedia contributors. (2023, December 1). Langendorff heart. In Wikipedia, The Free Encyclopedia. Retrieved March 7, 2026, from [Link]

  • Hanley, P. J., & Daut, J. (2002). KATP channel-independent targets of diazoxide and 5-hydroxydecanoate in the heart. Journal of Physiology, 542(3), 735-741. [Link]

  • Zuo, L., & Roberts, W. J. (2015). Induction and Assessment of Ischemia-reperfusion Injury in Langendorff-perfused Rat Hearts. Journal of visualized experiments : JoVE, (101), 52904. [Link]

  • Li, G., Chen, Y., Li, S., & Li, Y. (2015). Novel cardioprotective strategy combining three different preconditioning methods to prevent ischemia/reperfusion injury in aged. Molecular medicine reports, 12(2), 2375–2384. [Link]

  • Xia, Q., Chen, Y. Z., & Liang, F. Y. (2004). Activation of mitochondrial ATP-sensitive potassium channels delays ischemia-induced cellular uncoupling in rat heart. Acta pharmacologica Sinica, 25(1), 40-46. [Link]

  • Westphal, S., Kolditz, F., & Kormeier, B. (2018). Impairment of energy metabolism in cardiomyocytes caused by 5-FU catabolites can be compensated by administration of amino acids. PloS one, 13(10), e0204343. [Link]

  • McKinsey, T. A. (2019). HDAC5 catalytic activity suppresses cardiomyocyte oxidative stress and NRF2 target gene expression. Journal of Biological Chemistry, 294(21), 8495-8505. [Link]

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  • Rawls, K. D., Dougherty, B. V., & Papin, J. A. (2020). Identifying functional metabolic shifts in heart failure with the integration of omics data and a cardiomyocyte-specific, genome-scale model. Metabolic engineering, 61, 14-27. [Link]

Sources

Technical Guide: 5-Hydroxydecanoate (5-HD) Inhibition of Mitochondrial ATP-Sensitive Potassium Channels

[1][2][3][4][5][6][7][8][9]

Executive Summary

5-Hydroxydecanoate (5-HD) is widely recognized as the pharmacological "gold standard" for inhibiting mitochondrial ATP-sensitive potassium channels (mitoKATP). Unlike the non-selective sulfonylurea glibenclamide, 5-HD exhibits a functional selectivity for mitochondrial over sarcolemmal KATP channels in intact cardiomyocytes.

However, 5-HD is not a simple steric channel blocker.[1] It is a metabolic prodrug.

This guide moves beyond the simplified "lock-and-key" model to detail the obligate metabolic activation of 5-HD, its dual mechanism (channel blockade vs.

Mechanistic Foundation: The Prodrug Paradigm

The Metabolic Activation Requirement

5-HD itself is electrophysiologically inert in the absence of metabolic cofactors. To exert inhibitory effects, it must be activated by acyl-CoA synthetase , located on the mitochondrial outer membrane.[2]

  • Transport: 5-HD (a medium-chain fatty acid analog) crosses the mitochondrial outer membrane.[2]

  • Activation: Acyl-CoA synthetase catalyzes the thioesterification of 5-HD with Coenzyme A (CoA) and ATP, yielding 5-hydroxydecanoyl-CoA (5-HD-CoA) .[3][2][4][5]

  • The Effectors:

    • Direct Channel Block: 5-HD-CoA is the active ligand that binds to the sulfonylurea receptor-like subunit of the mitoKATP.

    • Metabolic Bottleneck: 5-HD-CoA enters the

      
      -oxidation spiral but acts as a poor substrate for L-3-hydroxyacyl-CoA dehydrogenase (HAD) .[6][3][7][8] This creates a "bottleneck," accumulating acyl-CoA intermediates that may allosterically modulate the channel or the mitochondrial bioenergetic state.
      
Selectivity Profile
  • Mitochondrial KATP: High sensitivity (IC50

    
     10–50 
    
    
    M in intact mitochondria).
  • Sarcolemmal KATP: In intact cells, 5-HD is functionally inert against sarcKATP because the active metabolite (5-HD-CoA) is compartmentalized within the mitochondria. However, in excised patches, 5-HD can inhibit sarcKATPonly if ATP is present, suggesting a complex interaction with the channel's nucleotide-binding folds.

Mechanism of Action Diagram

5HD_Mechanismcluster_cytoCytosolcluster_mitoMitochondrion5-HD (Inactive)5-HD (Inactive)Acyl-CoA SynthetaseAcyl-CoA Synthetase5-HD-CoA (Active)5-HD-CoA (Active)Acyl-CoA Synthetase->5-HD-CoA (Active)+ ATP + CoAmitoK_ATP ChannelmitoK_ATP Channel5-HD-CoA (Active)->mitoK_ATP ChannelLigand BindingBeta-Oxidation (HAD Enzyme)Beta-Oxidation (HAD Enzyme)5-HD-CoA (Active)->Beta-Oxidation (HAD Enzyme)Substrate EntryInhibition / BlockInhibition / BlockmitoK_ATP Channel->Inhibition / BlockCloses PoreBeta-Oxidation (HAD Enzyme)->Inhibition / BlockMetabolic Bottleneck

Caption: 5-HD requires conversion to 5-HD-CoA by Acyl-CoA Synthetase to inhibit mitoK_ATP or interfere with Beta-Oxidation.[6][3][2][9][4][5][7][1][10]

Quantitative Pharmacological Data

The following parameters are critical for designing dosing strategies. Note the discrepancy between "applied" concentration and "active" concentration due to metabolic conversion.

ParameterValueContextReference
Applied IC50 ~30–50

M
Intact Rat Heart Mitochondria (Flux assays)[Jabůrek et al., 1998]
Working Concentration 100–500

M
Standard dose for maximal block in cardiomyocytes[Hanley et al., 2002]
Specific Binding (Kd) Not Determined5-HD itself does not bind; 5-HD-CoA Kd is elusive due to rapid turnover[Li et al., 2010]
Metabolic Vmax ~20% of Decanoyl-CoARate of 5-HD-CoA oxidation by HAD (creates bottleneck)[Hanley et al., 2005]

Experimental Protocols

Protocol A: Flavoprotein Oxidation (Intact Cardiomyocytes)

Purpose: To validate functional mitoKATP blockade in a live cellular environment. This assay relies on the fact that mitoKATP opening (by Diazoxide) accelerates electron transport, oxidizing the FAD pool (becoming fluorescent). 5-HD prevents this oxidation.[7][1][8]

Reagents:

  • Tyrode’s Solution: Standard physiological buffer.

  • Diazoxide: 100

    
    M (Opener).
    
  • 5-Hydroxydecanoate (5-HD): 500

    
    M (Blocker).
    
  • Microscope: Confocal with 488 nm excitation / 520 nm emission (FAD autofluorescence).

Workflow:

  • Baseline: Perfuse myocytes with Tyrode’s solution for 5 minutes. Record baseline FAD fluorescence (normalized to 100%).

  • Pre-treatment: Switch to Tyrode’s + 500

    
    M 5-HD  for 5–10 minutes .
    
    • Critical Step: This incubation is mandatory to allow uptake and conversion to 5-HD-CoA. Immediate application will fail.

  • Challenge: Add 100

    
    M Diazoxide in the presence of 5-HD.
    
  • Readout:

    • Control (Diazoxide only): Fluorescence increases by 20–40%.

    • Experimental (5-HD + Diazoxide): Fluorescence remains at baseline (prevention of oxidation).

Protocol B: Mitochondrial Swelling Assay (Isolated Mitochondria)

Purpose: To measure K+ flux directly. KATP opening causes K+ influx, accompanied by water and anions, leading to matrix swelling and decreased light scattering.

Reagents:

  • Assay Buffer: K-gluconate (120 mM), HEPES (10 mM), Succinate (5 mM), MgCl2 (1 mM), pH 7.2.

  • ATP: 200

    
    M (To keep channels closed initially and provide substrate for Acyl-CoA synthetase).
    
  • CoA: 10

    
    M (Cofactor for 5-HD activation).
    
  • 5-HD: 100–300

    
    M.
    
  • Diazoxide: 30

    
    M.
    

Workflow Diagram:

Swelling_ProtocolStep1Isolate Mitochondria(Differential Centrifugation)Step2Resuspend in Assay Buffer(Must contain ATP & CoA)Step1->Step2Branch1Control Group:Add Diazoxide (30 µM)Step2->Branch1Branch2Exp Group:Add 5-HD (300 µM) -> Wait 2 min -> Add DiazoxideStep2->Branch2Readout1Result: Absorbance Decrease(Swelling)Branch1->Readout1Readout2Result: Stable Absorbance(Inhibition of Swelling)Branch2->Readout2

Caption: Workflow for monitoring 5-HD inhibition of mitochondrial swelling via light scattering (Abs 520nm).

Step-by-Step:

  • Isolate heart mitochondria via differential centrifugation. Keep on ice.

  • Resuspend in Assay Buffer containing 200

    
    M ATP  and 10 
    
    
    M CoA
    .
    • Note: Without ATP/CoA, 5-HD cannot be activated to 5-HD-CoA, and inhibition will be weak or absent.[5]

  • Monitor Light Scattering (Absorbance at 520 nm).

  • Group 1 (Opener): Add Diazoxide.[1] Observe decrease in absorbance (swelling).

  • Group 2 (Blocker): Add 5-HD (300

    
    M). Incubate 2 minutes. Add Diazoxide.[1][11] Absorbance should remain stable.
    

Troubleshooting & Common Pitfalls

Why did 5-HD fail to block the current?

Scenario: You are performing patch-clamp on excised mitochondrial inner membrane patches (mitoplasts). You add 5-HD to the bath, but the KATP current persists.

  • Root Cause: In an excised patch, the Acyl-CoA Synthetase (located on the outer membrane) is often lost or separated from the inner membrane patch, and the cytosolic ATP/CoA required for activation is washed away.

  • Solution: You must use the synthesized metabolite 5-hydroxydecanoyl-CoA directly, or ensure the patch is in a "metabolically intact" configuration with exogenous ATP and CoA supplied.

Is 5-HD actually specific?

Nuance: While 5-HD is functionally specific for mitochondria in intact cells, high concentrations (>1 mM) or conditions of metabolic stress (ischemia) where acyl-CoA pools fluctuate can lead to off-target effects. Furthermore, 5-HD-CoA inhibits

References

  • Jabůrek, M., et al. (1998). "5-Hydroxydecanoate is a specific inhibitor of the mitochondrial ATP-sensitive K+ channel."[3][4] Journal of Physiology. [Link]

  • Hanley, P. J., et al. (2002). "5-Hydroxydecanoate is activated to 5-hydroxydecanoyl-CoA and inhibits beta-oxidation."[3] Journal of Physiology. [Link]

  • Li, X., et al. (2010). "5-Hydroxydecanoate and coenzyme A are inhibitors of native sarcolemmal KATP channels in inside-out patches."[12] Biochimica et Biophysica Acta. [Link]

  • Hanley, P. J., et al. (2005). "5-Hydroxydecanoate is metabolised in mitochondria and creates a rate-limiting bottleneck for beta-oxidation of fatty acids."[6] Journal of Physiology. [Link]

  • Garlid, K. D., et al. (1997). "Cardioprotective effect of diazoxide and its interaction with mitochondrial ATP-sensitive K+ channels."[4] Circulation Research. [Link]

Introduction: A Paradigm Shift in Understanding 5-Hydroxydecanoate

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Metabolic Fate of 5-Hydroxydecanoate in Fatty Acid β-Oxidation

For Researchers, Scientists, and Drug Development Professionals

For many years, 5-hydroxydecanoate (5-HD) was a widely used pharmacological tool, valued for its supposed specific inhibition of the mitochondrial ATP-sensitive potassium (mitoKATP) channel.[1][2][3] This role positioned it as a key compound for investigating cellular protection mechanisms, particularly ischemic preconditioning in the heart.[3][4] However, accumulating evidence has fundamentally shifted this paradigm. Rigorous biochemical investigation has revealed that the primary physiological effects of 5-HD are not mediated by ion channel blockade, but rather by its direct participation and subsequent disruption of mitochondrial fatty acid β-oxidation (FAO).[1][5][6]

This guide provides a comprehensive technical overview of the metabolic fate of 5-HD. As senior application scientists, our goal is to move beyond simple descriptions to explain the causal biochemistry and provide actionable, field-proven experimental protocols. We will dissect the metabolic pathway, illuminate the critical enzymatic bottleneck, and offer detailed methodologies for researchers to investigate these effects in their own experimental systems. Understanding this metabolic mechanism is critical for the accurate interpretation of past and future studies involving this compound and for the rational design of new therapeutic agents targeting fatty acid metabolism.

Part 1: The Metabolic Journey and a Critical Bottleneck

The journey of 5-HD from a free fatty acid to a disruptive metabolic intermediate involves several key mitochondrial processes. It is not an inert inhibitor but an active substrate that ultimately encumbers the very pathway it enters.

Activation and Mitochondrial Entry

Like other fatty acids, 5-HD must first be activated in the cytoplasm before it can be metabolized. This is achieved by acyl-CoA synthetase, which catalyzes its thioester linkage to Coenzyme A, forming 5-hydroxydecanoyl-CoA (5-HD-CoA).[5][7] This activation is an ATP-dependent process. Subsequently, the activated 5-HD-CoA gains entry into the mitochondrial matrix by utilizing the carnitine palmitoyltransferase (CPT) system, the same transport machinery used by endogenous long-chain fatty acids.[1]

Progression Through the β-Oxidation Spiral

Once inside the mitochondrial matrix, 5-HD-CoA is a substrate for the enzymatic spiral of β-oxidation.

  • Step 1: Dehydrogenation: The first committed step is catalyzed by medium-chain acyl-CoA dehydrogenase (MCAD). Molecular modeling predicted, and enzymatic assays confirmed, that the hydroxyl group on the acyl tail of 5-HD-CoA does not sterically hinder the active site of MCAD.[3][5] In fact, 5-HD-CoA is a surprisingly effective substrate for human liver MCAD, with a Michaelis constant (Kₘ) of 12.8 µM and a catalytic rate (kcat) of 14.1 s⁻¹. For comparison, the endogenous substrate decanoyl-CoA has a Kₘ of ~3 µM and a kcat of 6.4 s⁻¹.[5]

  • Step 2: Hydration: The product of the MCAD reaction, 5-hydroxydecenoyl-CoA, proceeds to the second step, where it is hydrated by enoyl-CoA hydratase. Kinetic analyses show that the metabolism of this intermediate is similar to that of the corresponding decenoyl-CoA, indicating no significant impediment at this stage.[1][5]

The Rate-Limiting Bottleneck: L-3-Hydroxyacyl-CoA Dehydrogenase

The metabolic efficiency of 5-HD-CoA dramatically breaks down at the third step of the spiral, which is catalyzed by L-3-hydroxyacyl-CoA dehydrogenase (HAD). The substrate for HAD in this context is 3,5-dihydroxydecanoyl-CoA.

Enzyme kinetic studies revealed that the maximal velocity (Vmax) for the HAD-catalyzed oxidation of 3,5-dihydroxydecanoyl-CoA is approximately five times slower than for the corresponding physiological substrate, L-3-hydroxydecanoyl-CoA.[1][6] This dramatic reduction in catalytic efficiency creates a significant metabolic bottleneck.[1][2][8] Molecular modeling suggests the reason for this inhibition lies in the structure of the metabolite itself; the additional 5-hydroxyl group is believed to interact unfavorably with critical amino acid side chains within the HAD active site, thereby decreasing the enzyme's turnover rate.[1][2]

Consequences of the Bottleneck

This enzymatic slowdown has two major consequences:

  • Poor Substrate Utilization: 5-HD itself is metabolized very slowly, making it a weak substrate for complete oxidation.[1][2]

  • Inhibition of Endogenous FAO: The accumulation of 3,5-dihydroxydecanoyl-CoA and the occupation of the HAD active site effectively inhibits the processing of other fatty acids. In isolated mitochondria, the addition of 100 μM 5-HD-CoA was shown to reduce the maximal rate of decanoyl-CoA-supported respiration by approximately 40%.[1]

Therefore, 5-HD acts as both a substrate and an inhibitor, creating a bottleneck that impairs the cell's ability to generate energy from other, more efficient fatty acid sources.[1]

metabolic_pathway cluster_cytosol Cytosol cluster_mito Mitochondrial Matrix HD 5-Hydroxydecanoate (5-HD) HD_CoA 5-Hydroxydecanoyl-CoA HD->HD_CoA Acyl-CoA Synthetase HD_CoA_mito 5-Hydroxydecanoyl-CoA HD_CoA->HD_CoA_mito CPT System HD_enoyl_CoA 5-Hydroxydecenoyl-CoA HD_CoA_mito->HD_enoyl_CoA MCAD (Step 1) Efficient dihydroxy_CoA 3,5-Dihydroxydecanoyl-CoA HD_enoyl_CoA->dihydroxy_CoA Enoyl-CoA Hydratase (Step 2) Efficient keto_CoA 5-Hydroxy-3-ketodecanoyl-CoA dihydroxy_CoA->keto_CoA L-3-Hydroxyacyl-CoA Dehydrogenase (HAD) (Step 3) bottleneck METABOLIC BOTTLENECK keto_CoA->bottleneck Thiolase (Step 4) Slowed Progression bottleneck->keto_CoA Impedes further β-oxidation cycles seahorse_workflow cluster_prep Assay Preparation (24h) cluster_assay Real-Time Assay (3h) plate 1. Plate Cells limit 2. Apply Substrate- Limited Medium plate->limit start Start Assay (Baseline OCR) limit->start Hydrate Cartridge & Prepare Cells inject_palm Inject Palmitate-BSA start->inject_palm Measure Palmitate OCR inject_5hd Inject 5-HD inject_palm->inject_5hd Measure Inhibition inject_inhib Inject Stress Compound Mix inject_5hd->inject_inhib Measure Maximal Respiration end End Assay inject_inhib->end

Sources

Structural and Mechanistic Divergence of 5-Hydroxydecanoic Acid and Its Sodium Salt in mitoKATP Modulation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As drug development professionals and molecular biologists probe the mechanisms of ischemic preconditioning and cardioprotection, the mitochondrial ATP-sensitive potassium (mitoKATP) channel remains a primary therapeutic target. 5-Hydroxydecanoate (5-HD) is universally recognized as a selective blocker of this channel. However, a critical physicochemical and operational distinction exists between 5-hydroxydecanoic acid (the free acid) and sodium 5-hydroxydecanoate (the sodium salt).

This technical whitepaper delineates the structural, physicochemical, and mechanistic divergences between these two forms. By understanding the causality behind reagent selection and employing self-validating experimental protocols, researchers can eliminate solvent-induced artifacts and ensure high-fidelity data in cardiovascular and metabolic studies.

Chemical Architecture & Physicochemical Profiling

The core pharmacophore of 5-HD is a 10-carbon aliphatic chain with a hydroxyl group at the C5 position and a terminal carboxyl group. The protonation state of this carboxyl group dictates the molecule's utility in biological assays.

  • 5-Hydroxydecanoic Acid (Free Acid): Exists as a protonated free fatty acid (1). Due to its highly lipophilic tail and uncharged headgroup at physiological pH, it exhibits extremely poor aqueous solubility. It strictly requires organic solvents (e.g., DMSO or ethanol) for stock solution preparation.

  • Sodium 5-Hydroxydecanoate (Sodium Salt): Features a deprotonated carboxylate paired with a sodium counterion (). This ionic character drastically shifts its solubility profile, allowing it to dissolve directly and readily in water and physiological buffers.

Comparative Physicochemical Properties
Property5-Hydroxydecanoic AcidSodium 5-Hydroxydecanoate
CAS Number 624-00-071186-53-3
Molecular Formula C₁₀H₂₀O₃C₁₀H₁₉NaO₃
Molecular Weight 188.26 g/mol 210.25 g/mol
Aqueous Solubility Poor (< 1 mM)High (up to 100 mM)
Primary Solvent DMSO, EthanolDistilled Water, Physiological Buffers
PubChem CID 182523676659

Causality in Experimental Design: The selection of the sodium salt over the free acid is not merely a matter of convenience; it is a critical experimental control. Organic solvents like DMSO can independently alter mitochondrial membrane fluidity, uncouple oxidative phosphorylation, and modulate basal reactive oxygen species (ROS) production. By utilizing the highly water-soluble sodium salt, researchers eliminate solvent-induced artifacts, ensuring that any observed blockade of ischemic preconditioning is strictly attributable to the 5-HD molecule itself.

Mechanistic Causality: The mitoKATP Channel & β-Oxidation

Historically, 5-HD was viewed as a direct, competitive antagonist of the mitoKATP channel. However, advanced biochemical profiling reveals a more complex, metabolism-dependent mechanism.

5-HD acts as a substrate for mitochondrial outer membrane acyl-CoA synthetase. Once in the cellular environment, it is converted into 5-hydroxydecanoyl-CoA (5-HD-CoA) (2). This CoA derivative is the active moiety that interacts with the mitoKATP channel to inhibit K+ influx. Furthermore, 5-HD-CoA is a substrate for medium-chain acyl-CoA dehydrogenase (MCAD), linking the blockade of preconditioning directly to the mitochondrial β-oxidation pathway.

G Node1 5-Hydroxydecanoate (5-HD) Node2 Acyl-CoA Synthetase (Activation) Node1->Node2 Cytosol/Mitochondria Node3 5-HD-CoA Node2->Node3 ATP + CoA Node4 mitoKATP Channel (Blockade) Node3->Node4 Inhibits K+ influx Node5 β-Oxidation Pathway (Substrate/Inhibitor) Node3->Node5 MCAD interaction

Fig 1: Metabolic activation of 5-HD to 5-HD-CoA and its dual interaction with mitoKATP and β-oxidation.

Experimental Methodologies: Self-Validating Protocols

To ensure high-fidelity data when investigating mitoKATP channels (3), the following protocols leverage the physicochemical advantages of sodium 5-hydroxydecanoate.

Protocol 1: Preparation of Aqueous 5-HD Sodium Formulations
  • Weighing: Accurately weigh 21.03 mg of Sodium 5-hydroxydecanoate (MW: 210.25 Da).

  • Dissolution: Dissolve the powder in 1.0 mL of sterile, deionized water to create a 100 mM stock solution.

    • Causality: The sodium salt formulation prevents the need for DMSO, maintaining the natural dielectric constant of the subsequent perfusion buffer and preventing solvent-induced mitochondrial swelling.

  • Storage: Aliquot the stock into amber microcentrifuge tubes and store at -20°C. The compound is stable for up to 12 months under desiccating conditions.

  • Working Dilution: Dilute the stock 1:1000 in Krebs-Henseleit buffer to achieve a final working concentration of 100 μM immediately prior to perfusion.

Protocol 2: Langendorff Ischemia-Reperfusion Validation

This protocol incorporates a self-validating loop: measuring baseline coronary flow and left ventricular developed pressure (LVDP) before and after 5-HD administration ensures the compound does not induce baseline toxicity, confirming that changes in infarct size are purely due to preconditioning blockade (4).

  • Equilibration: Perfuse the isolated heart with Krebs-Henseleit buffer for 20 minutes to establish baseline LVDP.

  • Pre-treatment: Introduce the 100 μM Sodium 5-HD buffer for 10 minutes.

    • Validation Check: Monitor LVDP; it must remain within 5% of baseline. If LVDP drops, the buffer pH or osmolarity is compromised, and the run must be discarded. This ensures the absence of acute cardiotoxicity.

  • Global Ischemia: Halt perfusion completely for 30 minutes to simulate ischemic injury.

  • Reperfusion: Resume perfusion with standard buffer for 120 minutes.

  • Quantification: Stain the myocardium with 1% Triphenyltetrazolium chloride (TTC). Viable tissue turns red, while infarcted tissue remains pale.

Workflow Step1 Buffer Preparation (100 mM 5-HD Sodium in H2O) Step2 Langendorff Heart Perfusion Setup Step1->Step2 Step3 Global Ischemia (30 mins) Step2->Step3 Step4 Reperfusion + 5-HD (Validation of Blockade) Step3->Step4 Step5 Infarct Size Analysis (TTC Staining) Step4->Step5

Fig 2: Self-validating Langendorff perfusion workflow for assessing mitoKATP blockade via 5-HD.

Conclusion

The distinction between 5-hydroxydecanoic acid and sodium 5-hydroxydecanoate extends far beyond nomenclature; it is a fundamental determinant of experimental validity. By utilizing the sodium salt, researchers bypass the confounding variables introduced by lipophilic solvents. Furthermore, understanding the metabolic conversion of 5-HD to 5-HD-CoA provides a clearer mechanistic window into how the mitoKATP channel and the β-oxidation pathway intersect during cardioprotection.

References

  • β-Oxidation of 5-hydroxydecanoate, a Putative Blocker of Mitochondrial ATP-Sensitive Potassium Channels Source: PubMed Central (PMC) - NIH[Link]

  • 5-Hydroxydecanoic acid | C10H20O3 | CID 1825 Source: PubChem - NIH[Link]

  • Inhibition of cardiac contractility by 5-hydroxydecanoate and tetraphenylphosphonium ion: a possible role of mitoKATP in response to inotropic stress Source: American Physiological Society Journal[Link]

  • The mitochondrial KATP channel – fact or fiction? Source: PubMed Central (PMC) - NIH[Link]

Sources

5-HD substrate for mitochondrial acyl-CoA synthetase

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: 5-Hydroxydecanoate (5-HD) Metabolic Activation and Interaction with Mitochondrial Acyl-CoA Synthetase

Executive Summary For decades, 5-Hydroxydecanoate (5-HD) has been utilized as a pharmacological tool to define the role of mitochondrial ATP-sensitive potassium (mitoKATP) channels in ischemic preconditioning. However, accumulating biochemical evidence challenges its classification as a simple channel blocker. This guide details the technical reality: 5-HD acts as a specific substrate for mitochondrial Acyl-CoA Synthetase (ACS), undergoing metabolic activation to 5-hydroxydecanoyl-CoA (5-HD-CoA).[1][2] This activation creates a "metabolic bottleneck" in β-oxidation, specifically inhibiting the penultimate step catalyzed by L-3-hydroxyacyl-CoA dehydrogenase (HAD).[3] This guide provides the mechanistic logic, experimental protocols, and kinetic data necessary for researchers to correctly interpret 5-HD activity in mitochondrial bioenergetics and drug development.

Part 1: Mechanistic Foundation & Causality

The Activation Step: Acyl-CoA Synthetase

Contrary to its inert reputation, 5-HD is chemically distinct from passive inhibitors. It contains a medium-chain fatty acid backbone (C10) with a hydroxyl group at the


 position. Upon entering the cell, it is recognized by Mitochondrial Acyl-CoA Synthetase  (specifically isoforms with medium-chain specificity, such as ACSM or broad-specificity ACSL located on the outer mitochondrial membrane).

The reaction follows the standard two-step "Ping-Pong" mechanism of adenylate-forming enzymes:

  • Adenylation: 5-HD + ATP

    
     5-HD-AMP + PPi
    
  • Thioesterification: 5-HD-AMP + CoA-SH

    
    5-HD-CoA  + AMP
    

Critical Insight: This activation is ATP-dependent. In experimental conditions lacking ATP (e.g., certain patch-clamp setups), 5-HD remains inactive, leading to false negatives regarding its efficacy.

The Beta-Oxidation "Trap"

Once activated, 5-HD-CoA enters the mitochondrial matrix (via Carnitine Palmitoyltransferase, CPT) and initiates


-oxidation.[4] However, it does not oxidize completely.
  • Step 1 (MCAD): 5-HD-CoA is successfully dehydrogenated by Medium-Chain Acyl-CoA Dehydrogenase.[1][4]

  • Step 2 (Hydratase): The product is hydrated by Enoyl-CoA Hydratase.[1][4][5][6][7]

  • Step 3 (The Bottleneck - HAD): The resulting intermediate, 3,5-dihydroxydecanoyl-CoA , is a poor substrate for L-3-hydroxyacyl-CoA dehydrogenase (HAD).[3] The 5-hydroxyl group sterically hinders the enzyme's active site, reducing turnover rates (

    
    ) by approximately 5-fold compared to physiological substrates.
    

This accumulation of CoA esters leads to CoA sequestration and secondary inhibition of fatty acid metabolism, which mimics the metabolic signature of ischemic preconditioning.

G cluster_0 Mitochondrial Matrix FiveHD 5-Hydroxydecanoate (5-HD) FiveHD_CoA 5-HD-CoA (Activated Thioester) FiveHD->FiveHD_CoA Acyl-CoA Synthetase + ATP + CoA Intermediates 3,5-Dihydroxydecanoyl-CoA (Metabolic Dead-End) FiveHD_CoA->Intermediates MCAD -> Hydratase MitoKATP MitoK_ATP Channel (Putative Modulation) FiveHD_CoA->MitoKATP Direct Interaction? BetaOx Beta-Oxidation (INHIBITION) Intermediates->BetaOx Blocks HAD (Vmax reduction)

Figure 1: The metabolic activation pathway of 5-HD.[7] Note the divergence where 5-HD-CoA acts as both a metabolic inhibitor (via HAD blockade) and a putative channel modulator.[3]

Part 2: Experimental Framework

To validate 5-HD as a substrate, researchers must measure the formation of the CoA ester. Standard colorimetric free fatty acid assays are insufficient.

Protocol A: Radiometric Acyl-CoA Synthetase Assay (Modified for 5-HD)

Objective: Quantify the conversion of [1-14C]5-HD to [1-14C]5-HD-CoA.

Reagents:

  • Buffer: 100 mM Tris-HCl (pH 7.4), 5 mM MgCl2, 2 mM DTT.

  • Substrates: 50 µM [1-14C]5-HD (specific activity ~50 mCi/mmol), 10 mM ATP, 0.5 mM CoA.

  • Enzyme Source: Isolated rat heart mitochondria (outer membrane fraction) or recombinant ACSM1.

Workflow:

  • Preparation: Sonicate mitochondria (50 µg protein) in Buffer to expose latent ACS activity.

  • Incubation: Add substrates to initiate reaction. Incubate at 30°C for 10 minutes.

  • Termination: Stop reaction with 1.25 mL Isopropanol:Heptane:H2SO4 (40:10:1 v/v/v).

  • Phase Separation (Dole Extraction):

    • Add 0.5 mL Heptane and 0.5 mL water. Vortex vigorously.

    • Mechanism:[5][6][8][9][10][11] Unreacted fatty acids (5-HD) partition into the organic (heptane) phase. The polar 5-HD-CoA remains in the aqueous phase.

  • Quantification: Aliquot the aqueous phase and measure via liquid scintillation counting.

Validation Criteria:

  • Control: Reaction without ATP must yield <5% background signal.

  • Linearity: Signal must be linear with protein concentration (10–100 µg).

Protocol B: Respirometric Competition Assay

Objective: Demonstrate 5-HD interference with physiological fatty acid oxidation (FAO).

System: Seahorse XF Analyzer or Oroboros O2k. Substrate: Palmitoyl-carnitine (Physiological FAO substrate).

Workflow:

  • Basal State: Energize mitochondria with Malate (2 mM) + Palmitoyl-carnitine (10 µM).

  • State 3: Add ADP (2 mM). Record Oxygen Consumption Rate (OCR).

  • Challenge: Inject 5-HD (100 µM) .

  • Observation:

    • Immediate Effect: Minimal change (5-HD is not a direct respiratory poison).

    • Delayed Effect (5-10 min): Progressive decline in OCR as 5-HD-CoA accumulates and inhibits HAD, creating a bottleneck in palmitate oxidation.

  • Specificity Check: Inject Succinate. Respiration should recover, proving the electron transport chain (Complex II-IV) is intact and the inhibition is specific to

    
    -oxidation.
    

Part 3: Data Analysis & Interpretation[12]

When analyzing 5-HD kinetics, compare parameters against a physiological medium-chain fatty acid like Decanoate.[1][3][4][7][12]

Table 1: Comparative Kinetics of Acyl-CoA Dehydrogenase (MCAD) Activity

Substrate (CoA Ester)

(µM)

(s

)
Catalytic Efficiency (

)
Interpretation
Decanoyl-CoA 3.0 ± 0.56.42.13Efficient, physiological turnover.
5-HD-CoA 12.8 ± 0.614.11.10Substrate Verified. 5-HD-CoA is actively processed by MCAD, confirming it enters the pathway.[1]

Table 2: The Bottleneck - L-3-Hydroxyacyl-CoA Dehydrogenase (HAD) Activity

Substrate IntermediateRelative

(%)
Mechanism of Inhibition
L-3-Hydroxydecanoyl-CoA 100% (Reference)Normal oxidation.
3,5-Dihydroxydecanoyl-CoA ~20% Steric hindrance by 5-OH group slows hydride transfer.

Key Takeaway for Drug Development: The "blocking" effect of 5-HD in ischemic preconditioning models is likely a composite of:

  • Metabolic Inhibition: Slowing FAO during ischemia (preserving ATP or altering ROS signaling).

  • CoA Trapping: Depleting the free CoA pool required for other metabolic processes.

  • Channel Modulation: 5-HD-CoA (not free 5-HD) may interact with the sulfonylurea receptor (SUR) subunit of the channel, but this requires the prior ACS activation step described above.

References

  • Hanley, P. J., et al. (2002). "5-Hydroxydecanoate is metabolised in mitochondria and creates a rate-limiting bottleneck for beta-oxidation of fatty acids." The Journal of Physiology. Link

  • Hanley, P. J., et al. (2003). "Beta-oxidation of 5-hydroxydecanoate, a putative blocker of mitochondrial ATP-sensitive potassium channels."[1] The Journal of Physiology. Link

  • Füllekrug, J., & Poppelreuther, M. (2015). "Measurement of Long-Chain Fatty Acyl-CoA Synthetase Activity." Methods in Molecular Biology. Link

  • Liedtke, A. J., et al. (1998). "Metabolic effects of 5-hydroxydecanoate in ischemic swine hearts." American Journal of Physiology-Heart and Circulatory Physiology. Link

  • Garlid, K. D., et al. (1997). "Cardioprotective effect of diazoxide and its interaction with mitochondrial ATP-sensitive K+ channels." Circulation Research. Link

Sources

effect of sodium 5-hydroxydecanoate on cardiac mitochondrial function

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Effects of Sodium 5-Hydroxydecanoate on Cardiac Mitochondrial Function

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of sodium 5-hydroxydecanoate (5-HD) and its multifaceted effects on cardiac mitochondrial function. It is designed for researchers, scientists, and drug development professionals engaged in cardiovascular research, particularly in the fields of mitochondrial biology and cardioprotection. We will move beyond simplistic classifications to explore the nuanced mechanisms of 5-HD, emphasizing the causality behind experimental observations and the critical importance of robust, self-validating protocols.

The Central Role of the Mitochondrial ATP-Sensitive Potassium (mitoKATP) Channel in Cardioprotection

Mitochondria are the epicenters of cardiomyocyte life and death, governing not only energy production but also critical signaling pathways involved in cell survival.[1][2][3] Within the inner mitochondrial membrane resides the ATP-sensitive potassium (mitoKATP) channel, a key player in cellular defense mechanisms.[4] Under physiological conditions, high matrix ATP levels keep this channel closed.[4] However, during periods of cellular stress, such as myocardial ischemia, the decrease in intracellular ATP concentration triggers the channel to open.[4]

The opening of the mitoKATP channel is a cornerstone of ischemic preconditioning (IPC), a phenomenon where brief, non-lethal episodes of ischemia protect the heart from a subsequent, more prolonged ischemic insult.[5][6][7] The influx of K+ into the mitochondrial matrix is thought to induce a slight depolarization of the inner membrane and cause matrix swelling.[5] These changes are hypothesized to optimize electron transport chain function, preserve ATP synthesis, and reduce the generation of deleterious reactive oxygen species (ROS) and mitochondrial calcium overload upon reperfusion.[8][9] Pharmacological agents that open the channel, such as diazoxide, can mimic the protective effects of IPC.[5][6] Conversely, agents that block the channel are expected to abolish this protection.[6][7][10]

Ischemia Ischemic Stress (e.g., IPC) ATP ↓ Intramitochondrial [ATP] Ischemia->ATP mitoKATP mitoKATP Channel Opening ATP->mitoKATP K_influx K+ Influx into Matrix mitoKATP->K_influx Matrix_Swelling Matrix Swelling & Mild Depolarization K_influx->Matrix_Swelling Cardioprotection Cardioprotection (↓ Infarct Size, ↓ ROS) Matrix_Swelling->Cardioprotection FiveHD 5-Hydroxydecanoate (5-HD) FiveHD->mitoKATP Inhibits Diazoxide Diazoxide Diazoxide->mitoKATP Activates FiveHD 5-HD (extramitochondrial) ACS Acyl-CoA Synthetase (Outer Membrane) FiveHD->ACS FiveHD_CoA 5-HD-CoA ACS->FiveHD_CoA CPT CPT-I / CPT-II FiveHD_CoA->CPT Matrix_FiveHD_CoA 5-HD-CoA (Matrix) CPT->Matrix_FiveHD_CoA BetaOx β-Oxidation Pathway Matrix_FiveHD_CoA->BetaOx HAD L-3-hydroxyacyl-CoA Dehydrogenase (HAD) BetaOx->HAD Bottleneck METABOLIC BOTTLENECK Rate-limiting step HAD->Bottleneck Inhibition Inhibition of Fatty Acid Oxidation Bottleneck->Inhibition Leads to Inhibition->BetaOx Inhibits FattyAcids Endogenous Fatty Acyl-CoAs FattyAcids->BetaOx

Caption: The metabolic pathway of 5-HD, leading to a bottleneck in β-oxidation.

Summary of Reported Effects

The dual action of 5-HD results in a complex pattern of effects on mitochondrial function. The causality behind an observed outcome—be it altered respiration or membrane potential—cannot be reflexively attributed to mitoKATP blockade alone.

ParameterObserved Effect of 5-HDPutative Mechanism(s)Concentration RangeReference(s)
mitoKATP Channel Activity Inhibition (in the presence of an opener)Direct channel blockade45-75 µM (IC50)[11][12]
Myocardial Infarct Size Abolishes cardioprotection from IPCmitoKATP blockade; Metabolic disruption100-300 µM[6][7]
Mitochondrial Respiration Inhibition (especially with fatty acid substrates)Inhibition of β-oxidation; Direct inhibition of respiratory components100-300 µM[5][13]
Mitochondrial Volume IncreaseMechanism unclear, independent of mitoKATP100-300 µM[5]
ROS Production Blocks the reduction of ROS by preconditioningReversal of protective mechanisms500 µM[14][15]
Cardiac Contractility Attenuation of inotropic responseImpaired energy metabolism>100 µM[16]

Experimental Protocols for Assessing Mitochondrial Function

To dissect the effects of 5-HD, a multi-parametric approach using robust and well-controlled methodologies is essential. The following protocols are foundational for any laboratory investigating cardiac mitochondrial function.

Protocol 1: Isolation of Cardiac Mitochondria

Causality: This protocol is designed to yield functional, well-coupled mitochondria by minimizing mechanical damage and maintaining a physiological ionic environment. The use of a protease (subtilisin) allows for gentle tissue dissociation compared to purely mechanical methods.

  • Tissue Excision : Euthanize the animal via an approved method (e.g., cervical dislocation). Rapidly excise the heart and place it in 10 mL of ice-cold isolation buffer (e.g., BIOPS). [17]2. Mincing and Digestion : Transfer the heart to a petri dish on ice. Mince the ventricular tissue into fine (~1 mm³) pieces using scissors. Transfer the minced tissue to a pre-cooled glass Potter-Elvehjem homogenizer containing 2 mL of isolation buffer with 0.5 mg/mL subtilisin. [17]3. Homogenization : Perform 6-8 gentle strokes with a motorized pestle. The goal is to dissociate cells, not to rupture mitochondria.

  • Differential Centrifugation :

    • Transfer the homogenate to a centrifuge tube and centrifuge at 800 x g for 10 minutes at 4°C to pellet nuclei, unbroken cells, and cellular debris.

    • Carefully transfer the supernatant to a new tube and centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the mitochondria. [17]5. Washing : Discard the supernatant. Gently resuspend the mitochondrial pellet in 1 mL of isolation buffer without the protease. Repeat the high-speed centrifugation (10,000 x g, 10 min, 4°C).

  • Final Pellet : Discard the final supernatant. Resuspend the mitochondrial pellet in a minimal volume (~50 µL) of a suitable respiration medium (e.g., MiR05). [17]7. Protein Quantification : Determine the mitochondrial protein concentration using a standard method (e.g., Bradford or BCA assay) for normalization of functional data.

Protocol 2: High-Resolution Respirometry (HRR)

Causality: HRR allows for the precise measurement of oxygen consumption in response to a defined sequence of substrates and inhibitors. This Substrate-Uncoupler-Inhibitor Titration (SUIT) protocol dissects the function of different parts of the electron transport chain (ETC) and the oxidative phosphorylation (OXPHOS) system.

  • Instrument Setup : Calibrate the Oroboros O2k or similar respirometer according to the manufacturer's instructions. Add 2 mL of air-saturated respiration medium (e.g., MiR05) to the chamber at 37°C. [18][19]2. Mitochondrial Addition : Add a known amount of isolated mitochondria (typically 0.05-0.1 mg/mL final concentration) to the chamber and allow the signal to stabilize (ROUTINE respiration).

  • SUIT Protocol Example (for Complex I and II) :

    • Malate & Glutamate (5 mM each) : Addition of these substrates provides NADH to fuel Complex I, initiating LEAK respiration (respiration not coupled to ATP synthesis).

    • ADP (2.5 mM) : Stimulates ATP synthase, inducing Complex I-linked OXPHOS (State 3) respiration. This is a key measure of coupled respiration.

    • Cytochrome c (10 µM) : A critical control step. A significant increase in respiration indicates damage to the outer mitochondrial membrane. [18]A minimal response (<15%) validates the integrity of the preparation. [18] * Succinate (10 mM) : Adds FADH₂ to fuel Complex II, allowing for convergent electron flow and measurement of CI+CII-linked OXPHOS capacity.

    • Oligomycin (2.5 µM) : Inhibits ATP synthase, returning the mitochondria to a LEAK state (State 4o). This allows for the calculation of the Respiratory Control Ratio (RCR = OXPHOS/LEAK), a key indicator of mitochondrial coupling. [18] * FCCP (titration, e.g., 0.5 µM steps) : An uncoupler that dissipates the proton gradient, forcing the ETC to work at its maximum capacity (ETS).

    • Rotenone (0.5 µM) : Inhibits Complex I, isolating Complex II-driven ETS capacity.

    • Antimycin A (2.5 µM) : Inhibits Complex III, shutting down most electron flow and providing a measure of residual oxygen consumption (ROX).

  • Data Analysis : Subtract ROX from all respiratory states and normalize the oxygen flux to mitochondrial protein content. When testing 5-HD, it should be added before substrate addition or at a specific state to test its effect on that state.

Protocol 3: Measurement of Mitochondrial Membrane Potential (ΔΨm)

Causality: ΔΨm is a core indicator of mitochondrial health and function. [20][21]Potentiometric fluorescent dyes like TMRM or JC-1 are used to estimate it. TMRM is used in non-quenching mode, where fluorescence is proportional to the potential. JC-1 forms red aggregates in high-potential mitochondria and remains a green monomer in low-potential mitochondria, allowing for ratiometric analysis. [20][22]

  • Cell Preparation : Plate cardiomyocytes on glass-bottom dishes suitable for microscopy.

  • Dye Loading : Incubate cells with a low concentration of the dye (e.g., 25-50 nM TMRM or 2 µM JC-1) for 30-60 minutes at 37°C in a standard culture medium. [23]3. Imaging :

    • Mount the dish on a fluorescence microscope equipped with environmental control (37°C, 5% CO₂).

    • For TMRM, excite at ~543 nm and collect emission at ~570 nm.

    • For JC-1, use dual channels to detect the green monomer (~488 nm excitation / ~530 nm emission) and the red J-aggregates (~561 nm excitation / ~595 nm emission). [22]4. Experimental Procedure :

    • Acquire a baseline fluorescence recording.

    • Add the experimental compound (e.g., 100 µM 5-HD). Continue recording to observe any changes.

    • As a positive control for depolarization, add an uncoupler like FCCP (1 µM) at the end of the experiment to achieve maximal depolarization and define the dynamic range of the signal. [24]5. Analysis : Quantify the fluorescence intensity over time. For JC-1, the ratio of red to green fluorescence is calculated as an index of ΔΨm. A decrease in this ratio indicates depolarization. [22]

Protocol 4: Quantification of Mitochondrial Reactive Oxygen Species (ROS)

Causality: Mitochondrial ROS production is a key factor in I/R injury. [25]Probes like MitoSOX Red (for superoxide) or Amplex UltraRed (for H₂O₂) are used for detection. Amplex Red reacts with H₂O₂ released from mitochondria in the presence of horseradish peroxidase (HRP) to form the fluorescent product resorufin. [25][26][27]

  • Assay Setup : This assay can be performed with isolated mitochondria in a fluorometer or plate reader.

  • Reaction Mixture : Prepare a reaction buffer (e.g., KCl-based buffer) containing substrates to drive ROS production (e.g., glutamate/malate for Complex I or succinate for Complex II).

  • Procedure :

    • Add isolated mitochondria (10-25 µg) to the reaction buffer.

    • Add 50 µM Amplex UltraRed and 1 U/mL HRP. [27] * Place the sample in a fluorometer and measure the rate of increase in fluorescence (excitation ~560 nm / emission ~590 nm). [25] * To test 5-HD, add it to the reaction mixture before or after substrate addition.

    • As a positive control, Antimycin A can be added to block Complex III and dramatically increase superoxide/H₂O₂ production.

  • Calibration and Analysis : Create a standard curve using known concentrations of H₂O₂ to convert the rate of fluorescence change into an absolute rate of H₂O₂ production (e.g., in pmol/min/mg protein).

Start Cardiac Tissue Sample Isolation Protocol 1: Mitochondrial Isolation Start->Isolation Mitos Isolated Mitochondria (Protein Quantified) Isolation->Mitos HRR Protocol 2: High-Resolution Respirometry (Oxygen Consumption) Mitos->HRR ROS Protocol 4: ROS Production Assay (H2O2 Release) Mitos->ROS Data Multi-Parametric Data HRR->Data ROS->Data Cells Intact Cardiomyocytes MMP Protocol 3: Membrane Potential (Fluorescence Imaging) Cells->MMP MMP->Data Analysis Integrated Analysis (On- vs. Off-Target Effects) Data->Analysis

Caption: Integrated workflow for assessing the effects of 5-HD on mitochondrial function.

Conclusion and Best Practices

Sodium 5-hydroxydecanoate is a powerful pharmacological agent, but it is not a simple, specific inhibitor of the mitoKATP channel. Its significant metabolic effects, particularly the impairment of fatty acid β-oxidation, present a critical confounding variable in studies of cardiac mitochondrial function. [5][13][28][29] For drug development professionals and researchers, this necessitates a higher standard of evidence. Attributing an observed effect of 5-HD solely to mitoKATP blockade is scientifically untenable without comprehensive controls.

Key Recommendations:

  • Acknowledge the Dual Mechanism: Always consider both direct channel blockade and metabolic inhibition as potential mechanisms of action.

  • Use Multiple Tools: Do not rely on 5-HD alone. Corroborate findings using other blockers with different mechanisms (e.g., glibenclamide) and genetic models (e.g., Kir6.2 knockout mice), while being aware of their own limitations. [30]* Control for Metabolic Effects: When studying the role of mitoKATP, design experiments that can distinguish between channel- and metabolism-mediated effects. For example, assess the effects of 5-HD using non-fatty acid substrates (e.g., pyruvate, glutamate) in addition to fatty acids.

  • Report Concentrations: Clearly report the concentrations of 5-HD used, as its effects are dose-dependent.

By embracing this nuanced understanding and employing rigorous, multi-parametric experimental designs, the scientific community can continue to unravel the complex role of mitochondria in cardiac health and disease with greater accuracy and confidence.

References

  • Halestrap, A. P., Clarke, S. J., & Javadov, S. A. (2004). The effects of ischaemic preconditioning, diazoxide and 5-hydroxydecanoate on rat heart mitochondrial volume and respiration. Journal of Physiology, 555(Pt 1), 199–209. [Link]

  • Luo, T., et al. (2018). A Flow Cytometry-based Assay for Measuring Mitochondrial Membrane Potential in Cardiac Myocytes After Hypoxia/Reoxygenation. Journal of Visualized Experiments, (131), 56743. [Link]

  • Jang, Y., Kim, J., & Lee, Y. (2017). Mitochondrial ATP-Sensitive Potassium Channels Play a Role in Reducing Both Myocardial Infarction and Reperfusion Arrhythmia in Remote Ischemic Preconditioned Hearts. Anesthesiology and Pain Medicine, 7(1), e42505. [Link]

  • Jabůrek, M., et al. (1998). State-dependent Inhibition of the Mitochondrial KATP Channel by Glyburide and 5-Hydroxydecanoate. Journal of Biological Chemistry, 273(22), 13578–13582. [Link]

  • Miura, T., et al. (2001). Mitochondrial ATP-sensitive K+ channels play a role in cardioprotection by Na+-H+ exchange inhibition against ischemia/reperfusion injury. Journal of the American College of Cardiology, 37(3), 957–963. [Link]

  • Dedkova, E. N., & Blatter, L. A. (2012). Measuring mitochondrial function in intact cardiac myocytes. Journal of Molecular and Cellular Cardiology, 52(1), 48–61. [Link]

  • Gröger, K., et al. (2010). 5-Hydroxydecanoate and Coenzyme A are inhibitors of native sarcolemmal KATP channels in inside-out patches. Biochimica et Biophysica Acta (BBA) - General Subjects, 1797(3), 301–308. [Link]

  • Shi, S., et al. (2018). Role of mitochondrial ATP-sensitive potassium channel-mediated PKC-ε in delayed protection against myocardial ischemia/reperfusion injury in isolated hearts of sevoflurane-preconditioned rats. Experimental and Therapeutic Medicine, 15(4), 3447–3454. [Link]

  • Auchampach, J. A., & Gross, G. J. (1994). Limitation of myocardial infarct size in the rabbit by ischaemic preconditioning is abolished by sodium 5-hydroxydecanoate. Cardiovascular Research, 28(11), 1654–1658. [Link]

  • Tani, M., & Neely, J. R. (1989). Intramitochondrial [Ca2+] and membrane potential in ventricular myocytes exposed to anoxia-reoxygenation. American Journal of Physiology-Heart and Circulatory Physiology, 256(4), H1041–H1048. [Link]

  • Doenst, T., et al. (2020). High resolution respirometry to assess function of mitochondria in native homogenates of human heart muscle. PLOS ONE, 15(1), e0226910. [Link]

  • Jabůrek, M., et al. (1998). State-dependent inhibition of the mitochondrial KATP channel by glyburide and 5-hydroxydecanoate. The Journal of biological chemistry, 273(22), 13578–13582. [Link]

  • Mathis, S. A., et al. (2000). Evaluation of fluorescent dyes for the detection of mitochondrial membrane potential changes in cultured cardiomyocytes. Cardiovascular Research, 46(1), 180–189. [Link]

  • FujiFilm Cellular Dynamics. (n.d.). iCell™ Cardiomyocytes: Assaying Mitochondrial Membrane Potential. FujiFilm Cellular Dynamics. [Link]

  • Han, D., et al. (2020). Role of Vitamin C in Cardioprotection of Ischemia/Reperfusion Injury by Activation of Mitochondrial KATP Channel. Oxidative Medicine and Cellular Longevity, 2020, 5849371. [Link]

  • Suzuki, M., et al. (2002). Role of sarcolemmal KATP channels in cardioprotection against ischemia/reperfusion injury in mice. Journal of Clinical Investigation, 109(4), 509–516. [Link]

  • Akao, M., et al. (2001). Mitochondrial ATP-Sensitive Potassium Channels Inhibit Apoptosis Induced by Oxidative Stress in Cardiac Cells. Circulation Research, 88(12), 1267–1275. [Link]

  • Zhang, J., et al. (2024). A novel and robust method for assessing mitochondrial (dys)function in healthy and diseased frozen cardiac tissue. bioRxiv. [Link]

  • Dikalov, S. I., & Harrison, D. G. (2014). Measurement of Reactive Oxygen Species, Reactive Nitrogen Species, and Redox-Dependent Signaling in the Cardiovascular System. Circulation Research, 114(2), 381–402. [Link]

  • Korge, P., et al. (2008). Reactive Oxygen Species Production in Energized Cardiac Mitochondria During Hypoxia/Reoxygenation. Circulation Research, 103(8), 873–880. [Link]

  • Grover, G. J., & Garlid, K. D. (1995). The KATP blocker sodium 5-hydroxydecanoate does not abolish preconditioning in isolated rat hearts. European Journal of Pharmacology, 277(2-3), 271–274. [Link]

  • Burtscher, J., et al. (2019). High-Resolution Respirometry for Mitochondrial Characterization of Ex Vivo Mouse Tissues. Current Protocols in Mouse Biology, 9(4), e69. [Link]

  • Chung, Y. W., & Kang, S. M. (2015). An experimental approach to study the function of mitochondria in cardiomyopathy. BMB Reports, 48(10), 541–548. [Link]

  • Notsu, T., et al. (1992). [Study of mechanism and effect of sodium 5-hydroxydecanoate on experimental ischemic ventricular arrhythmia]. Nihon yakurigaku zasshi. Folia pharmacologica Japonica, 100(5), 425–433. [Link]

  • Chung, Y. W., & Kang, S. M. (2015). An experimental approach to study the function of mitochondria in cardiomyopathy. Semantic Scholar. [Link]

  • Pesta, D., & Gnaiger, E. (2015). High-Resolution Respirometry for Simultaneous Measurement of Oxygen and Hydrogen Peroxide Fluxes in Permeabilized Cells, Tissue Homogenate and Isolated Mitochondria. Molecules, 20(7), 12264–12281. [Link]

  • Dikalova, A. E., et al. (2020). Mitochondrial contributions to vascular endothelial dysfunction, arterial stiffness, and cardiovascular diseases. American Journal of Physiology-Heart and Circulatory Physiology, 319(3), H527–H540. [Link]

  • Chung, Y. W., & Kang, S. M. (2015). An experimental approach to study the function of mitochondria in cardiomyopathy. BMB reports, 48(10), 541–548. [Link]

  • Dzeja, P. P., et al. (2003). Inhibition of cardiac contractility by 5-hydroxydecanoate and tetraphenylphosphonium ion: a possible role of mitoKATP in response to inotropic stress. American Journal of Physiology. Heart and Circulatory Physiology, 284(5), H1549–H1558. [Link]

  • Hanley, P. J., et al. (2005). 5-Hydroxydecanoate is metabolised in mitochondria and creates a rate-limiting bottleneck for β-oxidation of fatty acids. Journal of Physiology, 562(Pt 2), 307–318. [Link]

  • Dikalov, S. I., & Harrison, D. G. (2012). Measurement of Reactive Oxygen Species in Cardiovascular Studies. Hypertension, 59(6), 1233–1241. [Link]

  • Arenas-Guzmán, R., et al. (2022). High resolution respirometry of isolated mitochondria from adult Octopus maya (Class: Cephalopoda) systemic heart. Protocols.io. [Link]

  • Zhang, H., et al. (2012). Effect of 5-HD on mitochondrial Kir6.2-containing K ATP channels. ResearchGate. [Link]

  • Wang, S., et al. (2015). Measurement of Reactive Oxygen Species (ROS) and Mitochondrial ROS in AMPK Knockout Mice Blood Vessels. Journal of Visualized Experiments, (105), 53284. [Link]

  • Hanley, P. J., et al. (2005). 5-Hydroxydecanoate is metabolised in mitochondria and creates a rate-limiting bottleneck for β-oxidation of fatty acids. DigitalCommons@UNL. [Link]

  • Anderson, E. J., et al. (2016). Mitochondrial Reactive Oxygen Species Mediate Cardiac Structural, Functional, and Mitochondrial Consequences of Diet‐Induced Metabolic Heart Disease. Journal of the American Heart Association, 5(1), e002554. [Link]

  • Hanley, P. J., et al. (2003). β-Oxidation of 5-hydroxydecanoate, a Putative Blocker of Mitochondrial ATP-Sensitive Potassium Channels. Journal of Physiology, 547(Pt 2), 377–382. [Link]

  • Hanley, P. J., et al. (2005). 5-Hydroxydecanoate is metabolised in mitochondria and creates a rate-limiting bottleneck for beta-oxidation of fatty acids. The Journal of physiology, 562(Pt 2), 307–318. [Link]

  • Imani, A., et al. (2017). Administration of 5-Hydroxydecanoate, a Selective Inhibitor of Mitochondrial ATP-sensitive Potassium Channels, Attenuates Apelin-13 Induced Cardioprotection in Ischemia Reperfused Rat Heart. Indian Journal of Physiology and Pharmacology, 61(2), 134–140. [Link]

  • UW Medicine Newsroom. (2019). Mitochondria studies critical to search for heart failure cure. UW Medicine Newsroom. [Link]

  • Hanley, P. J., et al. (2003). Beta-oxidation of 5-hydroxydecanoate, a putative blocker of mitochondrial ATP-sensitive potassium channels. The Journal of physiology, 547(Pt 2), 377–382. [Link]

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An In-depth Technical Guide to 5-Hydroxydecanoate Sodium Salt

Author: BenchChem Technical Support Team. Date: March 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 5-hydroxydecanoate sodium salt (5-HD), a critical tool in cardiovascular and metabolic research. We will delve into its fundamental chemical properties, its primary mechanism of action as a selective inhibitor of ATP-sensitive potassium (KATP) channels, and practical, field-proven experimental protocols.

Core Chemical and Physical Properties

5-Hydroxydecanoate sodium salt is the sodium salt of 5-hydroxydecanoic acid. It is a white to off-white solid powder with a defined molecular structure and weight, making it suitable for precise experimental applications.[1][2][3][4]

PropertyValueSource(s)
Molecular Formula C₁₀H₁₉NaO₃[1][3][5][6]
Molecular Weight 210.25 g/mol [1][2][3][5][6]
CAS Number 71186-53-3[1][2][3]
Appearance White to off-white solid[2][3][4][6]
Purity ≥97% (HPLC)[3][7]
Solubility Soluble in water (10 mg/mL), with slight solubility in DMSO and Methanol.[2][3]
Storage Recommended at 4°C, sealed and protected from moisture. For long-term stock solutions, -80°C for up to 6 months or -20°C for up to 1 month is advised.[5][8]

Part 1: The Core Directive - Mechanism of Action as a KATP Channel Inhibitor

The primary pharmacological significance of 5-hydroxydecanoate sodium salt lies in its function as a selective blocker of ATP-sensitive potassium (KATP) channels, with a reported IC50 of approximately 30 μM.[8][9] These channels are crucial regulators of cellular membrane potential, particularly in response to metabolic stress.

The Causality Behind KATP Channel Inhibition

KATP channels are found in various tissues, including the heart, pancreatic beta-cells, and smooth muscle. They link the metabolic state of a cell (specifically the intracellular ATP/ADP ratio) to its electrical activity.

  • Under normal physiological conditions (high ATP): KATP channels are closed.

  • Under metabolic stress (e.g., ischemia, low ATP): The decrease in the ATP/ADP ratio causes KATP channels to open. This leads to an efflux of potassium ions (K+), hyperpolarizing the cell membrane and reducing cellular excitability. This is a protective mechanism, particularly in cardiomyocytes, as it shortens the action potential duration and reduces calcium influx, thereby conserving energy.

5-HD exerts its effect by inhibiting these channels, a mechanism that is particularly pronounced during ischemic conditions.[10][11][12] This state-dependent inhibition is a key aspect of its utility in research, allowing for the investigation of the specific roles of KATP channels in pathophysiological processes.[13]

For instance, in studies of ischemic preconditioning—a phenomenon where brief periods of ischemia protect the heart from a subsequent, more prolonged ischemic insult—5-HD is used to probe the involvement of KATP channels in this protective effect.[10] By blocking the channels, researchers can determine if the observed cardioprotection is indeed mediated by KATP channel opening.

KATP_Channel_Mechanism cluster_cell Cardiomyocyte metabolic_stress Metabolic Stress (e.g., Ischemia) atp_decrease ↓ Intracellular ATP metabolic_stress->atp_decrease katp_channel KATP Channel atp_decrease->katp_channel Opens k_efflux K+ Efflux katp_channel->k_efflux hyperpolarization Membrane Hyperpolarization k_efflux->hyperpolarization cardioprotection Cardioprotection hyperpolarization->cardioprotection five_hd 5-Hydroxydecanoate (5-HD) five_hd->katp_channel Inhibits

Caption: Mechanism of 5-HD as a KATP channel inhibitor.

Part 2: Scientific Integrity & Logic - Experimental Protocols

To ensure the trustworthiness and reproducibility of research involving 5-HD, it is imperative to follow well-defined and validated protocols. Below is a detailed, step-by-step methodology for assessing the effect of 5-HD on cell viability in a model of simulated ischemia/reperfusion injury. This protocol is designed as a self-validating system by including appropriate controls.

Protocol: Assessing the Effect of 5-HD on H9c2 Cardiomyocyte Viability Following Anoxia/Reoxygenation (A/R) Injury

This protocol is adapted from methodologies used to study the effects of KATP channel modulators on cardiomyocyte injury.[8]

Objective: To determine if the inhibition of KATP channels by 5-HD affects the viability of H9c2 cardiomyocytes subjected to anoxia/reoxygenation.

Materials:

  • H9c2 rat heart-derived myoblasts

  • Dulbecco's Modified Eagle Medium (DMEM) with high glucose

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 5-hydroxydecanoate sodium salt (5-HD)

  • Anoxia chamber (or a modular incubator chamber flushed with 95% N₂ / 5% CO₂)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS)

Experimental Workflow:

  • Cell Culture:

    • Culture H9c2 cells in high-glucose DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

    • Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Experimental Groups:

    • Control: Cells incubated in normal culture medium throughout the experiment.

    • A/R Injury: Cells subjected to anoxia followed by reoxygenation.

    • 5-HD + A/R Injury: Cells pre-treated with 5-HD before being subjected to anoxia and reoxygenation.

    • 5-HD Alone: Cells treated with 5-HD under normoxic conditions to assess for any inherent cytotoxicity.

  • Pre-treatment with 5-HD:

    • Prepare a stock solution of 5-HD in serum-free DMEM.

    • For the "5-HD + A/R Injury" and "5-HD Alone" groups, replace the culture medium with serum-free DMEM containing the desired concentration of 5-HD (e.g., 100 µM) and incubate for 30 minutes.

    • For the "Control" and "A/R Injury" groups, replace the medium with serum-free DMEM without 5-HD.

  • Anoxia (Simulated Ischemia):

    • Place the 96-well plate containing the "A/R Injury" and "5-HD + A/R Injury" groups into the anoxia chamber.

    • Incubate for a predetermined duration (e.g., 4 hours) at 37°C.

    • The "Control" and "5-HD Alone" groups remain in the normoxic incubator.

  • Reoxygenation:

    • After the anoxia period, return the plate to the normoxic incubator (5% CO₂) and replace the medium in all wells with fresh, complete culture medium.

    • Incubate for a reoxygenation period (e.g., 12 hours).

  • Cell Viability Assessment (MTT Assay):

    • After the reoxygenation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 490 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the control group.

Experimental_Workflow start Start: Seed H9c2 Cells culture Culture for 24h start->culture grouping Divide into 4 Groups: 1. Control 2. A/R Injury 3. 5-HD + A/R 4. 5-HD Alone culture->grouping pretreatment Pre-treat with 5-HD (Groups 3 & 4) grouping->pretreatment Groups 3 & 4 anoxia Anoxia (4h for Groups 2 & 3) grouping->anoxia Groups 2 & 3 pretreatment->anoxia reoxygenation Reoxygenation (12h for all groups) anoxia->reoxygenation mtt_assay MTT Assay for Cell Viability reoxygenation->mtt_assay end End: Analyze Data mtt_assay->end

Caption: Workflow for assessing 5-HD's effect on cell viability.

References

  • Zi, C., et al. (2020). Penehyclidine hydrochloride protects against anoxia/reoxygenation injury in cardiomyocytes through ATP-sensitive potassium channels, and the Akt/GSK-3β and Akt/mTOR signaling pathways. Cell Biology International, 44(6), 1353-1362. [Link]

  • [No title available]. (n.d.). PubMed. Retrieved from [Link]

  • UCHEM. (n.d.). Sodium 5-hydroxydecanoate | CAS 71186-53-3. Retrieved from [Link]

  • Grover, G. J., et al. (1995). The KATP blocker sodium 5-hydroxydecanoate does not abolish preconditioning in isolated rat hearts. European Journal of Pharmacology, 280(2), 223-227. [Link]

  • Garlid, K. D., et al. (1998). State-dependent inhibition of the mitochondrial KATP channel by glyburide and 5-hydroxydecanoate. Journal of Biological Chemistry, 273(22), 13738-13743. [Link]

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Methodological & Application

Application Note: Optimizing Sodium 5-Hydroxydecanoate (5-HD) Solubility and Implementation in Cell Culture Models

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Cellular Biologists, and Drug Development Professionals Application: Mitochondrial ATP-sensitive potassium channel (mitoKATP) modulation, Ischemia-Reperfusion (I/R) Injury, and Hypoxia-Reoxygenation models.

Executive Summary & Causality of Solvent Selection

Sodium 5-hydroxydecanoate (5-HD) is a highly selective, state-dependent blocker of the mitochondrial ATP-sensitive potassium channel (mitoKATP)[1]. By preventing mitochondrial potassium influx, 5-HD effectively abolishes the cardioprotective and cytoprotective effects of ischemic preconditioning (IPC) and potassium channel openers (KCOs) like diazoxide and cromakalim[1][2].

A critical decision in experimental design is the choice of solvent for 5-HD reconstitution: Ultrapure Water (or Saline) vs. Dimethyl Sulfoxide (DMSO) . Because 5-HD is a sodium salt, it is inherently polar and exhibits excellent aqueous solubility[3]. However, the choice between water and DMSO is dictated by the experimental model (in vitro cell culture vs. ex vivo/in vivo perfusion) and the necessity to control vehicle-induced cytotoxicity[4][5].

This guide establishes a self-validating protocol for preparing, handling, and applying 5-HD in cell culture, ensuring robust, reproducible modulation of mitochondrial bioenergetics.

Physicochemical Properties & Solvent Dynamics

To maintain scientific integrity, researchers must match the solvent to the required stock concentration and the maximum allowable vehicle volume in the final assay.

Table 1: 5-HD Solubility Profiles and Application Matrix
ParameterUltrapure Water / 0.9% SalineDimethyl Sulfoxide (DMSO)
Max Solubility 10 mg/mL (~47.5 mM)[3]>100 mM[5]
Primary Use Case In vivo injections, Ex vivo Langendorff heart perfusions[4].In vitro cell culture (high-concentration stock aliquots).
Physiological Impact Inert. Does not alter baseline electrophysiology or vascular tone.Can induce cytotoxicity or alter membrane permeability if final concentration exceeds 0.1% v/v[5].
Stock Preparation Best for working solutions requiring large volumes.Best for 1000x concentrated micro-aliquots to minimize media dilution.
Storage Stability Susceptible to microbial growth; requires sterile filtration.Highly stable; bacteriostatic. Store aliquots at -20°C.

The Causality of Solvent Choice: For in vitro cell culture, DMSO is the preferred primary solvent for stock creation. A 100 mM stock in DMSO allows researchers to achieve a standard 100 µM working concentration of 5-HD in the culture media by applying a 1:1000 dilution. This restricts the final DMSO concentration to 0.1%, a critical threshold that prevents solvent-induced artifacts in mitochondrial membrane potential or baseline cellular respiration[5]. Conversely, using water for in vitro stock solutions often requires adding larger volumes of the vehicle to the media, which can dilute essential nutrients and alter the osmotic balance of the culture.

Mechanistic Pathway of 5-HD Action

Understanding the mechanism of action is crucial for designing appropriate positive and negative controls. 5-HD does not block mitoKATP in a vacuum; its inhibition is ATP-dependent and requires the channel to be in a pharmacological or physiological open state[1]. By blocking K+ influx, 5-HD prevents the mitochondrial matrix volume regulation that normally preserves the intermembrane space architecture during ischemic stress[2].

G Ischemia Ischemia / Hypoxia (Metabolic Stress) ATP_Drop Intracellular ATP Depletion Ischemia->ATP_Drop mitoKATP mitoKATP Channel Opening ATP_Drop->mitoKATP K_Influx Mitochondrial K+ Influx (Volume Regulation) mitoKATP->K_Influx Protection Cardioprotection / Cell Survival K_Influx->Protection Five_HD Sodium 5-HD (Specific Blocker) Five_HD->mitoKATP Blocks (ATP-dependent) KCO K+ Channel Openers (e.g., Diazoxide) KCO->mitoKATP Activates

Mechanism of mitoKATP modulation by 5-HD and K+ channel openers during ischemic stress.

Experimental Design: Building a Self-Validating System

To ensure trustworthiness in your data, every 5-HD experiment must include an internal validation matrix. 5-HD alone under normoxic conditions often produces minimal phenotypic changes[2]. Its efficacy is only revealed under stress or in the presence of an opener.

Required Control Matrix:

  • Vehicle Control (Negative): Cells treated with 0.1% DMSO (or equivalent water volume) to establish baseline viability and mitochondrial membrane potential (ΔΨm).

  • Stress Control (Baseline Injury): Cells subjected to Hypoxia/Ischemia without drug intervention.

  • Positive Rescue Control: Cells treated with a KCO (e.g., 50 µM Diazoxide) prior to stress to establish the maximum cardioprotective/cytoprotective threshold[1].

  • Validation Cohort (5-HD + KCO): Cells co-treated with 100 µM 5-HD and 50 µM Diazoxide. Validation criteria: 5-HD must completely reverse the protection afforded by Diazoxide[1][2].

Step-by-Step Methodologies

Protocol A: Reconstitution and Storage of 5-HD (100 mM DMSO Stock)

Note: 5-HD (MW: 210.25 g/mol ) is hygroscopic. Equilibrate the vial to room temperature in a desiccator before opening to prevent condensation and degradation[3].

  • Weighing: Accurately weigh 21.03 mg of Sodium 5-hydroxydecanoate powder.

  • Dissolution: Add exactly 1.0 mL of sterile, anhydrous DMSO to the vial.

  • Agitation: Vortex gently for 30–60 seconds until the solution is completely clear. Do not heat the solution above 37°C.

  • Aliquoting: Dispense the 100 mM stock into 20 µL to 50 µL single-use aliquots in sterile, light-blocking microcentrifuge tubes.

  • Storage: Store immediately at -20°C. Aliquots are stable for up to 6 months. Avoid repeated freeze-thaw cycles.

Protocol B: In Vitro Hypoxia-Reoxygenation (H/R) Assay

This protocol outlines the application of 5-HD in a standard cultured cardiomyocyte or endothelial cell H/R model.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1-5 × 10⁴ cells/well. Incubate overnight at 37°C, 5% CO₂ to allow adherence.

  • Media Preparation:

    • Prepare Treatment Media by diluting the 100 mM 5-HD stock 1:1000 in pre-warmed culture media to yield a final concentration of 100 µM (0.1% DMSO).

    • Prepare Rescue Media containing 100 µM 5-HD + 50 µM Diazoxide.

  • Pre-treatment (Crucial Step): Aspirate growth media. Apply 100 µL/well of the respective Treatment Media to the experimental cohorts. Incubate for 30 minutes at 37°C. Causality: Pre-treatment ensures 5-HD has permeated the cell and reached the mitochondrial inner membrane prior to the onset of stress.

  • Hypoxia Induction: Transfer the plates to a hypoxia chamber (e.g., 1% O₂, 5% CO₂, 94% N₂) and replace media with a deoxygenated, glucose-free buffer to simulate ischemia. Maintain for 2–4 hours depending on the cell line's tolerance.

  • Reoxygenation: Remove plates from the hypoxia chamber. Replace the buffer with standard, oxygenated culture media (containing the original drug concentrations) and return to a standard incubator for 12–24 hours.

  • Endpoint Analysis: Assess mitochondrial membrane potential using TMRE (Tetramethylrhodamine, ethyl ester) or assess overall viability using an MTT/CCK-8 assay[2].

Workflow Prep 1. Reconstitution (DMSO Stock) Seed 2. Cell Seeding & Equilibration Prep->Seed Treat 3. 5-HD Pre-treatment (100 µM, 30 min) Seed->Treat Stress 4. Hypoxia/Ischemia Induction Treat->Stress Assay 5. Viability & TMRE Assays Stress->Assay

Step-by-step experimental workflow for evaluating 5-HD in cell culture stress models.

Troubleshooting and Data Interpretation

ObservationPotential CauseMechanistic Solution
Precipitation in Culture Media Localized high concentration of DMSO upon addition.Do not add 5-HD stock directly to the cells. Pre-dilute the DMSO stock into a larger volume of pre-warmed media in a conical tube, vortex thoroughly, and then apply to the cells.
High Baseline Cytotoxicity Final DMSO concentration exceeded 0.1%[5].Verify serial dilutions. If using higher doses of 5-HD (e.g., 500 µM), switch the primary stock solvent to sterile water/saline to eliminate DMSO toxicity[4].
Failure to Block Protection 5-HD degraded, or insufficient pre-treatment time.Ensure 5-HD aliquots were stored at -20°C and not subjected to freeze-thaw. Ensure a minimum 30-minute pre-incubation before inducing hypoxia.

References

  • ChemicalBook.5-HYDROXYDECANOIC ACID SODIUM SALT | 71186-53-3.
  • Oxford Academic.Limitation of myocardial infarct size in the rabbit by ischaemic preconditioning is abolished by sodium 5-hydroxydecanoate.
  • Karger Publishers.Comparative Effects of the Potassium Channel Openers Cromakalim and Pinacidil and the Cromakalim Analog U-89232 on Isolated Vascular and Cardiac Tissue.
  • Journal of Biological Chemistry (via PDX).State-dependent Inhibition of the Mitochondrial KATP Channel by Glyburide and 5-Hydroxydecanoate.
  • American Journal of Physiology.Mechanisms by which opening the mitochondrial ATP-sensitive K+ channel protects the ischemic heart.

Sources

Application Notes and Protocols for Utilizing 5-Hydroxydecanoate in Isolated Rat Heart Models

Author: BenchChem Technical Support Team. Date: March 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of 5-hydroxydecanoate (5-HD) in isolated rat heart models. This document details the scientific rationale, experimental protocols, and data interpretation when investigating the role of mitochondrial ATP-sensitive potassium (mitoKATP) channels in cardiac physiology and pathophysiology.

Introduction: The Significance of 5-Hydroxydecanoate in Cardiovascular Research

5-Hydroxydecanoate (5-HD) is a widely utilized pharmacological tool for selectively inhibiting mitochondrial ATP-sensitive potassium (mitoKATP) channels.[1][2][3] These channels play a pivotal role in cardioprotection, particularly in the context of ischemic preconditioning (IPC) and ischemia-reperfusion (I/R) injury.[4][5][6] The opening of mitoKATP channels is considered a key step in the signaling cascade that protects the heart from ischemic damage.[5][7] By blocking these channels, 5-HD allows researchers to elucidate the specific contribution of mitoKATP channels to various cardioprotective mechanisms.

The isolated perfused rat heart, typically employing the Langendorff preparation, offers a robust and controlled ex vivo system to study cardiac function without the confounding influences of the nervous and endocrine systems.[8][9][10] This model allows for the precise administration of pharmacological agents like 5-HD and the accurate measurement of cardiac functional parameters, making it an invaluable tool in cardiovascular research.

These notes will guide you through the theoretical background, practical procedures, and data analysis required to successfully incorporate 5-HD into your isolated rat heart experiments.

Mechanism of Action of 5-Hydroxydecanoate

5-HD is believed to exert its effects by directly interacting with the mitoKATP channel, preventing its opening. This action is particularly important in experimental settings where the role of these channels is being investigated. For instance, the cardioprotective effects of ischemic preconditioning, a phenomenon where brief periods of ischemia protect the heart from a subsequent longer ischemic insult, are largely attributed to the opening of mitoKATP channels.[4][6] The administration of 5-HD has been shown to abolish the protective effects of IPC, providing strong evidence for the involvement of mitoKATP channels.[1][6]

It's important to note that while 5-HD is considered a selective mitoKATP channel blocker, some studies suggest potential off-target effects, particularly at higher concentrations.[2][11] Therefore, careful dose-response studies and the use of appropriate controls are crucial for interpreting the results accurately.

Materials and Reagents

Reagents for Perfusion Buffer (Krebs-Henseleit Solution)
ReagentFinal Concentration (mM)
NaCl118.0
KCl4.7
CaCl₂2.5
MgSO₄1.2
KH₂PO₄1.2
NaHCO₃25.0
Glucose11.0

Note: The buffer should be freshly prepared with high-purity water and continuously gassed with 95% O₂ / 5% CO₂ to maintain a physiological pH of 7.4 at 37°C.

Pharmacological Agents
AgentStock ConcentrationSolvent
5-Hydroxydecanoate (Sodium Salt)100 mMDeionized Water
Diazoxide (mitoKATP opener)10 mMDMSO
Heparin1000 U/mLSaline
Ketamine/XylazineAs per institutional guidelinesSaline

Note: Store stock solutions appropriately and dilute to the final working concentration in Krebs-Henseleit buffer immediately before use.

Detailed Experimental Protocols

Langendorff Isolated Rat Heart Preparation

This protocol describes the standard procedure for isolating and perfusing a rat heart using the Langendorff apparatus.

Step-by-Step Protocol:

  • Animal Anesthesia: Anesthetize the rat (e.g., Sprague-Dawley, 250-300g) with an intraperitoneal injection of ketamine and xylazine.[12] Administer heparin (500 U/kg) to prevent blood coagulation.[12]

  • Heart Excision: Perform a thoracotomy to expose the heart. Quickly excise the heart and immediately place it in ice-cold Krebs-Henseleit buffer to induce cardioplegia and minimize ischemic damage.[13]

  • Aortic Cannulation: Identify the aorta and carefully cannulate it with an appropriately sized cannula. Secure the aorta to the cannula with a suture.[12]

  • Initiate Perfusion: Mount the cannulated heart on the Langendorff apparatus and initiate retrograde perfusion with warm (37°C), oxygenated Krebs-Henseleit buffer at a constant pressure (typically 70-80 mmHg).[14]

  • Left Ventricular Balloon Insertion: Insert a latex balloon connected to a pressure transducer into the left ventricle via the left atrium. Inflate the balloon to achieve a left ventricular end-diastolic pressure (LVEDP) of 5-10 mmHg.[13]

  • Stabilization: Allow the heart to stabilize for a period of 20-30 minutes. During this time, monitor heart rate (HR), left ventricular developed pressure (LVDP), and LVEDP. Hearts that do not meet the exclusion criteria (e.g., unstable rhythm, poor LVDP) should be discarded.[14]

Ischemia-Reperfusion (I/R) Injury Protocol

This protocol outlines a typical global ischemia-reperfusion injury model.

Step-by-Step Protocol:

  • Baseline: Following stabilization, record baseline functional parameters for 10-15 minutes.

  • Global Ischemia: Induce global ischemia by stopping the perfusion for a defined period (e.g., 30 minutes).

  • Reperfusion: Restore perfusion with oxygenated Krebs-Henseleit buffer for a specified duration (e.g., 60-120 minutes).

  • Data Acquisition: Continuously record cardiac function throughout the ischemia and reperfusion periods.

Protocol for 5-Hydroxydecanoate Administration

This protocol details how to incorporate 5-HD into the I/R injury model to investigate the role of mitoKATP channels.

Experimental Groups:

  • Control (I/R): Hearts subjected to the I/R protocol without any drug treatment.

  • 5-HD + I/R: Hearts pre-treated with 5-HD before the onset of ischemia.

  • Diazoxide + I/R: Hearts pre-treated with a mitoKATP channel opener as a positive control for cardioprotection.

  • 5-HD + Diazoxide + I/R: Hearts treated with 5-HD prior to diazoxide administration to confirm the mechanism of diazoxide's protective effect.

Step-by-Step Protocol for 5-HD Administration:

  • Drug Perfusion: Following the baseline period, switch the perfusion to Krebs-Henseleit buffer containing the desired concentration of 5-HD (typically 100-500 µM).[1][15] Perfuse with the 5-HD containing buffer for a pre-determined time (e.g., 15 minutes) before inducing ischemia.

  • Ischemia and Reperfusion: Proceed with the global ischemia and reperfusion protocol as described in section 3.2.

  • Washout (Optional): In some experimental designs, a washout period with standard Krebs-Henseleit buffer may be included before ischemia.

Ischemic Preconditioning (IPC) Protocol with 5-HD

This protocol is designed to investigate if 5-HD can block the protective effects of IPC.

Step-by-Step Protocol:

  • Baseline: Record baseline functional parameters.

  • IPC Stimulus: Induce one or more cycles of brief ischemia (e.g., 3-5 minutes) followed by a short period of reperfusion (e.g., 5 minutes).[1]

  • 5-HD Administration: In the 5-HD group, administer the drug before the IPC stimulus.

  • Sustained Ischemia and Reperfusion: Subject the heart to a prolonged period of ischemia followed by reperfusion as described in section 3.2.

Data Acquisition and Analysis

Key Hemodynamic Parameters
ParameterDescriptionUnit
Heart Rate (HR) Number of heartbeats per minutebpm
Left Ventricular Developed Pressure (LVDP) Systolic Pressure - Diastolic PressuremmHg
Left Ventricular End-Diastolic Pressure (LVEDP) Pressure in the left ventricle at the end of diastolemmHg
Rate-Pressure Product (RPP) HR x LVDPmmHg/min
Coronary Flow (CF) Flow of perfusate through the coronary vasculaturemL/min
Infarct Size Determination

At the end of the reperfusion period, the heart can be sliced and stained with triphenyltetrazolium chloride (TTC) to differentiate between viable (red) and infarcted (pale) tissue. The infarct size is typically expressed as a percentage of the total ventricular area.[6]

Statistical Analysis

Data should be presented as mean ± standard error of the mean (SEM). Statistical significance between groups can be determined using appropriate tests such as ANOVA followed by a post-hoc test. A p-value of <0.05 is generally considered statistically significant.

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow for I/R Injury with 5-HD

G cluster_setup Preparation cluster_protocol Experimental Protocol A Anesthesia & Heart Excision B Aortic Cannulation A->B C Langendorff Perfusion & Stabilization (20-30 min) B->C D Baseline Recording (15 min) C->D E Drug Perfusion (e.g., 5-HD 100 µM for 15 min) D->E F Global Ischemia (30 min) E->F G Reperfusion (60-120 min) F->G H Data Analysis (LVDP, Infarct Size) G->H

Caption: Experimental workflow for investigating the effect of 5-HD on ischemia-reperfusion injury in an isolated rat heart.

Signaling Pathway of Ischemic Preconditioning and 5-HD Inhibition

G cluster_cell Cardiomyocyte cluster_mito Mitochondrion mitoKATP mitoKATP Channel ROS ROS Production mitoKATP->ROS Opening leads to Cardioprotection Cardioprotection (Reduced Infarct Size) ROS->Cardioprotection Triggers IPC Ischemic Preconditioning (Brief Ischemia) PKC Protein Kinase C IPC->PKC Activates PKC->mitoKATP Phosphorylates & Opens FiveHD 5-Hydroxydecanoate FiveHD->mitoKATP Blocks

Caption: Simplified signaling pathway of ischemic preconditioning and the inhibitory action of 5-hydroxydecanoate on the mitoKATP channel.

Troubleshooting and Considerations

  • Spontaneous Arrhythmias: Ensure proper oxygenation and temperature control of the perfusion buffer. Check for air bubbles in the perfusion line.

  • Poor Cardiac Function: The heart isolation and cannulation should be performed as quickly as possible to minimize warm ischemic time.

  • Variability in Results: Use age and weight-matched animals. Ensure consistency in all experimental procedures.

  • 5-HD Solubility: Prepare fresh stock solutions and ensure complete dissolution before adding to the perfusion buffer.

Conclusion

5-Hydroxydecanoate is an indispensable tool for investigating the role of mitochondrial ATP-sensitive potassium channels in cardiac physiology and disease. By following the detailed protocols and understanding the underlying scientific principles outlined in these application notes, researchers can generate reliable and reproducible data to advance our understanding of cardioprotection and develop novel therapeutic strategies for ischemic heart disease.

References

  • Role of mitochondrial KATP channels and protein kinase C in ischaemic preconditioning. (2003). Clinical and Experimental Pharmacology and Physiology.
  • Sarcolemmal Versus Mitochondrial ATP-Sensitive K+ Channels and Myocardial Preconditioning. (n.d.).
  • Mitochondrial potassium transport: the role of the mitochondrial ATP-sensitive K(+) channel in cardiac function and cardioprotection. (n.d.). Semantic Scholar.
  • Mitochondrial K(ATP) channels: role in cardioprotection. (2002). PubMed.
  • Inhibition of cardiac contractility by 5-hydroxydecanoate and tetraphenylphosphonium ion: a possible role of mitoKATP in response to inotropic stress. (n.d.). American Physiological Society Journal.
  • Myocardial KATP Channels in Preconditioning. (n.d.).
  • The effects of ischaemic preconditioning, diazoxide and 5-hydroxydecanoate on rat heart mitochondrial volume and respir
  • The ischemia-selective KATP channel antagonist, 5-hydroxydecanoate, blocks ischemic preconditioning in the r
  • [Study of mechanism and effect of sodium 5-hydroxydecanoate on experimental ischemic ventricular arrhythmia]. (n.d.). PubMed.
  • T400-Series Surgical Protocol - Rat & Mice: Coronary Blood Flow: Isolated Perfused Heart Prepar
  • State-dependant Inhibition of the Mitochondrial KATP Channel by Glyburide and 5-Hydroxydecanoate. (n.d.).
  • State-dependent Inhibition of the Mitochondrial KATP Channel by Glyburide and 5-Hydroxydecanoate*. (n.d.). Journal of Biological Chemistry.
  • 5-Hydroxydecanoate and Coenzyme A Are Inhibitors of Native Sarcolemmal KATP Channels in Inside-Out P
  • State-dependent inhibition of the mitochondrial KATP channel by glyburide and 5-hydroxydecano
  • Best practices for setting-up an isolated Langendorff heart prepar
  • Langendorff's isolated perfused rat heart technique: a review. (2015). SciSpace.
  • Effects of 5-hydroxydecanoate and ischemic preconditioning on the ischemic-reperfused heart of fed and fasted r
  • Metabolomics analysis in rat hearts with ischemia/reperfusion injury after diazoxide postconditioning. (2023). Frontiers.
  • Optical Mapping of Langendorff-perfused R
  • Administration of 5-hydroxydecanoate, a selective inhibitor of mitochondrial atp-sensitive potassium channels, inhibits apelin-induced cardioprotection in ischemia/reperfusion model of male rats. (n.d.).
  • Langendorff's isolated perfused rat heart technique: a review. (n.d.). Journal of Pharmacology and Toxicology Methods.
  • Effects of barium and 5-hydroxydecanoate on the electrophysiologic response to acute regional ischemia and reperfusion in r
  • Effects of Ellagic Acid on Myocardial Contractility in Isolated and Perfused R

Sources

Application Note: Preparation and Electrophysiological Application of 5-Hydroxydecanoate (5-HD)

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Electrophysiologists, Ion Channel Researchers, and Preclinical Drug Development Scientists Document Type: Technical Protocol & Mechanistic Guide

Introduction & Mechanistic Rationale

The ATP-sensitive potassium (


) channel couples cellular metabolic states to membrane excitability. In cardiac and neural tissues, these channels exist in two distinct subcellular populations: the sarcolemmal/surface 

(s

) and the mitochondrial

(mito

) channels. Distinguishing the pharmacological and physiological roles of these two populations is a critical challenge in patch-clamp electrophysiology [1].

5-Hydroxydecanoate (5-HD) , formulated as a sodium salt, is the gold-standard pharmacological tool for this purpose. Unlike glibenclamide, which indiscriminately blocks both surface and mitochondrial


 channels, 5-HD acts as a highly selective blocker of the mito

channel [1]. By applying 5-HD during whole-cell or inside-out patch-clamp recordings, researchers can isolate surface

currents or reverse the cardioprotective and neuroprotective effects induced by mito

openers like diazoxide [2].
Causality in Experimental Design

Why use a fatty acid derivative to block an ion channel? 5-HD is a substrate for mitochondrial outer membrane acyl-CoA synthetase. Upon entering the cell, it is converted to 5-hydroxydecanoyl-CoA (5-HD-CoA) [4]. This conversion is physically necessary for its interaction with the mitochondrial machinery, though researchers must be aware that prolonged incubations may lead to 5-HD entering the


-oxidation pathway [4]. Therefore, acute application (5–10 minutes) during patch-clamp recording is recommended to isolate its channel-blocking effects from broader metabolic shifts.

SignalingPathway Ischemia Ischemic Preconditioning mitoKATP Mitochondrial K_ATP Channel Ischemia->mitoKATP Activates Diazoxide Diazoxide (Opener) Diazoxide->mitoKATP Activates FiveHD 5-Hydroxydecanoate (5-HD) FiveHD->mitoKATP Blocks K_influx Mitochondrial K+ Influx mitoKATP->K_influx Mediates Protection Cellular Protection & ROS Signaling K_influx->Protection Induces

Figure 1: Mechanism of action of 5-HD in isolating mitoK_ATP channel signaling pathways.

Physicochemical Properties & Quantitative Data

To ensure reproducible stock solutions, it is imperative to understand the physicochemical limits of the compound. 5-HD sodium salt is highly hygroscopic and highly soluble in water [3].

Table 1: Physicochemical Properties of 5-HD Sodium Salt

ParameterSpecificationExperimental Implication
Chemical Name 5-Hydroxydecanoic acid sodium saltActive moiety is the 5-hydroxydecanoate anion.
CAS Number 71186-53-3Ensure correct isomer/salt form is procured.
Molecular Weight 210.25 g/mol Required for precise molarity calculations.
Aqueous Solubility

10 mg/mL to 100 mg/mL
Allows preparation of highly concentrated aqueous stocks without DMSO.
Storage (Solid) Desiccated, -20°CHygroscopic; moisture degrades the compound.
Storage (Solution) Aliquoted, -20°C (1 month) or -80°C (6 months)Prevents loss of efficacy via freeze-thaw cycles.

Protocol: Preparation of 5-HD Stock and Working Solutions

Rationale for Solvent Choice

While 5-HD is soluble in DMSO, ultrapure deionized water (


) is the strictly preferred solvent  for patch-clamp electrophysiology. DMSO can alter lipid bilayer mechanics and baseline ion channel kinetics at concentrations as low as 0.1% v/v. Because 5-HD readily dissolves in water up to 100 mg/mL [3], an aqueous stock eliminates solvent-induced artifacts, creating a self-validating experimental baseline.
Step-by-Step Methodology: 50 mM Aqueous Stock Solution
  • Equilibration: Remove the lyophilized 5-HD sodium salt vial from -20°C storage and allow it to equilibrate to room temperature for 30 minutes in a desiccator. Causality: Opening a cold vial introduces condensation, which hydrolyzes the salt and alters the true molecular weight of your powder.

  • Weighing: Accurately weigh 10.51 mg of 5-HD sodium salt using a microbalance.

  • Dissolution: Transfer the powder to a sterile 1.5 mL Eppendorf tube. Add exactly 1.0 mL of sterile

    
    .
    
  • Validation: Vortex gently for 30 seconds. The solution must be completely clear and colorless. If particulates remain, do not heat; instead, sonicate in a water bath for 1 minute.

  • Aliquoting: Divide the 1 mL stock into 50

    
     aliquots in low-bind PCR tubes.
    
  • Storage: Immediately flash-freeze in liquid nitrogen and store at -80°C.

Step-by-Step Methodology: Patch-Clamp Working Solutions (100–500 )

For patch-clamp recordings, 5-HD is typically applied at working concentrations of 100


 to 500 

[2].
  • For Extracellular Bath Application (e.g., studying whole-cell network effects): Dilute the 50 mM stock 1:100 into standard Artificial Cerebrospinal Fluid (ACSF) to achieve a 500

    
      working concentration.
    (Calculation: 10 
    
    
    
    of 50 mM stock into 990
    
    
    ACSF).
  • For Intracellular Application (e.g., direct mitochondrial targeting via patch pipette): Dilute the 50 mM stock 1:166 into the intracellular pipette solution to achieve a 300

    
      working concentration [2].
    (Calculation: 6 
    
    
    
    of 50 mM stock into 994
    
    
    Pipette Solution).

Table 2: Standard Patch-Clamp Solutions for 5-HD Application

ComponentExtracellular ACSF (mM)Intracellular Pipette Solution (mM)
NaCl125-
KCl2.510
K-Gluconate-130

26-

1.25-

1-

2-
HEPES-10 (pH adjusted to 7.2 with KOH)
EGTA-1
MgATP-4
Glucose10-

Electrophysiological Workflow & Data Acquisition

To ensure the trustworthiness of your recording, every protocol must include a positive control to validate channel responsiveness before applying the blocker.

  • Establish Baseline: Obtain a >1 G

    
     seal and break in to establish the whole-cell configuration. Monitor series resistance (
    
    
    
    ); discard the cell if
    
    
    changes by >20%.
  • Positive Control (Activation): Perfuse the bath with 100

    
     Diazoxide  for 3–5 minutes. You should observe an increase in outward 
    
    
    
    current (or an increase in electrical coupling if recording from paired astrocytes) [2].
  • 5-HD Blockade: Switch the perfusion to ACSF containing 500

    
     5-HD  (alongside Diazoxide).
    
  • Equilibration & Recording: Wait 5 minutes for 5-HD to cross the plasma membrane, convert to 5-HD-CoA, and access the mitochondria. Record voltage-step protocols (e.g., holding at -80 mV, stepping from -100 mV to +40 mV in 20 mV increments).

  • Validation: A successful blockade is indicated by the rapid reversal of the Diazoxide-induced current back to baseline levels.

ProtocolWorkflow Weigh 1. Weigh 5-HD Sodium Salt (e.g., 10.51 mg) Dissolve 2. Dissolve in ddH2O (Yields 50 mM Stock in 1 mL) Weigh->Dissolve Aliquot 3. Aliquot & Freeze (-80°C) (Prevents freeze-thaw cycles) Dissolve->Aliquot Dilute 4. Dilute to 100-500 µM (In ACSF or Pipette Solution) Aliquot->Dilute Patch 5. Patch-Clamp Recording (Apply Diazoxide then 5-HD) Dilute->Patch

Figure 2: Step-by-step workflow for the preparation and electrophysiological application of 5-HD.

References

  • Liu, Y., et al. (2001). "Pharmacological and histochemical distinctions between molecularly defined sarcolemmal KATP channels and native cardiac mitochondrial KATP channels." PubMed (NIH). Available at:[Link]

  • Sun, X., et al. (2013). "Opening of Astrocytic Mitochondrial ATP-Sensitive Potassium Channels Upregulates Electrical Coupling between Hippocampal Astrocytes in Rat Brain Slices." PLOS One. Available at:[Link]

  • Hanley, P. J., et al. (2002). "

    
    -Oxidation of 5-hydroxydecanoate, a Putative Blocker of Mitochondrial ATP-Sensitive Potassium Channels." PubMed Central (NIH). Available at:[Link]
    

Application Notes and Protocols for Administering 5-Hydroxydecanoate Sodium in Ischemia-Reperfusion Injury Models

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unmasking Cardioprotective Pathways with a Selective Inhibitor

Ischemia-reperfusion (I/R) injury is a paradoxical phenomenon where the restoration of blood flow to an ischemic tissue exacerbates cellular damage. This process is a major contributor to the morbidity and mortality associated with myocardial infarction and stroke. A central focus of cardiovascular research is to understand and amplify the heart's endogenous protective mechanisms. One of the key players in this cellular defense system is the mitochondrial ATP-sensitive potassium (mitoKATP) channel.[1][2]

The opening of mitoKATP channels is a critical step in the signaling cascade of cardioprotection, particularly in the well-documented phenomenon of ischemic preconditioning (IPC), where brief, non-lethal episodes of ischemia protect the heart from a subsequent prolonged ischemic insult.[3][4] Pharmacological activators of these channels can mimic the effects of IPC.[3] To verify the role of these channels in a given protective intervention, a selective inhibitor is required.

5-Hydroxydecanoate (5-HD) sodium is a widely used pharmacological tool for this purpose.[5][6] By selectively blocking mitoKATP channels, 5-HD allows researchers to investigate whether a cardioprotective effect is dependent on the activation of this specific channel. If a protective intervention (like a novel drug or preconditioning protocol) fails to work in the presence of 5-HD, it strongly implicates the mitoKATP channel as an essential mediator of that protection.[5][7] This guide provides a comprehensive overview and detailed protocols for the effective administration of 5-HD in common I/R injury models.

Scientific Foundation: The Mechanism of 5-HD in Cardioprotection Research

The primary application of 5-HD is to abolish the protective effects conferred by the opening of mitoKATP channels. The opening of these channels is believed to protect mitochondria and, consequently, the cell through several mechanisms:

  • Regulation of Mitochondrial Volume: Channel opening allows K+ influx into the mitochondrial matrix, leading to controlled matrix swelling. This process optimizes the structure of the intermembrane space, facilitating efficient energy transfer and preventing disruptive contraction during high rates of electron transport.[1][2]

  • Preservation of Mitochondrial Function: By modulating the mitochondrial membrane potential, mitoKATP opening can reduce the driving force for calcium (Ca2+) uptake, thereby attenuating mitochondrial Ca2+ overload during I/R—a key trigger of cell death.[8]

  • Triggering of ROS Signaling: Paradoxically, a small, controlled burst of reactive oxygen species (ROS) generated by mitochondria upon mitoKATP channel opening during preconditioning can act as a critical second messenger, activating downstream protective kinases like Protein Kinase C (PKC).[1][4]

5-HD blocks these protective pathways by inhibiting the channel.[9] Its administration prior to a cardioprotective stimulus (e.g., ischemic preconditioning or a KATP channel opener) prevents the beneficial downstream effects, resulting in a larger infarct size or poorer functional recovery compared to the protected group.[7][9]

A Critical Consideration: Specificity and Metabolism While widely used as a mitoKATP channel blocker, researchers must be aware that 5-HD is not without off-target effects. It has been shown to be a substrate for mitochondrial acyl-CoA synthetase and can be metabolized via β-oxidation.[10][11] This can potentially influence cellular metabolism independently of its effect on the mitoKATP channel. Therefore, experimental results should be interpreted with this consideration, and conclusions are strengthened when corroborated with other molecular evidence.

Signaling Pathway: The Role of 5-HD in Blocking Cardioprotection

The following diagram illustrates the central role of the mitoKATP channel in cardioprotective signaling and the inhibitory action of 5-HD.

cluster_0 Ischemia/Reperfusion cluster_1 Cardioprotective Pathway IR I/R Injury (Ca²⁺ Overload, ROS Burst, ATP Depletion) MPT Mitochondrial Permeability Transition Pore (mPTP) Opening IR->MPT Death Cell Death (Necrosis/Apoptosis) MPT->Death Stimulus Cardioprotective Stimulus (e.g., Ischemic Preconditioning) mitoKATP mitoKATP Channel Opening Stimulus->mitoKATP Protection Mitochondrial Protection (↓ Ca²⁺ Overload, Optimized Volume) mitoKATP->Protection Protection->MPT Inhibits FiveHD 5-Hydroxydecanoate (5-HD) FiveHD->mitoKATP Blocks

Caption: 5-HD blocks the opening of the mitoKATP channel, thereby inhibiting the signaling cascade that leads to cardioprotection against I/R injury.

Experimental Protocols

Part 1: Preparation of 5-Hydroxydecanoate (5-HD) Sodium Stock Solution

The proper solubilization and storage of 5-HD are critical for experimental reproducibility.

Materials:

  • 5-Hydroxydecanoate sodium salt (powder)

  • Dimethyl sulfoxide (DMSO), cell culture or molecular biology grade

  • Sterile deionized water or saline (0.9% NaCl)

  • Sterile microcentrifuge tubes or vials

Protocol:

  • Weighing: On a calibrated analytical balance, carefully weigh the desired amount of 5-HD sodium powder in a sterile microcentrifuge tube. Perform this in a chemical fume hood.

  • Solubilization: Due to its properties, different solvents are recommended depending on the final application.

    • For in vitro and concentrated stock for in vivo use: A common approach is to first dissolve 5-HD in a minimal amount of DMSO to create a high-concentration primary stock (e.g., 100 mM).[12] For a 100 mM stock, add 47.57 µL of DMSO per 1 mg of 5-HD sodium (MW: 210.22 g/mol ). Vortex gently until fully dissolved.

    • For ex vivo Langendorff perfusion: 5-HD can often be dissolved directly into the perfusion buffer (e.g., Krebs-Henseleit) to the final desired concentration (e.g., 100 µM).[9] Warm the buffer to 37°C and stir to aid dissolution.

  • Working Dilution:

    • For in vivo injections, the DMSO stock solution should be further diluted in a vehicle compatible with intravenous administration, such as sterile saline. A common vehicle mixture is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[12] Crucially, ensure the final concentration of DMSO administered to the animal is low (typically <1%) to avoid solvent toxicity.

    • For in vitro cell culture experiments, dilute the DMSO stock directly into the culture medium to the final working concentration.

  • Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[6]

Part 2: Administration in Ex Vivo Langendorff Perfused Heart Model

The isolated perfused heart model allows for the study of direct cardiac effects of 5-HD without systemic influences.[13][14]

Materials:

  • Langendorff perfusion system

  • Krebs-Henseleit buffer, gassed with 95% O₂ / 5% CO₂, maintained at 37°C

  • 5-HD stock solution or 5-HD dissolved directly in buffer

  • Surgical instruments for heart isolation

  • Data acquisition system for monitoring cardiac function (LVDP, HR, Coronary Flow)

Protocol:

  • System Preparation: Prime the Langendorff apparatus with warm, oxygenated Krebs-Henseleit buffer, ensuring no air bubbles are in the lines.[15]

  • Heart Isolation: Anesthetize the animal (e.g., rat, rabbit) and perform a thoracotomy. Rapidly excise the heart and place it in ice-cold Krebs-Henseleit buffer to induce cardiac arrest.

  • Cannulation: Identify the aorta and cannulate it onto the perfusion cannula. Secure it with a suture and immediately initiate retrograde perfusion at a constant pressure (e.g., 60-80 mmHg for a rat heart).[15]

  • Stabilization: Allow the heart to stabilize for 20-30 minutes. A stable heart will exhibit regular rhythm and consistent left ventricular developed pressure (LVDP) and coronary flow.

  • 5-HD Administration: The timing is crucial and depends on the experimental design.

    • To Block Ischemic Preconditioning (IPC): Switch the perfusion to buffer containing 5-HD (typically 100 µM) approximately 5-10 minutes before initiating the IPC protocol (e.g., brief cycles of ischemia/reperfusion).[9][16]

    • To Test a Pharmacological Agent: Administer 5-HD for 5-10 minutes before co-perfusion with the cardioprotective drug being investigated.

  • Induction of I/R Injury: After the pre-treatment period, subject the heart to a prolonged period of global ischemia (by stopping the perfusion) for 20-40 minutes, followed by reperfusion with standard Krebs-Henseleit buffer for 30-120 minutes.[17]

  • Data Collection: Continuously record hemodynamic parameters (LVDP, heart rate, coronary flow) throughout the entire protocol. At the end of reperfusion, the heart can be collected for infarct size analysis (TTC staining) or biochemical assays.

Part 3: Administration in In Vivo Regional Myocardial I/R Model

This model mimics a clinical myocardial infarction more closely by occluding a coronary artery.[18][19]

Materials:

  • Anesthetized, ventilated animal (e.g., rat, mouse, rabbit)

  • Surgical instruments for thoracotomy and coronary ligation

  • 5-HD working solution for injection

  • Physiological monitoring equipment (ECG, blood pressure)

Protocol:

  • Animal Preparation: Anesthetize the animal, intubate, and provide mechanical ventilation. Monitor core body temperature and maintain it at 37°C.

  • Surgical Procedure: Perform a left thoracotomy to expose the heart. Place a suture (e.g., 6-0 silk) around the left anterior descending (LAD) coronary artery.[20]

  • 5-HD Administration: Administer 5-HD via intravenous (i.v.) or intraperitoneal (i.p.) injection. A typical i.v. dose for rats is 5-10 mg/kg.[21][22]

    • Timing: The injection should be given 5-15 minutes prior to the coronary artery occlusion or before the administration of the cardioprotective agent being studied.[7][21] This allows for systemic distribution and target engagement before the ischemic insult.

  • Induction of I/R Injury: Induce regional ischemia by tightening the suture around the LAD artery for a period of 30-60 minutes. Ischemia can be confirmed by visual blanching of the myocardium and ST-segment elevation on the ECG.[19]

  • Reperfusion: After the ischemic period, release the snare to allow for reperfusion, which can last from 2 hours to several days depending on the study endpoints.

  • Post-Operative Analysis: After the reperfusion period, assess the outcomes. This can include:

    • Infarct size determination by removing the heart, staining with Evans blue dye to delineate the area-at-risk, and then sectioning and staining with TTC.[7][23]

    • Collection of blood samples for analysis of cardiac biomarkers (e.g., troponin, CK-MB).[24]

    • Assessment of cardiac function using echocardiography at various time points post-reperfusion.[25]

Experimental Workflow: In Vivo I/R Model with 5-HD

Start Start Anesthesia Anesthesia & Surgical Prep (Ventilation, Thoracotomy) Start->Anesthesia LigationPrep Place Suture Around LAD Artery Anesthesia->LigationPrep Injection Administer 5-HD (e.g., 5-10 mg/kg, i.v.) LigationPrep->Injection Wait Wait 5-15 min Injection->Wait Ischemia Induce Ischemia (Tighten Suture) 30-60 min Wait->Ischemia Reperfusion Initiate Reperfusion (Release Suture) 2-24 hrs Ischemia->Reperfusion Analysis Endpoint Analysis (Infarct Size, Biomarkers, Cardiac Function) Reperfusion->Analysis

Caption: Timeline for an in vivo regional ischemia-reperfusion experiment involving pre-treatment with 5-HD.

Data Presentation and Analysis

Systematic data collection and analysis are paramount. The following tables summarize key experimental parameters and assessment endpoints.

Table 1: Recommended Dosage and Administration Parameters for 5-HD

Model Type Species Route of Administration Typical Concentration / Dose Timing of Administration References
Ex VivoRatPerfusate (Krebs-Henseleit)100 µM5-13 min before ischemia/IPC[9]
Ex VivoGuinea PigPerfusate100 µMBefore global ischemia[26]
In VivoRatIntravenous (i.v.)5 mg/kg15 min before reperfusion[21]
In VivoRatIntravenous (i.v.)3-10 mg/kgBefore coronary ligation[27]
In VivoRabbitIntraventricular bolus5 mg/kg10 min before IPC[7]
In VivoDogIntravenous (i.v.)30 mg/kgBefore coronary occlusion[28]

Table 2: Key Endpoints for Assessing the Effects of 5-HD in I/R Injury

Endpoint Category Specific Measurement Model Applicability Brief Rationale References
Myocardial Infarct Size Triphenyltetrazolium Chloride (TTC) StainingEx Vivo, In VivoDifferentiates viable (red) from infarcted (pale) tissue based on dehydrogenase activity. The primary outcome for cell death.[7][23]
Cardiac Function LV Developed Pressure, dP/dt, Heart RateEx VivoMeasures contractile function recovery post-ischemia.[9]
Ejection Fraction, Fractional ShorteningIn Vivo (Echocardiography)Non-invasive assessment of global heart function and remodeling post-MI.[25]
Biochemical Markers Lactate Dehydrogenase (LDH), Creatine Kinase-MB (CK-MB), Cardiac Troponin (cTnT)Perfusate (Ex Vivo), Serum (In Vivo)Enzymes and proteins released from necrotic cardiomyocytes into the circulation or perfusate, indicating cell membrane damage.[24][29]
Cellular/Molecular Apoptosis Assays (TUNEL, Caspase activity, Bcl-2/Bax ratio)Tissue HomogenatesQuantifies programmed cell death, a component of reperfusion injury.[6][12]
ROS ProductionTissue Homogenates, MicroscopyMeasures oxidative stress, a key driver of I/R injury.[12]
Mitochondrial Calcium ([Ca2+]m)Isolated Mitochondria, Confocal MicroscopyAssesses mitochondrial calcium overload, a trigger for mPTP opening.[8]
High-Energy Phosphates (ATP, AMP)Tissue Homogenates (HPLC)Measures the recovery of cellular energy status post-ischemia.[30]

References

  • Garlid, K. D., Dos Santos, P., Xie, Z. J., Costa, A. D., & Paucek, P. (2003). The role of the mitochondrial ATP-sensitive K(+) channel in cardiac function and cardioprotection. Biochimica et Biophysica Acta (BBA) - Bioenergetics, 1606(1-3), 1–21.
  • Rohilla, A., & Singh, K. (2012). Mitochondrial ATP-Sensitive Potassium Channels and Cardioprotection. International Journal of Drug Development & Research, 4(2), 23-31.
  • Wang, L., Cherednichenko, G., Hernández-Ochoa, E. O., et al. (2001). Mitochondrial ATP-Sensitive Potassium Channels Attenuate Matrix Ca2+ Overload During Simulated Ischemia and Reperfusion.
  • Jabůrek, M., Yarov-Yarovoy, V., Paucek, P., & Garlid, K. D. (1998). State-dependent Inhibition of the Mitochondrial KATP Channel by Glyburide and 5-Hydroxydecanoate. Journal of Biological Chemistry, 273(3), 1357-1362.
  • Garlid, K. D., & Paucek, P. (2003). Mitochondrial potassium transport: the role of the mitochondrial ATP-sensitive K(+) channel in cardiac function and cardioprotection. Biochimica et Biophysica Acta (BBA) - Bioenergetics, 1606(1-3), 1-21.
  • Pain, T., Yang, X., Critz, S. D., Yue, Y., Nakano, A., Liu, G. S., Heusch, G., Cohen, M. V., & Downey, J. M. (2000). Opening of mitochondrial K(ATP) channels triggers the preconditioned state by generating free radicals.
  • MedChemExpress. (n.d.).
  • Hanley, P. J., Mickel, M., Löffler, S., Daut, J., & Zierz, S. (2002). β-Oxidation of 5-hydroxydecanoate, a Putative Blocker of Mitochondrial ATP-Sensitive Potassium Channels. Journal of Physiology, 544(3), 747-754.
  • TargetMol. (n.d.).
  • ResearchGate. (n.d.). In vivo myocardial ischemia reperfusion experimental protocols. [Diagram].
  • Chookalaei, M. R., Imani, A., Faghihi, M., Azizi, Y., & Rajani, S. F. (2017). Administration of 5-Hydroxydecanoate, a Selective Inhibitor of Mitochondrial ATP-sensitive Potassium Channels, Inhibits Apelin-Induced cardioprotection in Ischemia/Reperfusion Model of Male Rats. Indian Journal of Physiology and Pharmacology, 61(2), 134-140.
  • Stanley, W. C. (2000). In vivo models of myocardial metabolism during ischemia: application to drug discovery and evaluation. Journal of Pharmacological and Toxicological Methods, 43(2), 133-140.
  • Halestrap, A. P., Javadov, S. A., & Connern, C. P. (2002). The effects of ischaemic preconditioning, diazoxide and 5-hydroxydecanoate on rat heart mitochondrial volume and respiration. The Journal of Physiology, 545(Pt 3), 961–974.
  • Moritani, K., Miyazaki, T., Miyoshi, S., Asanagi, M., Zhao, L. S., & Tanonaka, K. (1994). Blockade of ATP-sensitive potassium channels by 5-hydroxydecanoate suppresses monophasic action potential shortening during regional myocardial ischemia. Cardiovascular Drugs and Therapy, 8(5), 749-756.
  • Lindsey, M. L., Bolli, R., Canty, J. M., Jr, Du, X. J., Frangogiannis, N. G., Frantz, S., Gourdie, R. G., Holmes, J. W., Jones, S. P., Kloner, R. A., Lefer, D. J., Liao, R., Murphy, E., Ping, P., Przyklenk, K., Recchia, F. A., Schwartz, L. M., Tweel, D., & van der Velden, J. (2018). Guidelines for in vivo mouse models of myocardial infarction.
  • Vinten-Johansen, J., & Shi, W. (2018). Guidelines for experimental models of myocardial ischemia and infarction.
  • Hausenloy, D. J., & Yellon, D. M. (2018). Guidelines for experimental models of myocardial ischemia and infarction.
  • Hiraoka, M., & Furutani, N. (1998). 5-hydroxydecanoate selectively reduces the initial increase in extracellular K+ in ischemic guinea-pig heart. European Journal of Pharmacology, 348(1), 31-35.
  • Auchampach, J. A., Maruyama, M., Cavero, I., & Gross, G. J. (1992). Limitation of myocardial infarct size in the rabbit by ischaemic preconditioning is abolished by sodium 5-hydroxydecanoate. Cardiovascular Research, 26(8), 716-721.
  • ResearchGate. (n.d.). Timeline of experimental protocols. [Diagram].
  • ResearchGate. (2017).
  • Marina, G., Fantinelli, J. C., & Mosca, S. M. (2005). Effects of 5-hydroxydecanoate and ischemic preconditioning on the ischemic-reperfused heart of fed and fasted rats. Molecular and Cellular Biochemistry, 279(1-2), 195-202.
  • Benamou, A., et al. (2021). Ischemia–Reperfusion Injuries Assessment during Pancreas Preservation. Journal of Clinical Medicine, 10(10), 2108.
  • ResearchGate. (2021). A reproducible method for biochemical, histological and functional assessment of the effects of ischaemia–reperfusion syndrome in the lower limbs.
  • Notsu, T., et al. (1992). [Study of mechanism and effect of sodium 5-hydroxydecanoate on experimental ischemic ventricular arrhythmia]. Nihon yakurigaku zasshi. Folia pharmacologica Japonica, 100(5), 385–393.
  • Currin, R. T., Toole, J. G., Thurman, R. G., & Lemasters, J. J. (1990). Biochemical appraisal of models for hepatic ischemia-reperfusion injury.
  • Skrzypiec-Spring, M., Grotthus, B., Szeląg, A., & Schulz, R. (2017). Langendorff Isolated Heart Perfusion Model for Functional Studies in Mice. In Methods in Molecular Biology (Vol. 1614, pp. 21-33). Humana Press.
  • BenchChem. (n.d.). Application Notes and Protocols for Langendorff Heart Perfusion Using Bufetolol. BenchChem.
  • Goyal, A., et al. (2015). Langendorff's isolated perfused rat heart technique. International Journal of Basic & Clinical Pharmacology, 4(6), 1042-1048.
  • ResearchGate. (n.d.). The effect of ES on infarct size, cardiac function, and myocardial... [Diagram].
  • ResearchGate. (n.d.). Infarct Size Increases and Cardiac Function Weakens in MI-Induced Rats... [Diagram].
  • Zhang, Y., et al. (2021). Myocardial infarct size for predicting improvements in cardiac function in patients with ischemic cardiomyopathy following coronary artery bypass grafting.

Sources

Application Note: Optimizing 5-HD Pretreatment Timing for MitoKATP Channel Interrogation in Cardioprotection

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 5-HD Pretreatment Timing in Cardioprotection Studies Content Type: Application Note & Protocol Guide Audience: Researchers, Senior Scientists, Drug Discovery Leads

Executive Summary

This guide details the experimental protocols for using 5-hydroxydecanoate (5-HD) , a selective mitochondrial ATP-sensitive potassium (mitoKATP) channel blocker, to investigate cardioprotective signaling. While 5-HD is widely recognized for abolishing Ischemic Preconditioning (IPC), its efficacy is strictly time-dependent. This note clarifies the distinction between blocking the trigger phase (pre-ischemia) and the mediator phase (reperfusion), providing a validated Langendorff perfusion protocol to ensure reproducibility and mechanistic accuracy.

Mechanistic Grounding: The MitoKATP Channel

The mitochondrial ATP-sensitive potassium channel (mitoKATP) is a critical end-effector in the cardioprotective signaling cascade. Its opening leads to potassium influx, matrix swelling, and a mild increase in Reactive Oxygen Species (ROS), which paradoxically inhibits the mitochondrial permeability transition pore (mPTP) opening at reperfusion, preventing cell death.

5-HD Mechanism: 5-HD acts as a specific antagonist of the mitoKATP channel. Unlike glibenclamide, which blocks both sarcolemmal (sKATP) and mitochondrial channels, 5-HD is highly selective for the mitochondrial subtype in cardiomyocytes when used at appropriate concentrations (100–500 µM).

Signaling Pathway Visualization

The following diagram illustrates the specific node where 5-HD exerts its inhibitory effect, blocking the protective "memory" of IPC.

G IPC Ischemic Preconditioning GPCR GPCR Activation (Adenosine/Bradykinin) IPC->GPCR PKC PKC Activation (Translocation to Mito) GPCR->PKC MitoK MitoKATP Channel OPENING PKC->MitoK Phosphorylation ROS ROS Signaling (The 'Trigger') MitoK->ROS K+ Influx ROS->PKC Positive Feedback MPTP mPTP Inhibition (Cell Survival) ROS->MPTP Inhibits Opening at Reperfusion FiveHD 5-HD (BLOCKER) FiveHD->MitoK  BLOCKS

Caption: 5-HD selectively blocks the mitoKATP channel, preventing the ROS burst required to inhibit mPTP opening and cell death.

Critical Parameter: Timing of Administration

The failure of 5-HD to block protection in some studies often stems from incorrect timing relative to the ischemic insult.

Timing WindowPhysiological PhaseEffect of 5-HDInterpretation
Pre-IPC (Pretreatment) Trigger Phase Abolishes Protection Blocks the initiation of the signaling cascade. The "memory" of protection is never formed.
During Index Ischemia Latent Phase Variable Less effective. The protective kinases (e.g., PKC) may have already been activated.
At Reperfusion Mediator Phase Debated/Effective Recent evidence suggests mitoKATP opening is also required during reperfusion to handle calcium overload. 5-HD here can reverse protection.

Recommendation: To prove a drug or stimulus works via mitoKATP, pretreatment (10-15 min before IPC) is the gold standard.

Detailed Experimental Protocol
A. Reagent Preparation
  • Compound: 5-Hydroxydecanoate Sodium Salt (Sodium 5-hydroxydecanoate).[1][2]

  • Solubility: Highly water-soluble (>10 mg/mL).

  • Stock Solution (100 mM):

    • Dissolve 21 mg of 5-HD sodium salt (MW: ~210.25 g/mol ) in 1.0 mL of deionized water.

    • Filter sterilize (0.22 µm) if storing.

    • Store at -20°C. Stable for 1 month.

  • Working Concentration: 100 µM (Standard) to 500 µM (Maximal block).

    • Dilution:[3] Add 1 mL of Stock to 1 L of Krebs-Henseleit Buffer (KHB).

B. Langendorff Perfusion Setup
  • Isolation: Rapidly excise the heart (Rat/Mouse) and cannulate the aorta.

  • Perfusion: Retrograde perfusion at constant pressure (70-80 mmHg) or constant flow (10-12 mL/min/g).

  • Buffer: Modified Krebs-Henseleit Buffer (KHB), pH 7.4, 37°C, gassed with 95% O2 / 5% CO2.

  • Stabilization: Allow 20 minutes of equilibration before starting any protocol.

C. Experimental Workflow (The "Blockade" Protocol)

This protocol tests if a cardioprotective intervention (IPC) is dependent on mitoKATP channels.[3]

Group 1: Control (Ischemia/Reperfusion)

  • 20 min Stabilization -> 30 min Global Ischemia -> 120 min Reperfusion.

Group 2: IPC (Positive Control)

  • 20 min Stabilization -> 3 cycles of [5 min Ischemia + 5 min Reperfusion] -> 30 min Global Ischemia -> 120 min Reperfusion.

Group 3: IPC + 5-HD (The Test)

  • 10 min Stabilization.[4]

  • Perfusion with 5-HD (100 µM) starts 10 min BEFORE IPC.

  • Continue 5-HD perfusion throughout the IPC cycles.

  • Washout: Stop 5-HD 5 minutes before the long "Index Ischemia" to ensure no direct interaction with necrotic machinery, or keep it if testing reperfusion effects (see Timing above). Standard practice is often to maintain it or wash it out just before index ischemia.

  • 30 min Global Ischemia -> 120 min Reperfusion.

Experimental Timeline Visualization

Timeline Start Start Equil Equilibration (20 min) Start->Equil Drug 5-HD Perfusion (10 min) Equil->Drug Pretreatment IPC IPC Cycles (3x 5min I/R) + 5-HD Present Drug->IPC Trigger Block Index Index Ischemia (30 min) (No Flow) IPC->Index Washout? Reperf Reperfusion (120 min) (Measure Infarct) Index->Reperf

Caption: Timeline for investigating 5-HD blockade of IPC. 5-HD must be present before and during the preconditioning cycles.

Data Interpretation & Expected Results

When analyzing infarct size (TTC staining) or hemodynamic recovery (LVDP), the following trends confirm mitoKATP involvement:

Experimental GroupInfarct Size (% of Risk Area)Hemodynamic RecoveryConclusion
Control (I/R) 50% ± 5%Poor (<30% baseline)Severe injury baseline.
IPC Only 15% ± 3%Improved (>60% baseline)IPC is protective.
5-HD Only 52% ± 6%Poor (<30% baseline)5-HD alone is not toxic.
IPC + 5-HD 48% ± 5% Poor (<30% baseline) Protection Abolished.

Key Validation Check: If IPC + 5-HD results look like IPC Only (low infarct), then the protection was NOT mediated by mitoKATP channels (or the 5-HD concentration was too low).

Troubleshooting & Optimization
  • Solubility: If using high concentrations (>1 mM), ensure pH is re-adjusted to 7.4, though 5-HD sodium salt is generally pH neutral.

  • Specificity: At concentrations >1 mM, 5-HD may lose specificity and affect sarcolemmal KATP channels or metabolic enzymes (e.g., acyl-CoA pathway). Stick to 100-200 µM.

  • Exclusion Criteria: Hearts with unstable baseline (LVDP < 80 mmHg or Arrhythmias) during the initial 20 min equilibration must be discarded before 5-HD application.

References
  • Garlid KD, et al. (1997). Cardioprotective effect of diazoxide and its interaction with mitochondrial ATP-sensitive K+ channels. Possible mechanism of cardioprotection.[5][6][7][8] Circulation Research.

  • Jabůrek M, et al. (1998). State-dependent inhibition of the mitochondrial KATP channel by glyburide and 5-hydroxydecanoate. Journal of Biological Chemistry.

  • Schultz JE, et al. (1997). Ischemic preconditioning in the intact rat heart is mediated by mitochondrial KATP channel opening. Journal of Molecular and Cellular Cardiology.

  • Hausenloy DJ, Yellon DM. (2007). Preconditioning and postconditioning: united at reperfusion. Pharmacology & Therapeutics.[5][9]

  • Wang Y, et al. (2001). Mitochondrial ATP-sensitive potassium channels inhibit apoptosis induced by oxidative stress in cardiac cells. Circulation Research.

Sources

sodium 5-hydroxydecanoate dosage for mitochondrial swelling assays

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Application Note: Optimizing Sodium 5-Hydroxydecanoate (5-HD) Dosage for Mitochondrial Swelling Assays

Executive Summary

The mitochondrial ATP-sensitive potassium channel (mitoKATP) plays a critical role in mitochondrial volume homeostasis, reactive oxygen species (ROS) signaling, and cellular protection during ischemic preconditioning. To accurately study this channel in vitro, researchers rely on mitochondrial swelling assays. This application note provides an authoritative, self-validating methodology for utilizing Sodium 5-hydroxydecanoate (5-HD) —a highly selective mitoKATP blocker—to isolate and quantify channel-specific swelling dynamics.

Mechanistic Causality: The Physics of Mitochondrial Swelling

To master the swelling assay, one must understand the biophysical causality linking ion flux to optical density.

Mitochondria suspended in a K⁺-rich buffer maintain a condensed matrix volume because the inner mitochondrial membrane (IMM) is highly impermeable to cations. When a pharmacological opener like Diazoxide is introduced, the mitoKATP channel opens, allowing an electrophoretic influx of K⁺ driven by the mitochondrial membrane potential (ΔΨm)[1].

This K⁺ influx is electrically compensated by phosphate entry, leading to a net accumulation of osmotically active solutes in the matrix. Water follows this osmotic gradient, causing the matrix to expand (swell)[2]. Spectrophotometrically, condensed mitochondria scatter light effectively. As the matrix dilutes with water, its refractive index decreases, approaching that of the surrounding buffer. This reduction in light scattering is quantified as a time-dependent decrease in optical density (OD) at 520–540 nm[3].

Sodium 5-hydroxydecanoate (5-HD) acts as a competitive, state-dependent inhibitor of mitoKATP[4]. By binding to the channel complex, 5-HD physically halts K⁺ influx, preventing osmotic water entry and preserving the baseline refractive index of the mitochondria[5].

Pharmacological Parameters & Dosage Guidelines

Selecting the correct dosage of 5-HD is critical. Concentrations that are too low will fail to fully block the channel, while excessive concentrations (>1 mM) can induce off-target bioenergetic uncoupling and paradoxically enhance swelling[3].

Table 1: Quantitative Dosage Guidelines for mitoKATP Swelling Assays

ReagentPharmacological RoleOptimal Assay DosageIC50 / EC50Mechanistic Notes
Sodium 5-HD mitoKATP Blocker100 µM – 500 µM~45 – 75 µMCompetitively inhibits channel opening. Must be prepared fresh in ddH₂O[4].
Diazoxide mitoKATP Opener25 µM – 100 µM~10 – 30 µMTriggers K⁺ influx. Prepare in DMSO; ensure final assay DMSO is <0.1%[6].
Valinomycin K⁺ Ionophore0.5 nM – 1.0 nMN/APositive control for membrane integrity. Bypasses mitoKATP to force K⁺ influx[2].
Mg-ATP Endogenous Inhibitor1 mM – 2 mM~200 µMAdded to the buffer to ensure baseline channel closure before diazoxide induction[4].

Self-Validating Assay Architecture

A robust protocol must be a self-validating system. To definitively prove that the observed absorbance changes are mediated by mitoKATP—and not by non-specific membrane damage or the Calcium-induced Mitochondrial Permeability Transition Pore (mPTP)—the assay architecture must include the following controls:

  • mPTP Exclusion: The buffer must contain EGTA to chelate trace Ca²⁺. This guarantees that any swelling observed is independent of mPTP opening[7].

  • Channel Specificity (The 5-HD Block): Pre-incubation with 500 µM 5-HD must completely abolish the swelling induced by 50 µM Diazoxide[6].

  • Membrane Integrity (The Valinomycin Bypass): 5-HD must not block swelling induced by Valinomycin. Because Valinomycin is a lipid-soluble ionophore that transports K⁺ directly across the bilayer, it bypasses the mitoKATP channel entirely. If 5-HD inhibits Valinomycin-induced swelling, it indicates that the 5-HD concentration is too high (causing off-target effects) or the mitochondria are compromised[2].

Step-by-Step Experimental Protocol

Part A: Reagent & Buffer Preparation

  • Swelling Buffer: Prepare 100 mM KCl, 20 mM HEPES, 1 mM MgCl₂, 2 mM KH₂PO₄, 1 mM EGTA, 5 mM succinate, and 1 µM rotenone. Adjust to pH 7.2 with KOH[1].

    • Causality Note: Succinate energizes the mitochondria via Complex II, while rotenone blocks Complex I to prevent reverse electron transport. This ensures a stable ΔΨm, which is the driving force for K⁺ influx.

  • 5-HD Stock: Dissolve Sodium 5-hydroxydecanoate in ddH₂O to a 50 mM stock. Keep on ice and use within 4 hours[5].

Part B: Mitochondrial Isolation

  • Isolate mitochondria from the target tissue (e.g., heart or liver) using standard differential centrifugation at 4°C.

  • Resuspend the final mitochondrial pellet in a minimal volume of isolation buffer (sucrose/mannitol based) to a concentration of 20–30 mg protein/mL. Keep strictly on ice[1].

Part C: Spectrophotometric Swelling Execution

  • Baseline Setup: Aliquot 2.0 mL of Swelling Buffer into a 1-cm pathlength quartz or clear plastic cuvette. Place in a spectrophotometer equipped with a magnetic stirrer and temperature control set to 25°C.

  • Mitochondrial Addition: Add isolated mitochondria to a final concentration of 0.25 to 0.5 mg protein/mL.

  • Equilibration: Record the OD at 540 nm for 2 minutes. The trace should remain flat, indicating stable, condensed mitochondria.

  • Pre-Incubation (Inhibition): Add 5-HD to a final concentration of 500 µM (or vehicle for controls). Incubate for 3 minutes to allow channel binding[6].

  • Induction: Add Diazoxide (50 µM final) to experimental cuvettes, or Valinomycin (0.5 nM final) to the validation control cuvettes[2].

  • Kinetic Measurement: Immediately begin recording the OD at 540 nm every 10 seconds for 15 to 30 minutes.

  • Data Analysis: Calculate the initial rate of swelling (ΔOD/min) from the linear portion of the descending curve, or calculate the total amplitude of swelling at the 15-minute mark[3].

Visualization of the Assay Workflow

G Diazoxide Diazoxide (mitoKATP Opener) mitoKATP mitoKATP Channel Diazoxide->mitoKATP Activates FiveHD 5-HD (mitoKATP Blocker) Valinomycin Valinomycin (K+ Ionophore Control) FiveHD->Valinomycin No Effect (Validation) FiveHD->mitoKATP Inhibits K_influx Potassium (K+) Influx Valinomycin->K_influx Bypasses Channel mitoKATP->K_influx Mediates Swelling Matrix Swelling (Osmotic Water Influx) K_influx->Swelling Absorbance Decreased Absorbance (OD 540 nm) Swelling->Absorbance Measured via

Mechanistic workflow of mitoKATP-mediated mitochondrial swelling and 5-HD validation.

References

  • [3] Bioenergetic and volume regulatory effects of mitoK ATP channel modulators protect against hypoxia–reoxygenation-induced mitochondrial dysfunction. The Company of Biologists.

  • [1] Identification of an ATP-sensitive potassium channel in mitochondria. National Institutes of Health (NIH).

  • [6] Effects of Mitochondrial Potassium Channel and Membrane Potential on Hypoxic Human Pulmonary Artery Smooth Muscle Cells. American Thoracic Society Journals.

  • [4] State-dependant Inhibition of the Mitochondrial KATP Channel by Glyburide and 5-Hydroxydecanoate. ResearchGate.

  • [5] 5-Hydroxydecanoate sodium | Potassium Channel. TargetMol.

  • [2] The direct physiological effects of mitoKATP opening on heart mitochondria. American Journal of Physiology.

  • [7] Protection of cardiac mitochondria by diazoxide and protein kinase C: Implications for ischemic preconditioning. Proceedings of the National Academy of Sciences (PNAS).

Sources

Application Notes and Protocols for 5-Hydroxydecanoate Sodium Salt: Handling, Storage, and Stability Assessment

Author: BenchChem Technical Support Team. Date: March 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the proper handling, storage, and stability assessment of 5-hydroxydecanoate sodium salt. This document synthesizes technical data with practical, field-proven insights to ensure the integrity and reliability of experimental outcomes.

Introduction and Scientific Background

5-Hydroxydecanoate sodium salt (5-HD) is a widely used pharmacological tool, primarily known for its role as an inhibitor of ATP-sensitive potassium (KATP) channels.[1][2] These channels are crucial in linking cellular metabolism to membrane excitability in various tissues, including the heart, pancreas, and brain.[3][4] By blocking these channels, 5-HD is instrumental in studies of cellular protection, particularly in the context of ischemic preconditioning.[5] However, recent studies have also indicated that 5-HD is metabolized in mitochondria and can affect the β-oxidation of fatty acids, suggesting a more complex mechanism of action than initially understood.[6]

Given its biological significance, ensuring the chemical stability and integrity of 5-HD throughout its handling and storage is paramount for reproducible and accurate experimental results. These notes provide detailed protocols and the scientific rationale behind them to achieve this.

Material Properties

A clear understanding of the physicochemical properties of 5-hydroxydecanoate sodium salt is fundamental to its appropriate handling and storage.

PropertyValueSource
Chemical Name 5-Hydroxydecanoic acid sodium salt[5]
CAS Number 71186-53-3[7][1][5]
Molecular Formula C10H19NaO3[7][1][5]
Molecular Weight 210.25 g/mol [7][1][5]
Appearance White to beige powder[8][9]
Purity ≥97% (HPLC) is commercially available[8]
Solubility Soluble in water (10 mg/mL, clear solution)[8][9]
Soluble in DMSO (12.5 mg/mL, with sonication)[10]
Hygroscopicity Hygroscopic[8]

Safe Handling and Personal Protective Equipment (PPE)

While not classified as a hazardous substance, good laboratory practices should always be followed.[11]

  • Engineering Controls: Handle in a well-ventilated area. If dust formation is likely, use a chemical fume hood.[11]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear safety glasses with side shields or goggles.[11]

    • Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile gloves).[11]

    • Respiratory Protection: If handling large quantities or if dust is generated, a NIOSH-approved respirator may be necessary.

  • Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

Storage and Long-Term Stability

The stability of solid 5-hydroxydecanoate sodium salt is crucial for its long-term efficacy in research.

Recommended Storage Conditions

For optimal stability, the solid compound should be stored under the following conditions:

ParameterRecommendationRationale
Temperature Store in a cool place. Refrigeration at 2-8°C is recommended for long-term storage.Lower temperatures slow down potential degradation reactions.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen) if possible.Minimizes the risk of oxidation.
Moisture Store in a tightly sealed container with a desiccant.[8][9][11]The compound is hygroscopic, and moisture can promote degradation.
Light Protect from light. Store in an opaque or amber vial.While specific photostability data is limited, it is a general best practice to protect all chemicals from light to prevent photochemical degradation.
Incompatible Materials

Avoid storage with strong oxidizing agents, as they may react with the hydroxyl group or the alkyl chain of the molecule.

Solution Preparation and Stability

The stability of 5-hydroxydecanoate sodium salt in solution is critical for its use in cell culture and other in-vitro and in-vivo experiments.

Recommended Solvents
  • Aqueous Solutions: For many biological experiments, dissolving in sterile, purified water (e.g., cell culture grade water) is the preferred method. Solubility is reported to be at least 10 mg/mL.[8][9]

  • Organic Solvents: For stock solutions, DMSO can be used, with a solubility of up to 12.5 mg/mL with the aid of sonication.[10]

Preparation of Stock Solutions
  • Allow the solid 5-hydroxydecanoate sodium salt to equilibrate to room temperature before opening the container to minimize moisture condensation.

  • Weigh the desired amount of the compound in a sterile environment.

  • Add the desired solvent (e.g., sterile water or DMSO) to the appropriate concentration.

  • If necessary, facilitate dissolution by vortexing or brief sonication.

  • Sterile-filter the solution through a 0.22 µm filter for use in cell culture applications.

Storage of Stock Solutions
  • Aqueous Solutions: It is recommended to prepare fresh aqueous solutions for each experiment. If short-term storage is necessary, store at 2-8°C for no more than 24 hours. For longer-term storage, aliquot and freeze at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

  • DMSO Solutions: Stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months.[10]

Protocol for Stability Assessment

To ensure the integrity of experimental results, it is crucial to use a stability-indicating analytical method. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable technique for this purpose. The following protocol outlines a forced degradation study to identify potential degradation products and establish a stability-indicating method, as well as a long-term stability study design, based on the International Council for Harmonisation (ICH) guidelines.[1][12]

Experimental Workflow for Stability Assessment

G cluster_0 Forced Degradation Study cluster_1 Long-Term Stability Study stress_conditions Expose 5-HD to Stress Conditions: - Acid (0.1M HCl) - Base (0.1M NaOH) - Oxidation (3% H2O2) - Heat (60°C) - Light (ICH Q1B) hplc_analysis_fd Analyze stressed samples by HPLC-UV stress_conditions->hplc_analysis_fd peak_purity Assess peak purity of 5-HD hplc_analysis_fd->peak_purity identify_degradants Identify and quantify degradation products peak_purity->identify_degradants method_validation Validate stability-indicating method identify_degradants->method_validation hplc_analysis_lt Analyze samples using validated astability-indicating method method_validation->hplc_analysis_lt Use validated method storage_conditions Store 5-HD under ICH conditions: - Long-term (25°C/60% RH) - Accelerated (40°C/75% RH) time_points Pull samples at defined time points (0, 3, 6, 9, 12 months) storage_conditions->time_points time_points->hplc_analysis_lt data_analysis Analyze data for trends and calculate shelf-life hplc_analysis_lt->data_analysis

Figure 1: Experimental workflow for stability assessment of 5-hydroxydecanoate sodium salt.
Forced Degradation Study Protocol

The goal of a forced degradation study is to generate potential degradation products to ensure the analytical method can separate them from the parent compound.[13][14][15]

  • Preparation of Samples: Prepare solutions of 5-hydroxydecanoate sodium salt (e.g., 1 mg/mL) in a suitable solvent (e.g., water or a water/acetonitrile mixture).

  • Stress Conditions:

    • Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C for 24 hours.

    • Base Hydrolysis: Add 0.1 M NaOH and incubate at 60°C for 24 hours.

    • Oxidative Degradation: Add 3% H₂O₂ and store at room temperature for 24 hours.

    • Thermal Degradation: Store the solid powder and the solution at 60°C for 48 hours.

    • Photostability: Expose the solid powder and solution to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).[16]

  • Sample Analysis:

    • At appropriate time points, withdraw aliquots of the stressed samples.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples, including a non-degraded control, by a suitable HPLC-UV method.

  • Data Evaluation:

    • Assess the chromatograms for the appearance of new peaks (degradation products).

    • Ensure the main 5-HD peak is well-resolved from any degradation peaks.

    • Perform peak purity analysis to confirm the homogeneity of the 5-HD peak.

    • Aim for 5-20% degradation of the active substance for optimal method validation.[15]

Long-Term Stability Study Protocol

This protocol is designed to determine the shelf-life of 5-hydroxydecanoate sodium salt under defined storage conditions.

  • Sample Preparation and Packaging:

    • Use at least three different batches of 5-hydroxydecanoate sodium salt.

    • Package the solid compound in containers that mimic the intended long-term storage (e.g., amber glass vials with screw caps).

  • Storage Conditions:

    • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

  • Testing Schedule:

    • Pull samples at 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term conditions.

    • Pull samples at 0, 3, and 6 months for accelerated conditions.

  • Analytical Testing:

    • At each time point, analyze the samples for:

      • Appearance (visual inspection)

      • Assay (using the validated stability-indicating HPLC method)

      • Degradation products/impurities (quantified by HPLC)

      • Water content (by Karl Fischer titration)

Illustrative Stability Data

The following tables present hypothetical data to illustrate how stability results for solid 5-hydroxydecanoate sodium salt might be presented.

Table 1: Illustrative Long-Term Stability Data (25°C/60% RH)

Time Point (Months)AppearanceAssay (%)Total Degradation Products (%)Water Content (%)
0White powder99.8<0.10.2
3Conforms99.70.10.2
6Conforms99.60.20.3
12Conforms99.50.30.3
24Conforms99.20.50.4

Table 2: Illustrative Accelerated Stability Data (40°C/75% RH)

Time Point (Months)AppearanceAssay (%)Total Degradation Products (%)Water Content (%)
0White powder99.8<0.10.2
3Conforms99.10.60.5
6Conforms98.51.20.8

Mechanism of Action: Inhibition of KATP Channels

5-Hydroxydecanoate sodium salt exerts its primary biological effect by inhibiting ATP-sensitive potassium (KATP) channels. These channels are octameric protein complexes composed of four pore-forming Kir6.x subunits and four regulatory sulfonylurea receptor (SUR) subunits.[4][17] The activity of these channels is regulated by the intracellular ratio of ATP to ADP, thus linking the cell's metabolic state to its electrical activity.[4]

G cluster_0 Cell Membrane KATP KATP Channel (Kir6.x/SUR) K_efflux K+ Efflux KATP->K_efflux Open Depolarization Depolarization KATP->Depolarization Closed ATP High ATP (High Metabolism) ATP->KATP Inhibits ADP High ADP (Low Metabolism) ADP->KATP Activates HD 5-Hydroxydecanoate (5-HD) HD->KATP Inhibits Hyperpolarization Hyperpolarization K_efflux->Hyperpolarization

Figure 2: Simplified signaling pathway of KATP channel regulation.

As depicted in Figure 2, high intracellular ATP levels, indicative of a healthy metabolic state, lead to the closure of KATP channels.[4][17] This closure causes membrane depolarization, which is a critical step in processes like insulin secretion from pancreatic beta cells.[4][17] Conversely, under conditions of metabolic stress (e.g., ischemia), the ATP/ADP ratio decreases, leading to the opening of KATP channels. The resulting efflux of potassium ions hyperpolarizes the cell membrane, which is a protective mechanism that reduces cellular excitability and energy demand. 5-Hydroxydecanoate acts as an inhibitor of these channels, preventing their opening even under conditions of low ATP, thereby blocking this protective effect.[7][10]

References

  • ICH guidelines for stability studies | PDF. (n.d.). Slideshare. Available from: [Link]

  • Hanley, P. J., et al. (2005). 5-Hydroxydecanoate is metabolised in mitochondria and creates a rate-limiting bottleneck for β-oxidation of fatty acids. Journal of Physiology, 562(Pt 2), 307–316. Available from: [Link]

  • Hanley, P. J., et al. (2005). 5-Hydroxydecanoate is metabolised in mitochondria and creates a rate-limiting bottleneck for β-oxidation of fatty acids. DigitalCommons@UNL. Available from: [Link]

  • ATP-sensitive potassium channels. (2002). PubMed. Available from: [Link]

  • Molecular Biology of KATP Channels and Implications for Health and Disease. (2011). PMC. Available from: [Link]

  • ATP-sensitive potassium channelopathies: focus on insulin secretion. (2005). PMC. Available from: [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (2020, November 12). BioProcess International. Available from: [Link]

  • Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. (2017, January 13). OMICS International. Available from: [Link]

  • A Brief Study on Forced Degradation Studies with Regulatory Guidance. (n.d.). Ijisrt.com. Available from: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (2013). Journal of Pharmaceutical Analysis. Available from: [Link]

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific. Available from: [Link]

  • Review on Stability Indicating Assay Method or Forced Degradation Study: Strategy and Regulatory Consideration. (2020, March 1). Asian Journal of Pharmaceutical Analysis. Available from: [Link]

  • The effect of pH and salt on the stability and physicochemical properties of oil-in-water emulsions prepared with gum tragacanth. (2016, April 20). PubMed. Available from: [Link]

  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. (2021, March 26). LCGC International. Available from: [Link]

  • The effect of pH and salt on the stability and physicochemicalproperties of oil-in-water emulsions prepared with gum tragacanth. (n.d.). DTU Research Database. Available from: [Link]

  • Q1B Photostability Testing of New Active Substances and Medicinal Products. (1998, January). European Medicines Agency. Available from: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Sodium 5-Hydroxydecanoate Precipitation in Krebs-Henseleit Buffer

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the precipitation of sodium 5-hydroxydecanoate when preparing solutions with Krebs-Henseleit (KH) buffer. Our goal is to equip you with the scientific understanding and practical protocols to overcome this common experimental challenge.

Introduction: The Challenge of Amphiphile Solubility in Physiological Buffers

Sodium 5-hydroxydecanoate is an amphiphilic molecule, possessing both a hydrophilic carboxylate group and a lipophilic hydrocarbon tail. This dual nature governs its solubility and can lead to precipitation in complex physiological buffers like Krebs-Henseleit (KH) solution. KH buffer is widely used in isolated organ and tissue studies due to its physiological salt composition, which includes divalent cations such as calcium (Ca²⁺) and magnesium (Mg²⁺). These cations are essential for maintaining tissue viability but are also the primary culprits in the precipitation of fatty acid salts.

This guide will dissect the underlying chemical principles of this precipitation and provide clear, actionable steps to ensure a clear, stable solution for your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of sodium 5-hydroxydecanoate precipitation in Krebs-Henseleit buffer?

A1: The primary cause is the formation of insoluble salts between the 5-hydroxydecanoate anion and the divalent cations (Ca²⁺ and Mg²⁺) present in the Krebs-Henseleit buffer. Fatty acid salts of alkali metals, like sodium, are generally water-soluble. However, when they encounter divalent cations, they can undergo a salt-exchange reaction to form calcium and magnesium salts of the fatty acid, which have significantly lower solubility in aqueous solutions. This is a classic example of "soap" formation, where the divalent cations effectively "salt out" the fatty acid.

Q2: I've observed that the precipitation is not always immediate. Why is that?

A2: The kinetics of precipitation can be influenced by several factors, including the final concentration of sodium 5-hydroxydecanoate, the temperature of the solution, the rate of mixing, and the local concentrations of the reactants. Initially, a supersaturated solution might form, which is thermodynamically unstable. Over time, or with agitation, nucleation sites can form, leading to the growth of precipitate crystals.

Q3: Does the hydroxyl group on the 5-hydroxydecanoate molecule affect its solubility and precipitation?

A3: Yes, the hydroxyl group (-OH) can influence solubility. The hydroxyl group is polar and capable of forming hydrogen bonds with water, which generally increases the aqueous solubility of the molecule compared to its non-hydroxylated counterpart, decanoic acid. However, in the context of precipitation with divalent cations, the dominant factor is the interaction between the carboxylate group and the Ca²⁺/Mg²⁺ ions. While the hydroxyl group enhances water solubility, it is often not sufficient to prevent the precipitation of the calcium and magnesium salts, especially at higher concentrations. The hydroxyl group can also participate in chelation with the divalent cations, potentially influencing the crystal structure of the precipitate.

Q4: Can the pH of the Krebs-Henseleit buffer contribute to the precipitation?

A4: Absolutely. The pH of the solution is a critical factor. Krebs-Henseleit buffer is typically buffered to a physiological pH of around 7.4. At this pH, the carboxylic acid group of 5-hydroxydecanoic acid (with an estimated pKa around 4-5) will be predominantly in its deprotonated, anionic form (carboxylate). This negatively charged carboxylate is what readily interacts with the positively charged Ca²⁺ and Mg²⁺ ions. If the pH were significantly lower (more acidic), a greater proportion of the 5-hydroxydecanoate would be in its protonated, less charged carboxylic acid form, which would have a lower tendency to form salts with divalent cations. However, maintaining a physiological pH is crucial for most biological experiments.

Troubleshooting Guide: Step-by-Step Protocols to Prevent Precipitation

Encountering precipitation can be a frustrating setback. This section provides a systematic approach to preparing your sodium 5-hydroxydecanoate solutions in Krebs-Henseleit buffer to avoid this issue.

Understanding the Core Problem: A Chemical Workflow

The following diagram illustrates the key chemical interaction leading to precipitation.

cluster_0 Initial Components (Soluble) cluster_1 Mixing & Reaction cluster_2 Result (Precipitation) Na_5HD Sodium 5-Hydroxydecanoate (Na⁺ ⁻OOC-R-OH) Reaction Salt Exchange Reaction Na_5HD->Reaction KH_Buffer Krebs-Henseleit Buffer (contains Ca²⁺, Mg²⁺) KH_Buffer->Reaction Precipitate Insoluble Calcium/Magnesium 5-Hydroxydecanoate ((⁻OOC-R-OH)₂Ca/Mg) Reaction->Precipitate Precipitation

Caption: Chemical workflow leading to precipitation.

Recommended Protocol for Preparing a Clear Solution

This protocol is designed to circumvent the precipitation issue by separating the problematic components during the initial dissolution phase.

Materials:

  • Sodium 5-hydroxydecanoate powder

  • High-purity water (e.g., Milli-Q or equivalent)

  • Krebs-Henseleit buffer components (or pre-made calcium-free KH buffer)

  • Calcium chloride (CaCl₂) stock solution (e.g., 1 M)

  • Magnesium sulfate (MgSO₄) stock solution (e.g., 1 M)

  • Sterile filters (0.22 µm)

Step-by-Step Procedure:

  • Prepare a Calcium and Magnesium-Free Krebs-Henseleit Buffer:

    • Prepare the KH buffer by dissolving all components except for calcium chloride and magnesium sulfate in about 80% of the final volume of high-purity water.

    • This modified KH buffer will serve as the initial solvent for the sodium 5-hydroxydecanoate.

  • Dissolve Sodium 5-Hydroxydecanoate:

    • Weigh the required amount of sodium 5-hydroxydecanoate powder.

    • Dissolve the powder completely in the calcium and magnesium-free KH buffer from Step 1. Gentle warming (to no more than 37°C) and stirring can aid dissolution. Ensure the solution is clear before proceeding.

    • One source indicates a solubility of 10 mg/mL in water.[1] It is advisable to start with a concentration below this and perform a pilot test if higher concentrations are required.

  • Adjust to Final Volume (Pre-divalent cations):

    • Add more of the calcium and magnesium-free KH buffer to reach about 95% of the final desired volume.

  • Slowly Add Divalent Cations:

    • This is the most critical step. While vigorously stirring the solution, slowly add the required volume of the calcium chloride stock solution dropwise.

    • After the calcium chloride is fully incorporated, continue stirring and slowly add the required volume of the magnesium sulfate stock solution dropwise.

    • The slow, dropwise addition to a well-stirred solution helps to avoid localized high concentrations of divalent cations, which can trigger precipitation.

  • Final Volume Adjustment and pH Check:

    • Bring the solution to the final volume with the calcium and magnesium-free KH buffer.

    • Verify that the pH of the final solution is at the desired physiological level (typically 7.4). Adjust if necessary with small amounts of 0.1 M HCl or 0.1 M NaOH.

  • Sterile Filtration:

    • If required for your experiment, sterile-filter the final solution using a 0.22 µm filter.

Alternative Protocol: The "Split and Mix" Method

This method is useful if you are starting with a complete, pre-made Krebs-Henseleit buffer.

  • Prepare a Concentrated Stock of Sodium 5-Hydroxydecanoate:

    • Dissolve the sodium 5-hydroxydecanoate powder in a small volume of high-purity water to create a concentrated stock solution. Ensure it is fully dissolved.

  • Dilute the Stock into the Complete KH Buffer:

    • While vigorously stirring the complete Krebs-Henseleit buffer, slowly add the concentrated sodium 5-hydroxydecanoate stock solution dropwise.

    • This method relies on the rapid dispersion of the fatty acid salt into the large volume of the buffer to prevent localized concentrations that could lead to precipitation.

Important Considerations for Both Protocols:

  • Temperature: Preparing and maintaining the solution at a physiological temperature (e.g., 37°C) can sometimes improve the solubility of the components. However, be aware that temperature can also affect the pH of the buffer.

  • Purity of Reagents: Use high-purity water and analytical grade reagents to avoid introducing contaminants that could act as nucleation sites for precipitation.

  • Concentration Limits: Be mindful of the solubility limits. If you require a very high concentration of sodium 5-hydroxydecanoate, precipitation may be unavoidable even with these protocols. In such cases, consider if a different vehicle or a solubilizing agent (e.g., albumin) is permissible for your experimental design.

Advanced Troubleshooting: When Precipitation Persists

If you continue to experience precipitation after following the recommended protocols, consider the following advanced troubleshooting steps:

Quantitative Data Summary: Key Physicochemical Parameters
ParameterValue/ConsiderationSignificance
Sodium 5-hydroxydecanoate Solubility in Water 10 mg/mL[1]Provides a baseline for the maximum concentration to attempt.
Krebs-Henseleit Buffer pH Typically 7.4At this pH, the carboxylate group is deprotonated and reactive with divalent cations.
Krebs-Henseleit Buffer [Ca²⁺] ~1.3-2.5 mMA primary reactant in the formation of insoluble calcium 5-hydroxydecanoate.
Krebs-Henseleit Buffer [Mg²⁺] ~1.2 mMAlso contributes to the formation of insoluble magnesium 5-hydroxydecanoate.
Investigating the Role of Other Buffer Components
  • Phosphate: Krebs-Henseleit buffer contains phosphate ions ( HPO₄²⁻/H₂PO₄⁻ ). Calcium phosphate salts are also known to have low solubility and can precipitate, especially if the pH deviates. Ensure your buffer is prepared correctly and the pH is stable.

The Use of Solubilizing Agents
  • Albumin: In many physiological studies involving fatty acids, a carrier protein like bovine serum albumin (BSA) is used. Albumin binds to fatty acids, effectively sequestering them and preventing their precipitation. If your experimental design allows, consider pre-complexing the sodium 5-hydroxydecanoate with BSA before adding it to the Krebs-Henseleit buffer.

Workflow for Troubleshooting Persistent Precipitation

Caption: A logical workflow for troubleshooting persistent precipitation.

References

  • UcheM. Manufacturer high quality Sodium 5-hydroxydecanoate cas 71186-53-3 in stock. Available at: [Link]

  • FAO. SALTS OF FATTY ACIDS. Available at: [Link]

  • Google Patents. WO2009032728A2 - Preparation of fatty acids in solid form.
  • Kralovec, J. A., et al. (2009). Production and bioavailability of calcium and magnesium salts of omega-3 fatty acids. Journal of Functional Foods, 1(2), 217-221. Available at: [Link]

  • MacConaill, M. (1985). Calcium precipitation from mammalian physiological salines (Ringer solutions) and the preparation of high [Ca] media. Journal of pharmacological methods, 14(2), 147-155. Available at: [Link]

  • Shimadzu. Preparing Buffer Solutions. Available at: [Link]

  • Khan Academy. Methods for preparing buffers. Available at: [Link]

  • Bergström, C. A., et al. (2010). Predicting intestinal precipitation--a case example for a basic BCS class II drug. Journal of pharmaceutical sciences, 99(10), 4236-4245. Available at: [Link]

Sources

distinguishing specific vs non-specific effects of 5-HD in cardiomyocytes

Author: BenchChem Technical Support Team. Date: March 2026

Frequently Asked Questions (FAQs)

This section addresses the foundational questions every researcher should consider before designing an experiment involving 5-HD.

Q1: What is 5-hydroxydecanoate (5-HD) and what is its primary presumed mechanism of action in cardiomyocytes?

A1: 5-hydroxydecanoate (5-HD) is a pharmacological agent widely cited as a selective inhibitor of the mitochondrial ATP-sensitive potassium (mitoKATP) channel.[1][2] In the context of cardiomyocytes, its primary presumed function is to block this channel, thereby preventing the cardioprotective effects afforded by mitoKATP channel openers like diazoxide or by ischemic preconditioning.[3][4] The hypothesis is that by blocking the channel, 5-HD prevents K+ influx into the mitochondrial matrix, an event thought to be a key trigger in cellular protection pathways against ischemic injury.[5]

Q2: What are the known non-specific or "off-target" effects of 5-HD?

A2: The specificity of 5-HD is a subject of considerable debate and represents a critical experimental challenge.[2] Researchers must be aware of several well-documented off-target effects:

  • Metabolism via β-oxidation: 5-HD is a fatty acid derivative and can be activated to its coenzyme A (CoA) derivative, 5-HD-CoA, by mitochondrial acyl-CoA synthetase.[6][7] This means 5-HD can enter the β-oxidation pathway, potentially altering cellular metabolism and respiratory chain function independently of any channel-blocking activity.[6][8]

  • Inhibition of Mitochondrial Respiration: Contrary to what would be expected from a simple channel blocker, 5-HD has been shown to inhibit mitochondrial respiration.[8][9] This effect complicates the interpretation of experiments where metabolic changes are a key readout.

  • Interaction with other proteins: Studies have suggested that 5-HD may interact with other cellular components, including ADP/ATP carriers in the inner mitochondrial membrane.[1]

  • Effects on Sarcolemmal KATP channels: While often described as mitoKATP-selective, some evidence suggests 5-HD can also inhibit sarcolemmal KATP channels, blurring its specificity.[1][2]

Q3: Why is it so critical to design experiments that differentiate between specific (mitoKATP blockade) and non-specific effects?
Q4: What is a generally accepted concentration range for 5-HD in cardiomyocyte experiments, and what are the risks of going too high?

A4: The most commonly used concentrations of 5-HD in cardiomyocyte studies range from 100 µM to 500 µM.[3][4][10] However, it's crucial to recognize that even within this range, non-specific effects can occur. For example, some studies show that concentrations of 100-300 µM can inhibit respiration and unexpectedly increase mitochondrial volume.[8][9] Higher concentrations significantly increase the likelihood of off-target effects dominating the experimental outcome, potentially leading to cellular toxicity that is unrelated to mitoKATP channel activity. Therefore, performing a dose-response curve is essential to identify the lowest effective concentration in your specific model system.

Troubleshooting Experimental Results

When your results are unexpected or inconsistent, it's a sign that your experiment is revealing a deeper complexity. This section provides a logical framework for dissecting these challenges.

Q5: My results with 5-HD are inconsistent. Sometimes it blocks the protective effect of diazoxide, and other times it doesn't. What's going wrong?

A5: This is a common and important observation. The inconsistency itself is data. Here’s a troubleshooting framework:

  • State-Dependence of Inhibition: The inhibitory effect of 5-HD on the mitoKATP channel is highly "state-dependent." It is most effective when the channel is in an open state, induced by an opener like diazoxide.[5][11] If your pre-incubation times or concentrations of the opener are not optimal, the channel may not be sufficiently open for 5-HD to bind and inhibit effectively.

  • Cellular Metabolic State: Because 5-HD can be metabolized, the baseline metabolic state of your cardiomyocytes (e.g., fed vs. fasted, substrate availability) can influence its effects.[10] Inconsistent culture conditions or substrate availability in your media can lead to variable results.

  • Reagent Stability: Prepare 5-HD solutions fresh. Degradation can lead to a loss of potency.

  • Experimental Controls: A key principle of troubleshooting is to ensure your controls are working as expected.[12][13] Is your positive control (e.g., diazoxide) consistently producing the expected protective effect? If not, the issue may lie with the opener or the assay itself, not with 5-HD.

Q6: I'm observing effects of 5-HD at baseline (without a mitoKATP opener) that are not consistent with simple channel blockade, such as altered mitochondrial respiration. How do I interpret this?

A6: This is a classic signature of an off-target effect. If 5-HD is altering baseline mitochondrial function, you are likely observing its metabolic or other non-specific actions.

  • Causality Check: The primary role of a specific blocker is to antagonize the effect of a specific opener.[3] Therefore, the most important experiment is to show that 5-HD reverses the effects of a mitoKATP opener like diazoxide.[14][15] Effects observed in the absence of an opener should be considered potentially non-specific.

  • Metabolic Profiling: This is an excellent opportunity to characterize the "off-target" profile of 5-HD in your system. Use techniques like high-resolution respirometry to determine precisely how 5-HD is affecting the electron transport chain. (See Protocol 2). This turns a problem into a more nuanced characterization of the compound.

Q7: How can I be confident that the cardioprotection I'm observing is due to mitoKATP channel activity and not an artifact?
  • Opener-Blocker Relationship: The effect must be inducible by a mitoKATP opener (e.g., diazoxide) and blockable by 5-HD. This is the foundational test.[3][4]

  • Use a Structurally Unrelated Blocker: Corroborate your findings using a different KATP channel blocker, such as glibenclamide.[4] While glibenclamide has its own set of off-target effects and is less selective for mitoKATP over sarcolemmal KATP channels, if it produces the same blocking effect as 5-HD, it strengthens the argument that a KATP channel is involved.[1][16]

  • Rule out Non-Specific Metabolic Effects: Demonstrate that 5-HD, at the concentration used, does not independently compromise mitochondrial health or key cellular processes in a way that would explain the loss of protection. (See Protocol 2).

  • Control for Downstream Signaling: The opening of mitoKATP channels is thought to trigger a signaling cascade, including the generation of reactive oxygen species (ROS).[15][17] Show that the opener (diazoxide) induces a modest ROS signal and that this signal is prevented by 5-HD.[14][17]

This multi-pronged approach creates a self-validating experimental design.

Experimental Workflows & Protocols

Here are detailed protocols for key experiments designed to dissect the specific versus non-specific effects of 5-HD.

Diagram: Workflow for a Robust 5-HD Experiment

This diagram illustrates the logical flow of a well-controlled experiment designed to validate the specific action of 5-HD.

G cluster_prep Phase 1: Preparation & Baseline cluster_exp Phase 2: Experimental Groups cluster_analysis Phase 3: Analysis & Interpretation Start Isolate & Culture Cardiomyocytes QC Quality Control (Viability, Morphology) Start->QC A Group 1: Vehicle Control B Group 2: Ischemic Stress C Group 3: Diazoxide + Stress (Positive Control) D Group 4: 5-HD + Diazoxide + Stress (Test Group) E Group 5: 5-HD alone + Stress (Specificity Control) Assay Perform Endpoint Assays (e.g., Viability, Mito. Potential, Respiration) A->Assay B->Assay C->Assay D->Assay E->Assay Compare1 Compare 2 vs 3: Confirms Diazoxide is protective Assay->Compare1 Compare2 Compare 3 vs 4: Tests if 5-HD blocks protection Assay->Compare2 Compare3 Compare 2 vs 5: Tests for non-specific 5-HD toxicity/effects Assay->Compare3 Conclusion Synthesize Results: Distinguish Specific vs. Non-Specific Effects Compare1->Conclusion Compare2->Conclusion Compare3->Conclusion

Caption: Logical workflow for validating 5-HD specificity.

Protocol 1: Validating Specific mitoKATP Channel Blockade

This protocol uses a known mitoKATP opener, diazoxide, to create a condition where the specific blocking action of 5-HD can be observed. The primary readout is mitochondrial membrane potential (ΔΨm), a sensitive indicator of mitochondrial function.

Objective: To demonstrate that 5-HD specifically reverses the mitochondrial depolarization induced by the mitoKATP opener diazoxide.

Materials:

  • Isolated adult ventricular cardiomyocytes

  • Culture medium

  • Diazoxide (stock solution in DMSO)

  • 5-HD (stock solution in water or buffer)

  • TMRE (Tetramethylrhodamine, Ethyl Ester) fluorescent dye

  • Fluorescence microscope or plate reader

Procedure:

  • Cell Preparation: Plate cardiomyocytes and allow them to acclimate.

  • Dye Loading: Load the cells with a low, non-quenching concentration of TMRE (e.g., 25-50 nM) for 20-30 minutes at 37°C. This allows the dye to accumulate in mitochondria according to their membrane potential.

  • Establish Baseline: Acquire a stable baseline fluorescence reading for 5-10 minutes.

  • Introduce Opener: Add diazoxide (e.g., 50-100 µM) to the cells. Opening of mitoKATP channels will cause K+ influx, leading to a partial depolarization of the mitochondrial membrane and a corresponding decrease in TMRE fluorescence.[18]

  • Introduce Blocker: After the diazoxide effect has stabilized (typically 5-10 minutes), add 5-HD (e.g., 100-300 µM).

  • Observation: If 5-HD is acting specifically to block the mitoKATP channel, it should reverse the effect of diazoxide, causing mitochondrial repolarization and a recovery of TMRE fluorescence back towards the baseline.[4]

  • Controls:

    • Vehicle Control: Add DMSO/buffer instead of diazoxide and 5-HD to control for photobleaching and baseline drift.

    • 5-HD Alone: Add only 5-HD to a separate group of cells to observe any direct effects on baseline ΔΨm. A significant change here would indicate a non-specific effect.

Diagram: Intended vs. Off-Target Effects of 5-HD

This diagram visualizes the intended target of 5-HD and its known off-target interactions within the cardiomyocyte mitochondrion.

G cluster_mito Mitochondrion ETC Electron Transport Chain (ETC) Complexes I-IV ETC->H_gradient Pumps H+ bOx β-Oxidation Pathway bOx->ETC Feeds electrons (FADH2, NADH) mitoKATP mitoKATP Channel ACoAS Acyl-CoA Synthetase ACoAS->bOx Enters Pathway ATP_Synthase ATP Synthase (Complex V) H_gradient->ATP_Synthase Drives ATP Production FiveHD_outside 5-HD (extramitochondrial) FiveHD_outside->ETC Off-Target: INHIBITION FiveHD_outside->mitoKATP Intended Target: BLOCKADE FiveHD_outside->ACoAS Metabolic Activation

Caption: Intended and off-target mitochondrial actions of 5-HD.

Protocol 2: Assessing Off-Target Effects on Mitochondrial Respiration

This protocol uses high-resolution respirometry to create a "metabolic fingerprint" of 5-HD's effects, allowing you to distinguish channel blockade from direct interference with the electron transport chain (ETC).

Objective: To determine if 5-HD directly inhibits mitochondrial respiration at specific ETC complexes.

Materials:

  • Isolated cardiomyocytes or permeabilized fibers

  • High-resolution respirometer (e.g., Oroboros O2k, Seahorse XF)

  • Respiration buffer (e.g., MiR05)

  • Substrates for different ETC complexes (e.g., pyruvate, malate, glutamate for Complex I; succinate for Complex II)

  • ADP

  • 5-HD

Procedure:

  • Baseline Respiration: Add permeabilized cells to the respirometer chamber. Measure baseline oxygen consumption (ROUTINE respiration).

  • Complex I-linked Respiration: Add Complex I substrates (e.g., malate, pyruvate, glutamate). Then add ADP to stimulate maximal oxidative phosphorylation (OXPHOS capacity). This gives you the respiration rate supported by Complex I.

  • Introduce 5-HD: Titrate in the concentration of 5-HD you use in your functional experiments.

    • Observation 1 (No off-target effect): If 5-HD has no direct effect on the ETC, the oxygen consumption rate should not change significantly.

    • Observation 2 (Off-target inhibition): If 5-HD inhibits Complex I or upstream pathways, you will see a dose-dependent decrease in the oxygen consumption rate.

  • Complex II-linked Respiration: Add a Complex I inhibitor (e.g., rotenone) followed by a Complex II substrate (succinate). This isolates the activity of the rest of the ETC.

  • Introduce 5-HD (to a separate run): Repeat the experiment, but add 5-HD after Complex II-linked respiration is established. This will test for direct inhibition of Complex II or downstream components. Some reports suggest diazoxide itself can inhibit succinate oxidation, a crucial control to run.[7]

  • Interpretation: By comparing the effects of 5-HD on respiration fueled by different substrates, you can pinpoint where it might be interfering with the ETC. This data is crucial for interpreting whether your functional results are due to a specific channel block or a general inhibition of cellular energy production.

Data Interpretation Guide

The table below summarizes the expected outcomes for different experimental readouts, helping you to distinguish between a specific mitoKATP-blocking effect and a non-specific or off-target effect of 5-HD.

Experimental Assay Expected Result for SPECIFIC mitoKATP Blockade Result Suggesting NON-SPECIFIC Effect Rationale & Key Insight
Mitochondrial Potential (ΔΨm) Reverses depolarization caused by an opener (e.g., diazoxide); no significant effect on its own.[4]Causes depolarization or hyperpolarization at baseline (without an opener).A specific blocker should only be active when the channel is open. Baseline effects point to direct interference with mitochondrial energetics.
Mitochondrial Respiration (OCR) No significant change in baseline or ADP-stimulated respiration.Inhibits baseline or ADP-stimulated respiration with either Complex I or II substrates.[8][9]Inhibition of oxygen consumption is a hallmark of metabolic interference with the ETC, not channel blockade.
Cell Viability / Cardioprotection Abolishes the protective effect of a mitoKATP opener (e.g., diazoxide) or ischemic preconditioning.[3][10]Reduces cell viability on its own (in the absence of an opener) or fails to block protection.[19]If 5-HD is toxic by itself, it confounds any interpretation of its blocking effect. The key is its ability to specifically antagonize a protective stimulus.
ROS Generation Prevents the modest, signaling-related ROS burst induced by a mitoKATP opener.[15][17]Induces a large ROS burst or significant oxidative stress on its own.A large, non-specific ROS signal suggests mitochondrial dysfunction and ETC inhibition, rather than modulation of a controlled signaling pathway.
References
  • Garlid, K. D., et al. (1997). Cardioprotective Effect of Diazoxide and Its Interaction With Mitochondrial ATP-Sensitive K+ Channels. Circulation Research, 81(6), 1072-1082. [Link]

  • Forbes, R. A., et al. (2001). Diazoxide-Induced Cardioprotection Requires Signaling Through a Redox-Sensitive Mechanism. Circulation Research, 88(8), 802-809. [Link]

  • Szabo, I., & Zoratti, M. (2017). Alternative Targets for Modulators of Mitochondrial Potassium Channels. Pharmaceuticals, 10(2), 49. [Link]

  • Sánchez, J. A., et al. (2006). Pharmacological preconditioning by diazoxide downregulates cardiac L-type Ca2+ channels. British Journal of Pharmacology, 147(3), 266-276. [Link]

  • Pain, T., et al. (2001). Diazoxide-induced cardioprotection requires signaling through a redox-sensitive mechanism. Circulation Research, 88(8), 802-809. [Link]

  • Brookes, P. S., et al. (2004). Multiplicity of Effectors of the Cardioprotective Agent, Diazoxide. Journal of Molecular and Cellular Cardiology, 37(5), 947-956. [Link]

  • Jabůrek, M., et al. (1998). State-dependent Inhibition of the Mitochondrial KATP Channel by Glyburide and 5-Hydroxydecanoate. The Journal of Biological Chemistry, 273(22), 13578-13582. [Link]

  • Nishida, M., et al. (1991). [Study of mechanism and effect of sodium 5-hydroxydecanoate on experimental ischemic ventricular arrhythmia]. Yakugaku Zasshi, 111(11), 664-670. [Link]

  • Holmuhamedov, E. L., et al. (2002). The effects of ischaemic preconditioning, diazoxide and 5-hydroxydecanoate on rat heart mitochondrial volume and respiration. The Journal of Physiology, 545(Pt 3), 955-967. [Link]

  • Lim, K. H., et al. (2002). β-Oxidation of 5-hydroxydecanoate, a Putative Blocker of Mitochondrial ATP-Sensitive Potassium Channels. The Journal of Biological Chemistry, 277(38), 34771-34776. [Link]

  • Halestrap, A. P. (2006). The mitochondrial KATP channel – fact or fiction? Journal of Molecular and Cellular Cardiology, 40(1), 1-3. [Link]

  • Jabůrek, M., et al. (1998). State-dependant Inhibition of the Mitochondrial KATP Channel by Glyburide and 5-Hydroxydecanoate. ResearchGate. [Link]

  • Holmuhamedov, E. L., et al. (2002). The effects of ischaemic preconditioning, diazoxide and 5-hydroxydecanoate on rat heart mitochondrial volume and respiration. The Journal of Physiology, 545(Pt 3), 955-967. [Link]

  • Akao, M., et al. (2001). Mitochondrial ATP-Sensitive Potassium Channels Inhibit Apoptosis Induced by Oxidative Stress in Cardiac Cells. Circulation Research, 88(12), 1267-1275. [Link]

  • Ramsaroop, I. (2014). Effect of Putative MitokATP Channel Blocker on Lipopolysaccharide-induced Apoptosis in Human Umbilical Vein Endothelial Cells (HUVEC). DigitalCommons@PCOM. [Link]

  • Fantinelli, J. C., et al. (2005). Effects of 5-hydroxydecanoate and ischemic preconditioning on the ischemic-reperfused heart of fed and fasted rats. Methods and Findings in Experimental and Clinical Pharmacology, 27(7), 457-463. [Link]

  • Hanley, P. J., et al. (2002). KATP channel-independent targets of diazoxide and 5-hydroxydecanoate in the heart. Journal of Physiology, 542(Pt 3), 735-741. [Link]

  • Dzeja, P. P., et al. (2003). Lack of manifestations of diazoxide/5-hydroxydecanoate-sensitive KATP channel in rat brain nonsynaptosomal mitochondria. Journal of Neurochemistry, 84(5), 943-954. [Link]

  • Teshima, Y., et al. (2003). Mitochondrial ATP-Sensitive Potassium Channel Activation Protects Cerebellar Granule Neurons From Apoptosis Induced by Oxidative Stress. Stroke, 34(7), 1796-1802. [Link]

  • Mocanu, M. M., et al. (2005). The effect of gliclazide and glibenclamide on preconditioning of the human myocardium. British Journal of Pharmacology, 145(2), 158-164. [Link]

  • Grover, G. J., & Garlid, K. D. (1995). The KATP blocker sodium 5-hydroxydecanoate does not abolish preconditioning in isolated rat hearts. European Journal of Pharmacology, 280(2), 225-228. [Link]

  • Negroni, J. A., et al. (2007). Glibenclamide action on myocardial function and arrhythmia incidence in the healthy and diabetic heart. Cardiovascular & Hematological Agents in Medicinal Chemistry, 5(1), 43-53. [Link]

  • iBiology. (2019). Troubleshooting Experiments: Getting An Experiment “To Work”. YouTube. [Link]

  • Bibel, B. (2022). Troubleshooting and optimizing lab experiments. YouTube. [Link]

  • Chemistry World. (2024). How to troubleshoot experiments. Chemistry World. [Link]

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troubleshooting 5-HD instability in aqueous solutions over time

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 5-Hydroxydecanoate (5-HD)

A Guide to Understanding and Preventing Instability in Aqueous Solutions

Welcome to the technical support center for 5-Hydroxydecanoate (5-HD). As a Senior Application Scientist, I've frequently collaborated with researchers encountering reproducibility issues in their experiments involving 5-HD. More often than not, the root cause isn't the experimental design itself, but the chemical instability of the 5-HD solution used. This guide is designed to provide you with the foundational knowledge and practical troubleshooting steps to ensure your 5-HD solutions remain stable and your experimental results are reliable.

5-Hydroxydecanoate is a crucial tool, widely used as a selective blocker of mitochondrial ATP-sensitive potassium (mitoKATP) channels.[1][2][3][4] However, its structure as a hydroxy acid presents inherent stability challenges in aqueous environments.[5] This guide will address the most common questions and problems associated with its use.

Part 1: Frequently Asked Questions (FAQs) - The "Why"

This section addresses the fundamental reasons behind 5-HD instability.

Q1: My experiment is showing inconsistent results or a complete loss of 5-HD effect. What's the primary suspect?

A: The most likely culprit is the degradation of your 5-HD in the aqueous solution. 5-HD is susceptible to a chemical process called intramolecular cyclization, or lactonization, which converts the active, open-chain form into an inactive cyclic ester (a lactone). This process is highly dependent on the pH, temperature, and age of your solution. An "aged" or improperly prepared solution may contain significantly less active compound than you assume, leading to diminished or absent biological effects.

Q2: What is lactonization, and why does it inactivate 5-HD?

A: Lactonization is an intramolecular esterification reaction. The 5-HD molecule contains both a carboxylic acid group (-COOH) at one end and a hydroxyl group (-OH) on the fifth carbon.[5] Under certain conditions, particularly acidic pH, the hydroxyl group can attack the carboxylic acid group, eliminating a molecule of water and forming a stable, six-membered cyclic ester called a lactone (specifically, δ-decalactone).

The biological activity of 5-HD as a mitoKATP channel blocker is attributed to its open-chain structure, where the negatively charged carboxylate group is critical for receptor interaction. Once it forms the neutral, cyclic lactone, it can no longer bind effectively to its target, rendering it inactive.

G cluster_0 Aqueous Solution Environment Active 5-Hydroxydecanoate (Active) Open-Chain Form Inactive δ-Decalactone (Inactive) Cyclic Form Active->Inactive Lactonization (Favored by Acidic pH, Heat) Inactive->Active Hydrolysis (Favored by Basic pH)

Caption: The pH-dependent equilibrium between active 5-HD and its inactive lactone form.

Q3: What specific factors accelerate the degradation of 5-HD?

A: The rate of lactonization is primarily influenced by three factors:

  • pH: This is the most critical factor. Acidic conditions (pH < 6) strongly promote lactonization.[6][7] The protonation of the carboxylic acid group makes it more susceptible to nucleophilic attack by the hydroxyl group. Conversely, neutral to slightly alkaline conditions (pH 7.0-8.0) keep the carboxylic acid group deprotonated (as -COO⁻), which disfavors the reaction and maintains the stability of the active form.

  • Temperature: Higher temperatures increase the rate of chemical reactions, including lactonization. Storing solutions at room temperature or elevated temperatures will accelerate degradation significantly compared to refrigerated or frozen storage.

  • Time: The conversion to the lactone is a continuous process. The longer a solution is stored, especially under suboptimal conditions, the greater the proportion of inactive lactone will be present.

Factor Condition Impact on 5-HD Stability Recommendation
pH Acidic (pH < 6)High instability, rapid lactonizationAVOID.
Neutral (pH 7.0-7.4)Stable RECOMMENDED for working solutions.
Alkaline (pH > 8)Stable, but may affect experimental systemUse with caution, verify compatibility.
Temperature Frozen (≤ -20°C)Excellent long-term stability RECOMMENDED for stock solutions.
Refrigerated (2-8°C)Good short-term stability (days)Suitable for working solutions.
Room Temperature (~25°C)Poor stability, significant degradation in hoursAVOID for storage.
Time Freshly PreparedHighest concentration of active 5-HDBest practice for all experiments.
Aged (> 1 week)Potentially significant degradationRe-validate or discard.

Part 2: Best Practices for Solution Preparation and Storage

This section provides actionable protocols to maximize the shelf-life and efficacy of your 5-HD solutions.

Q4: What is the definitive protocol for preparing a stable 5-HD stock solution?

A: Preparing a stable stock solution is the first line of defense against experimental variability. The key is to dissolve the compound in a non-aqueous solvent initially before making the final aqueous dilution.

Protocol: Preparation of a 100 mM 5-HD Stock Solution in DMSO

  • Materials:

    • 5-Hydroxydecanoic acid sodium salt (CAS 71186-53-3 or similar)[8]

    • High-purity, anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile, high-precision microcentrifuge tubes or vials

  • Procedure:

    • Weigh the required amount of 5-HD sodium salt powder in a sterile tube. For example, for 1 mL of a 100 mM solution (MW ≈ 210.25 g/mol for sodium salt), weigh 21.03 mg.

    • Add the appropriate volume of anhydrous DMSO to achieve the target concentration (100 mM).

    • Vortex thoroughly until the powder is completely dissolved. The solution should be clear.

    • Aliquot the stock solution into single-use volumes (e.g., 20-50 µL) to avoid repeated freeze-thaw cycles.

    • Store the aliquots at ≤ -20°C. Under these conditions, the DMSO stock is stable for several months.

Q5: How should I prepare my final aqueous working solution and how long is it stable?

A: The working solution is where pH becomes critical. You will dilute your DMSO stock into your final aqueous experimental buffer.

  • Buffer Selection: Ensure your final experimental buffer (e.g., Krebs-Henseleit, Tyrode's, or specific patch-clamp external solution) is pH-adjusted to 7.2-7.4 .

  • Dilution: On the day of the experiment, thaw a single aliquot of your DMSO stock. Dilute it directly into the pH-adjusted buffer to your final desired concentration (e.g., 100 µM - 1 mM). The final DMSO concentration should be kept low (typically <0.5%) to avoid solvent effects.

  • Stability: An aqueous working solution at pH 7.4 and kept at 2-8°C should be considered stable for a single day's experiment. It is strongly recommended to prepare fresh working solutions daily and discard any unused solution at the end of the day. Do not store aqueous dilutions for multiple days.

Part 3: Troubleshooting Experimental Failures

This section provides a logical workflow for diagnosing problems when you suspect 5-HD instability.

Q6: My electrophysiology recordings show a diminishing block over the course of a long experiment. What's happening?

A: This is a classic sign of 5-HD degradation in real-time. Several factors could be at play in an electrophysiology rig:

  • Buffer pH Shift: The pH of your perfusion buffer can drift over time, especially if not properly buffered or if exposed to atmospheric CO₂. A downward drift in pH will accelerate lactonization.

  • Temperature: If your experiment is conducted at physiological temperatures (e.g., 37°C), the rate of degradation will be much faster than at room temperature.

  • Solution Age: If you are using a single large reservoir of 5-HD working solution for an experiment lasting several hours, the concentration of active 5-HD is likely decreasing over that period.

Troubleshooting Steps:

  • Verify Buffer pH: Re-check the pH of your buffer reservoir at the end of the experiment.

  • Use Fresh Solution: For long experiments, replace the 5-HD solution in your perfusion system with a freshly diluted batch every 1-2 hours.

  • Electrode Stability: Ensure recording electrodes are stable and have not become dislodged, as this can also cause signal drift that might be mistaken for a pharmacological effect.[9]

G Start Inconsistent 5-HD Experimental Results Q1 Check Solution Preparation Log - Date of preparation? - pH of buffer? - Storage conditions? Start->Q1 A1_Good Protocol Followed Correctly Q1->A1_Good Yes A1_Bad Protocol Deviations Found (e.g., old solution, wrong pH) Q1->A1_Bad No Q2 Perform Functional Assay (e.g., mitochondrial swelling, patch-clamp) Compare fresh vs. old solution A1_Good->Q2 Action1 Prepare Fresh 5-HD Solution Following Validated Protocol A1_Bad->Action1 Action1->Q2 A2_Good Fresh Solution Works Old Solution Fails Q2->A2_Good As Expected A2_Bad Neither Solution Works Q2->A2_Bad Unexpected Conclusion1 Root Cause Identified: Solution Instability A2_Good->Conclusion1 Conclusion2 Problem is Elsewhere: - Experimental setup - Biological variability - Other reagents A2_Bad->Conclusion2 Action2 Optional: Analytical Validation (e.g., HPLC) to confirm 5-HD concentration Conclusion1->Action2 For confirmation

Caption: A troubleshooting workflow for diagnosing 5-HD related experimental issues.

Q7: How can I definitively test if my stored 5-HD solution has degraded?

A: There are two primary methods: a functional assay and an analytical chemistry approach.

  • Functional Assay (Side-by-Side Comparison): The most straightforward method is to perform a simple, reliable experiment where you compare the effect of your suspect (old) solution against a freshly prepared solution. If the fresh solution elicits the expected biological response and the old one does not, you have strong evidence of degradation.

  • Analytical Validation (HPLC): For a definitive quantitative answer, High-Performance Liquid Chromatography (HPLC) is the gold standard.[10] An HPLC method can separate the open-chain 5-HD from its lactone form. By running your solution and comparing it to a fresh standard, you can precisely measure the concentration of the remaining active compound. This is crucial for long-term studies or when establishing a re-test date for a specific batch of solution.[11][12]

References

  • Jaburek, M., et al. (1998). State-dependent inhibition of the mitochondrial KATP channel by glyburide and 5-hydroxydecanoate. The Journal of Biological Chemistry. Available at: [Link]

  • Hanley, P. J., et al. (2002). β-Oxidation of 5-hydroxydecanoate, a Putative Blocker of Mitochondrial ATP-Sensitive Potassium Channels. Journal of Physiology. Available at: [Link]

  • Garlid, K. D., et al. (1998). State-dependent inhibition of the mitochondrial KATP channel by glyburide and 5-hydroxydecanoate. PubMed. Available at: [Link]

  • Dah-ms, Hermann A., and Jeffrey G. Richards. (2016). Bioenergetic and volume regulatory effects of mitoK ATP channel modulators protect against hypoxia–reoxygenation-induced mitochondrial dysfunction. Journal of Experimental Biology. Available at: [Link]

  • Kalliola, S., et al. (2015). Intramolecular Lactonization of Poly(α-hydroxyacrylic acid): Kinetics and Reaction Mechanism. Journal of Polymers. Available at: [Link]

  • Jaburek, M., et al. (1998). State-dependant Inhibition of the Mitochondrial KATP Channel by Glyburide and 5-Hydroxydecanoate. ResearchGate. Available at: [Link]

  • The Good Scents Company. (n.d.). 5-hydroxydecanoic acid. Retrieved from: [Link]

  • Billecke, S., et al. (2003). Lactonase and lactonizing activities of human serum paraoxonase (PON1) and rabbit serum PON3. ResearchGate. Available at: [Link]

  • PubChem. (n.d.). 5-Hydroxydecanoate. Retrieved from: [Link]

  • Cornish, L. (2025). Analytical Techniques In Stability Testing. Separation Science. Available at: [Link]

  • PubChem. (n.d.). 5-Hydroxydodecanoate. Retrieved from: [Link]

  • Mire-Sluis, A., et al. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. American Pharmaceutical Review. Available at: [Link]

  • International Journal of Scientific Development and Research. (n.d.). Stability indicating study by using different analytical techniques. IJSDR. Available at: [Link]

  • Macleod, K. T., et al. (2003). Electrophysiological effects of 5-hydroxytryptamine on isolated human atrial myocytes, and the influence of chronic beta-adrenoceptor blockade. PubMed. Available at: [Link]

  • Tagalakis, A. D., et al. (2011). The Role of pH and Ring-opening Hydrolysis Kinetics on Liposomal Release of Topotecan. Journal of Controlled Release. Available at: [Link]

  • National Toxicology Program. (n.d.). Validation, Qualification, and Regulatory Acceptance of New Approach Methodologies. NCBI Bookshelf. Available at: [Link]

  • Research Journal of Pharmacy and Technology. (2009). Significance of Stability Studies on Degradation Product. Available at: [Link]

  • Wang, T., et al. (2021). Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions. Molecules. Available at: [Link]

  • Kalliola, S., et al. (2015). Addition-elimination lactonization mechanism suggested for PHA in the pH region 1 to 6. ResearchGate. Available at: [Link]

  • Cigan, M., et al. (2015). A simple and efficient method for the preparation of 5-hydroxy-3-acyltetramic acids. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • ECA Academy. (2025). Shelf Life vs. Retest Date - What's the Difference? Retrieved from: [Link]

  • BioProcess International. (2016). Bridging Analytical Methods for Release and Stability Testing. Available at: [Link]

  • Oh, S. J. (2012). Pitfalls in Using Electrophysiological Studies to Diagnose Neuromuscular Disorders. Journal of Clinical Neurology. Available at: [Link]

  • Choudhary, A. (2016). Determination of Shelf Life of Solutions in Laboratory. Pharmaguideline. Available at: [Link]

  • S. Asharani, et al. (2020). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. World Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]

  • Tandel, K. A., et al. (2016). development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics. Available at: [Link]

  • World Health Organization. (2018). Annex 10: Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. WHO Technical Report Series. Available at: [Link]

  • European Medicines Agency. (2023). Stability testing of existing active substances and related finished products. Retrieved from: [Link]

  • Choudhary, A. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Available at: [Link]

  • Lamb, E. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. Available at: [Link]

  • Heathcock, C. H., et al. (1990). (2sr,3rs)-2,4-dimethyl-3-hydroxypentanoic acid. Organic Syntheses. Available at: [Link]

  • Harvard Bioscience. (n.d.). Deep Dive: Electrophysiological Techniques for Organoid Research. Retrieved from: [Link]

  • Winson-Bushby, E. (2023). Patching going terribly? 10 common problems and how to fix them – a guide for the beginner. Scientifica. Available at: [Link]

  • Van Dam, H. E., et al. (1989). Preparation of 5‐Hydroxymethylfurfural Part I. Dehydration of Fructose in a Continuous Stirred Tank Reactor. ResearchGate. Available at: [Link]

  • U.S. Food and Drug Administration. (1986). Guidance for Industry #5 - Drug Stability Guidelines. Retrieved from: [Link]

  • Naumann, R. (2017). Whole-cell patch clamp, part 3: Limitations of quantitative whole-cell voltage clamp. Thinking behavior. Available at: [Link]

  • Ghaderi, F., et al. (2015). Effect of pH and Storage Temperature on 5-(Hydroxymethyl) Furfural (5HMF) Formation in USP Syrup Preparation. Pharmaceutical Sciences. Available at: [https://www.semanticscholar.org/paper/Effect-of-pH-and-Storage-Temperature-on-Furfural-(-Ghaderi-Shadbad/1d258b438341646274e17e57c617b3d11b8b801a]([Link]

Sources

Technical Support Center: Investigating 5-HD Metabolism by Acyl-CoA Dehydrogenase

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for researchers investigating the metabolism of 5-hydroxydecanoate (5-HD) and its interaction with the fatty acid β-oxidation pathway, specifically focusing on acyl-CoA dehydrogenases (ACADs). This guide is designed to provide in-depth, experience-driven answers to common experimental challenges, moving beyond simple protocols to explain the underlying biochemical principles.

Historically, 5-hydroxydecanoate (5-HD) has been widely used as a selective inhibitor of mitochondrial ATP-sensitive potassium (mitoKATP) channels to probe their role in cellular processes like ischemic preconditioning.[1][2] However, accumulating evidence has revealed a significant confound: 5-HD is not an inert blocker but an active metabolic substrate.[3][4] It enters the mitochondrial β-oxidation pathway, where its processing can lead to significant off-target metabolic effects.[5] This guide provides the necessary framework to design, execute, and troubleshoot experiments that account for this critical metabolic activity.

Section 1: Frequently Asked Questions (FAQs) - Foundational Concepts

This section addresses the fundamental biochemical questions that form the basis of robust experimental design when working with 5-HD.

Q1: What exactly is 5-hydroxydecanoate (5-HD) and why is it so commonly used?

A1: 5-Hydroxydecanoate is a 10-carbon fatty acid derivative.[6] Its primary use in research has been as a pharmacological tool to block mitoKATP channels.[1] The hypothesis was that by inhibiting these channels, researchers could elucidate their role in protecting cells, particularly cardiac myocytes, from ischemic injury.[4] However, this interpretation is complicated by the fact that 5-HD itself can be metabolized by the cell, creating effects independent of its action on KATP channels.[3][7]

Q2: What are acyl-CoA dehydrogenases (ACADs) and what is their role in metabolism?

A2: Acyl-CoA dehydrogenases are a family of mitochondrial flavoenzymes that catalyze the first and often rate-limiting step of fatty acid β-oxidation.[8][9] These enzymes introduce a double bond into an acyl-CoA molecule, a critical step in the process of breaking down fatty acids to produce acetyl-CoA for the citric acid cycle.[8] ACADs exhibit substrate specificity based on the length of the fatty acid's acyl chain, and are categorized as:

  • Short-Chain (SCAD): C4-C6 chains

  • Medium-Chain (MCAD): C6-C12 chains[10]

  • Long-Chain (LCAD): C8-C20 chains[11]

  • Very-Long-Chain (VLCAD): C16 and longer chains[12]

Deficiencies in these enzymes, such as MCAD deficiency, are well-characterized genetic disorders that impair fat metabolism and can lead to severe clinical symptoms like hypoketotic hypoglycemia.[13][14][15][16]

Q3: How does 5-HD enter the fatty acid β-oxidation pathway?

A3: For a fatty acid to be metabolized, it must first be "activated." This is a crucial, often overlooked step when using 5-HD. 5-HD is a substrate for acyl-CoA synthetase, an enzyme located on the outer mitochondrial membrane.[4][17] This enzyme attaches a Coenzyme A (CoA) molecule to 5-HD, forming 5-hydroxydecanoyl-CoA (5-HD-CoA).[17] This reaction requires ATP. Once converted to 5-HD-CoA, it is transported into the mitochondrial matrix where it can enter the β-oxidation spiral.[4][18]

Q4: Is 5-HD-CoA a good substrate for Medium-Chain Acyl-CoA Dehydrogenase (MCAD)?

A4: Yes. Studies using purified MCAD have shown that 5-HD-CoA is effectively dehydrogenated by the enzyme, similar to the natural substrate decanoyl-CoA.[4][18] The presence of the hydroxyl group at the 5-position does not appear to sterically hinder the enzyme's active site.[4] This means that the initial step of β-oxidation proceeds efficiently. The primary metabolic problem arises at a later step in the pathway.[5][18]

Section 2: Experimental Design & Key Protocols

Successful investigation requires assays that can distinguish between direct enzymatic activity and broader effects on mitochondrial respiration.

Protocol 1: In Vitro Acyl-CoA Dehydrogenase Activity Assay

This protocol is designed to measure the specific activity of an ACAD (e.g., MCAD) with a given substrate. It is adapted from the well-established electron transfer flavoprotein (ETF) fluorescence reduction assay.[19]

Principle: In the absence of its natural electron acceptor, a reduced ACAD forms a charge-transfer complex with its product, which can be monitored spectrophotometrically. The gold-standard assay, however, follows the decrease in ETF fluorescence as it accepts electrons from the ACAD.[19] A simpler spectrophotometric method using an artificial electron acceptor like ferricenium hexafluorophosphate can also be adapted.[20]

Materials:

  • Purified MCAD enzyme

  • Recombinant Electron Transfer Flavoprotein (ETF)[19]

  • Substrates: Decanoyl-CoA (control), 5-HD-CoA (experimental)

  • Anaerobic cuvettes or a microplate reader with nitrogen atmosphere control

  • Reaction Buffer: 50 mM HEPES, pH 7.6, 0.1 mM EDTA

Step-by-Step Methodology:

  • Prepare Anaerobic Environment: If using cuvettes, seal with a septum and purge with nitrogen gas for 10-15 minutes to remove all oxygen. For microplate assays, use an enzymatic deoxygenation system (e.g., glucose/glucose oxidase/catalase) added to the reaction buffer.[19]

  • Prepare Reaction Mixture: In the anaerobic environment, add Reaction Buffer, ETF (final concentration ~5 µM), and the ACAD enzyme (e.g., MCAD, final concentration ~0.1 µM) to the cuvette or well.

  • Establish Baseline: Record the intrinsic fluorescence of ETF (Excitation ~380 nm, Emission ~495 nm). The signal should be stable.

  • Initiate Reaction: Inject the acyl-CoA substrate (final concentration ranging from 1-100 µM) into the sealed cuvette/well and mix rapidly.

  • Monitor Fluorescence: Immediately begin recording the decrease in ETF fluorescence over time. The rate of fluorescence decrease is directly proportional to the ACAD activity.

  • Data Analysis: Calculate the initial rate (V₀) from the linear portion of the fluorescence decay curve. Plot the rates against substrate concentration to determine kinetic parameters (Km and Vmax) using Michaelis-Menten analysis.

Protocol 2: Cell-Based Fatty Acid Oxidation (FAO) Assay Using Extracellular Flux Analysis

This protocol measures the oxygen consumption rate (OCR) in live cells fueled by fatty acids, providing a holistic view of the entire metabolic pathway. It is adapted for use with instruments like the Agilent Seahorse XF Analyzer.[21]

Principle: The assay measures real-time OCR, an indicator of mitochondrial respiration. By providing a specific fatty acid as the sole fuel source and using inhibitors, one can determine the cell's capacity to oxidize that fatty acid.

Materials:

  • Seahorse XF Analyzer (or similar) and corresponding cell culture microplates

  • Cell line of interest (e.g., H9c2 cardiomyocytes, HepG2 hepatocytes)

  • FAO Assay Medium: Substrate-free base medium (e.g., DMEM) supplemented with 0.5 mM L-Carnitine and 2.5 mM glucose.[22]

  • Substrates: Palmitate-BSA conjugate (control), 5-HD

  • Inhibitors: Etomoxir (CPT1 inhibitor), Oligomycin (ATP synthase inhibitor), FCCP (uncoupler), Rotenone/Antimycin A (Complex I/III inhibitors).[23]

Step-by-Step Methodology:

  • Cell Seeding: Seed cells in a Seahorse XF microplate at a pre-determined optimal density and allow them to adhere overnight.

  • Assay Preparation: The following day, remove the culture medium and wash the cells twice with pre-warmed FAO Assay Medium. Finally, add the appropriate volume of FAO Assay Medium containing either the control substrate (e.g., 150 µM Oleate-BSA) or 5-HD (e.g., 100-300 µM) to the wells.

  • Instrument Setup: Hydrate the sensor cartridge overnight. On the day of the assay, load the cartridge with the inhibitors for injection:

    • Port A: Oligomycin

    • Port B: FCCP

    • Port C: Rotenone/Antimycin A

    • For FAO-specific inhibition: Port D can be loaded with Etomoxir.

  • Equilibration: Place the cell plate in a non-CO2 37°C incubator for 1 hour to allow temperature and pH to equilibrate.

  • Run Assay: Load the plate and cartridge into the XF Analyzer. The instrument will measure baseline OCR and then sequentially inject the inhibitors to determine key parameters of mitochondrial function (basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration).

  • Data Analysis: Normalize OCR data to cell number or protein content in each well. Analyze the changes in OCR in response to 5-HD compared to the control fatty acid. An inhibition of respiration by 5-HD would suggest a bottleneck in its metabolism.

Section 3: Troubleshooting Guide

This Q&A section addresses common problems encountered during experiments, providing explanations and actionable solutions.

Q: My cell-based assay shows a strong inhibition of oxygen consumption when I add 5-HD, but I expected it to be a fuel source. What's happening?

A: This is a classic and expected observation that highlights the complexity of 5-HD metabolism. While 5-HD-CoA is a good substrate for the first enzyme (MCAD), its downstream metabolism is severely hampered.[18]

  • Causality: The bottleneck occurs at the third step of β-oxidation, catalyzed by L-3-hydroxyacyl-CoA dehydrogenase (HAD) . The metabolite of 5-HD, 3,5-dihydroxydecanoyl-CoA, is a very poor substrate for HAD, with a Vmax approximately five times slower than the corresponding metabolite of decanoate.[5][24]

  • Consequence: This creates a "traffic jam" in the β-oxidation pathway. The accumulation of 5-HD-derived intermediates can inhibit the processing of other fatty acids through substrate competition and sequestration of free Coenzyme A.[5] This leads to an overall decrease in the production of acetyl-CoA and reducing equivalents (NADH, FADH₂), causing the observed drop in oxygen consumption.

  • Troubleshooting Steps:

    • Confirm the Effect: Run a dose-response curve with 5-HD (e.g., 50 µM to 500 µM) to see if the inhibition is concentration-dependent.

    • Competition Assay: Co-incubate cells with a standard fatty acid (like palmitate) and 5-HD. If 5-HD inhibits the oxidation of palmitate, it confirms a metabolic bottleneck.

    • Use a Non-Metabolized Blocker: If your goal is purely to block mitoKATP channels, consider alternative, non-metabolized blockers, though specific alternatives are scarce and must be validated carefully.

Q: In my in vitro MCAD assay, I see very high background signal/noise and the fluorescence decay is not consistent. How can I fix this?

A: High background and noise in the ETF fluorescence assay are typically due to two main factors: oxygen contamination and impure reagents.

  • Causality: Oxygen can act as a final electron acceptor, re-oxidizing the flavoproteins and interfering with the assay. Impurities in the acyl-CoA substrate can also fluoresce or inhibit the enzyme.

  • Troubleshooting Steps:

    • Improve Anaerobic Conditions: Ensure your nitrogen source is high-purity and that you are purging for a sufficient amount of time. If using a microplate, confirm your enzymatic deoxygenation system is fresh and active.[19]

    • Check Substrate Purity: Synthesized 5-HD-CoA can contain impurities. Verify its purity via HPLC or mass spectrometry. Poor quality substrate is a common cause of failed assays.

    • Enzyme Quality: Ensure your purified ACAD and ETF are active and properly stored. Run a positive control with a well-characterized substrate like octanoyl-CoA for MCAD to confirm enzyme integrity.

    • Optimize Concentrations: Too much enzyme can lead to a reaction that is too fast to measure accurately. Too little will result in a weak signal. Titrate both enzyme and ETF concentrations to find the optimal signal-to-noise window.

Q: My Seahorse XF assay results are highly variable between wells, especially when using fatty acid substrates.

A: Variability in XF assays is common and often stems from inconsistencies in cell seeding or substrate preparation.[25]

  • Causality: Unlike soluble substrates like glucose, fatty acids must be conjugated to a carrier protein like bovine serum albumin (BSA) for solubility and cellular uptake. Incomplete conjugation or uneven cell plating can lead to significant well-to-well differences.

  • Troubleshooting Steps:

    • Optimize Cell Seeding: Perform a cell titration experiment to find the optimal cell density for your cell type. Ensure you have a single-cell suspension and use proper pipetting technique to avoid clumping and achieve a uniform monolayer.

    • Properly Prepare FA-BSA Conjugate: When preparing your palmitate-BSA or oleate-BSA stock, ensure the solution is warmed (e.g., to 41°C) and vortexed until it is completely clear.[26] A cloudy solution indicates poor conjugation and will lead to unreliable results.

    • Check for Cell Stress: Visually inspect the cells under a microscope before the assay. Stressed or dying cells will have poor mitochondrial function.

    • Normalize Data: Always normalize your final OCR data to the amount of protein per well or by using a cell counting dye post-assay to account for any minor variations in cell number.

Section 4: Data Interpretation & Visualization
The Metabolic Bottleneck of 5-HD

The primary takeaway from kinetic studies is the dramatic difference in enzyme turnover rates at the HAD step.

Substrate for β-OxidationEnzyme StepRelative VmaxImplication
Decanoyl-CoAMCAD100% (Reference)Efficient first step
5-HD-CoAMCAD~100%Efficient first step[18]
L-3-hydroxydecanoyl-CoAHAD100% (Reference)Efficient third step
3,5-dihydroxydecanoyl-CoAHAD~20%Rate-limiting bottleneck [5][24]
Diagrams

Metabolic Pathway of 5-HD vs. Decanoate This diagram illustrates the four steps of β-oxidation for a standard medium-chain fatty acid (Decanoyl-CoA) and highlights the rate-limiting step for 5-HD-CoA.

BetaOxidation Dec Decanoyl-CoA Dec_Enoyl trans-2-Decenoyl-CoA Dec->Dec_Enoyl MCAD Dec_OH L-3-Hydroxydecanoyl-CoA Dec_Enoyl->Dec_OH Enoyl-CoA Hydratase Dec_Keto 3-Keto-decanoyl-CoA Dec_OH->Dec_Keto HAD Dec_Out Octanoyl-CoA + Acetyl-CoA Dec_Keto->Dec_Out Thiolase HD 5-HD-CoA HD_Enoyl 5-OH-decenoyl-CoA HD->HD_Enoyl MCAD HD_OH 3,5-diOH-decanoyl-CoA HD_Enoyl->HD_OH Enoyl-CoA Hydratase HD_Keto 3-Keto-5-OH-decanoyl-CoA HD_OH->HD_Keto HAD HD_Out Metabolites (Slow production) HD_Keto->HD_Out Thiolase Bottleneck Bottleneck! Vmax is 5x slower Bottleneck->HD_OH

Caption: β-oxidation pathway comparison.

Troubleshooting Workflow for Unexpected Respiration Inhibition This diagram provides a logical path for diagnosing the cause of reduced oxygen consumption after 5-HD treatment.

TroubleshootingWorkflow Start Observation: 5-HD inhibits cellular OCR Q1 Is the effect due to metabolism or channel blockade? Start->Q1 Exp1 Experiment: Co-incubate with another fatty acid (e.g., Palmitate) Q1->Exp1 Res1 Result: Palmitate oxidation is also inhibited Exp1->Res1 Yes Res2 Result: Palmitate oxidation is NOT inhibited Exp1->Res2 No Conc1 Conclusion: Metabolic bottleneck is the likely cause. 5-HD intermediates are competitively inhibiting the pathway. Res1->Conc1 Conc2 Conclusion: Effect is likely non-metabolic. Investigate direct inhibition of respiratory chain complexes or other off-target effects. Res2->Conc2

Caption: Troubleshooting workflow for 5-HD.

References
  • Wikipedia. (2023). Acyl-CoA dehydrogenase. Retrieved from [Link]

  • Halestrap, A. P., Javadov, S. A., & Smart, K. F. (2002). The effects of ischaemic preconditioning, diazoxide and 5-hydroxydecanoate on rat heart mitochondrial volume and respiration. The Journal of Physiology, 545(Pt 3), 969–982. Retrieved from [Link]

  • Halestrap, A. P., Javadov, S. A., & Smart, K. F. (2002). The effects of ischaemic preconditioning, diazoxide and 5-hydroxydecanoate on rat heart mitochondrial volume and respiration. The Journal of Physiology, 545(Pt 3), 969–982. Retrieved from [Link]

  • KOPS. (n.d.). Acyl-CoA Dehydrogenases. Retrieved from [Link]

  • Hanley, P. J., Dröse, S., Brandt, U., Lareau, R. A., Banerjee, A. L., Srivastava, D. K., Banaszak, L. J., Barycki, J. J., Van Veldhoven, P. P., & Daut, J. (2005). 5-Hydroxydecanoate is metabolised in mitochondria and creates a rate-limiting bottleneck for β-oxidation of fatty acids. The Journal of Physiology, 562(Pt 2), 307–318. Retrieved from [Link]

  • Barycki, J. J., O'Brien, L. K., & Bradel, B. (2005). Structural Basis for Substrate Fatty Acyl Chain Specificity: Crystal Structure of Human Very-long-chain Acyl-CoA Dehydrogenase. Journal of Biological Chemistry, 280(41), 34846–34853. Retrieved from [Link]

  • Barycki, J. J., O'Brien, L. K., Bradel, B., & Engel, P. C. (2005). Structural basis for substrate fatty acyl chain specificity - Crystal structure of human very-long-chain acyl-CoA dehydrogenase. ResearchGate. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Acyl-coa dehydrogenase – Knowledge and References. Retrieved from [Link]

  • Ghisla, S., & Thorpe, C. (2004). Acyl-CoA dehydrogenases - A mechanistic overview. European Journal of Biochemistry, 271(3), 494-508. Retrieved from [Link]

  • Notsu, T., Nattel, S., & Chartier, D. (2010). 5-Hydroxydecanoate and Coenzyme A Are Inhibitors of Native Sarcolemmal KATP Channels in Inside-Out Patches. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1798(3), 446-453. Retrieved from [Link]

  • Hanley, P. J., Lareau, R. A., Daut, J., & Srivastava, D. K. (2003). β-Oxidation of 5-hydroxydecanoate, a Putative Blocker of Mitochondrial ATP-Sensitive Potassium Channels. The Journal of Physiology, 547(Pt 2), 377–383. Retrieved from [Link]

  • Martin, O. J., & Auge, C. (2014). Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes. Journal of Visualized Experiments, (91), 51909. Retrieved from [Link]

  • Schlaepfer, I. R., & Joshi, M. (2020). Role of Mitochondrial Acyl-CoA Dehydrogenases in the Metabolism of Dicarboxylic Fatty Acids. Metabolites, 10(5), 184. Retrieved from [Link]

  • Hanley, P. J., & Daut, J. (2002). KATP channel-independent targets of diazoxide and 5-hydroxydecanoate in the heart. Cardiovascular Research, 53(1), 113-121. Retrieved from [Link]

  • Hanley, P. J., Dröse, S., Brandt, U., Lareau, R. A., Banerjee, A. L., Srivastava, D. K., Banaszak, L. J., Barycki, J. J., Van Veldhoven, P. P., & Daut, J. (2005). 5-Hydroxydecanoate is metabolised in mitochondria and creates a rate-limiting bottleneck for beta-oxidation of fatty acids. The Journal of Physiology, 562(Pt 2), 307–318. Retrieved from [Link]

  • Bae, E. H., & Schnellmann, R. G. (2010). 5-Hydroxytryptamine Receptor Stimulation of Mitochondrial Biogenesis. Journal of Pharmacology and Experimental Therapeutics, 332(2), 369–377. Retrieved from [Link]

  • Liu, H., & Wu, J. (2008). Stimulation of neuronal KATP channels by cGMP-dependent protein kinase: involvement of ROS and 5-hydroxydecanoate-sensitive factors in signal transduction. American Journal of Physiology-Cell Physiology, 295(2), C485-C496. Retrieved from [Link]

  • ResearchGate. (n.d.). Troubleshooting of SeaHorse assay. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Fatty Acid Oxidation Assay. Retrieved from [Link]

  • Cheng, C. W., & Yilmaz, O. H. (2020). Strategies for Measuring Induction of Fatty Acid Oxidation in Intestinal Stem and Progenitor Cells. Methods in Molecular Biology, 2171, 53–64. Retrieved from [Link]

  • Bae, E. H., & Schnellmann, R. G. (2010). 5-hydroxytryptamine receptor stimulation of mitochondrial biogenesis. Journal of Pharmacology and Experimental Therapeutics, 332(2), 369–377. Retrieved from [Link]

  • Hanley, P. J., Dröse, S., Brandt, U., Lareau, R. A., Banerjee, A. L., Srivastava, D. K., Banaszak, L. J., Barycki, J. J., Van Veldhoven, P. P., & Daut, J. (2005). 5-Hydroxydecanoate is metabolised in mitochondria and creates a rate-limiting bottleneck for beta-oxidation of fatty acids. KU Leuven Lirias. Retrieved from [Link]

  • Request PDF. (n.d.). Measurement of Fatty Acid Oxidation Rates in Animal Tissues and Cell Lines. Retrieved from [Link]

  • Montgomery, C. G., & Vockley, J. (2019). An acyl-CoA dehydrogenase microplate activity assay using recombinant porcine electron transfer flavoprotein. Analytical Biochemistry, 575, 1-7. Retrieved from [Link]

  • OACD. (n.d.). Medium Chain Acyl-CoA Dehydrogenase Deficiency (MCADD). Retrieved from [Link]

  • Ijlst, L., & Wanders, R. J. (1993). A simple spectrophotometric assay for long-chain acyl-CoA dehydrogenase activity measurements in human skin fibroblasts. Annals of Clinical Biochemistry, 30(3), 293-297. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (2024). Medium-Chain Acyl-CoA Dehydrogenase Deficiency. Retrieved from [Link]

  • Orphanet. (2014). Medium chain acyl-CoA dehydrogenase deficiency. Retrieved from [Link]

  • MedlinePlus. (2015). Medium-chain acyl-CoA dehydrogenase deficiency. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (2024). Medium-Chain Acyl-Coenzyme A Dehydrogenase Deficiency. Retrieved from [Link]

  • Agilent. (2022). Agilent Seahorse XF Pro Analyzer - Operating Manual. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (2023). 5-HT3 Receptors on Mitochondria Influence Mitochondrial Function. Retrieved from [Link]

  • Agilent. (n.d.). Seahorse XFe Analyzer Operator Manual. Retrieved from [Link]

  • Wang, Y., et al. (2026). Optimizing the Seahorse XF Mito Stress Test Workflow and Troubleshooting Notes: A Stepwise Protocol for HUVECs. Preprints.org. Retrieved from [Link]

  • Agilent. (n.d.). XF Substrate Oxidation Stress Test Kits User Manual. Retrieved from [Link]

  • MDPI. (2023). 5-HT3 Receptors on Mitochondria Influence Mitochondrial Function. Retrieved from [Link]

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5-hydroxydecanoate sodium salt purity analysis for sensitive bioassays

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 5-Hydroxydecanoate Sodium Salt (5-HD)

A Guide to Purity, Stability, and Application in Sensitive Bioassays

Welcome to the technical support guide for 5-Hydroxydecanoate sodium salt (5-HD). As a widely used inhibitor of mitochondrial ATP-sensitive potassium (mitoKATP) channels, the purity and proper handling of 5-HD are paramount for obtaining reproducible and reliable results in sensitive biological assays.[1][2][3] This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the properties, mechanism, and handling of 5-HD.

Q1: What is the primary mechanism of action for 5-HD?

A1: 5-Hydroxydecanoate is recognized as a selective inhibitor of mitochondrial ATP-sensitive potassium (mitoKATP) channels.[1][2] These channels are implicated in cellular protective mechanisms, such as ischemic preconditioning in the heart.[4][5] By blocking these channels, 5-HD prevents the influx of K+ ions into the mitochondrial matrix, thereby modulating mitochondrial function.[6] This makes it a critical tool for studying cellular metabolism, cardioprotection, and apoptosis.[7][8]

Q2: Why is the purity of 5-HD so critical for my experiments?

A2: The purity of 5-HD is crucial because sensitive bioassays can be significantly affected by contaminants. Impurities, which can include residual starting materials, by-products from synthesis, or degradation products, may have their own biological activity. This can lead to off-target effects, misinterpretation of results, and poor reproducibility. For instance, an unknown impurity could inhibit other cellular pathways or partially mimic the effect of 5-HD, confounding the experimental outcome. High-purity material (typically ≥97% or ≥98% by HPLC) is essential to ensure that the observed effects are solely attributable to the inhibition of mitoKATP channels by 5-HD.[3][9]

Q3: How should I prepare and store 5-HD stock solutions?

A3: 5-HD sodium salt is soluble in water (H₂O) and dimethyl sulfoxide (DMSO).[10] For a typical 100 mM stock solution, dissolve 21.03 mg of 5-HD (MW: 210.25 g/mol )[3] in 1 mL of high-purity water or DMSO. Ensure complete dissolution by vortexing. Store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. A safety data sheet (SDS) suggests keeping the compound refrigerated and in a dry, well-ventilated place.[11][12]

Q4: What are the recommended storage conditions for solid 5-HD?

A4: Solid 5-HD should be stored in a tightly sealed container with a desiccant to protect it from moisture.[12] Recommended storage is in a cool, dry place, often refrigerated.[11] Under these conditions, the compound is stable.[11]

Section 2: Purity Analysis and Verification

Ensuring the purity of your 5-HD reagent is a critical, self-validating step before beginning any experiment.

Q5: What are the primary analytical methods for verifying 5-HD purity?

A5: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for assessing the purity of 5-HD.[13] Other powerful techniques include Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and Gas Chromatography-Mass Spectrometry (GC-MS), though the latter may require derivatization for non-volatile compounds.[14]

Data Summary: Analytical Techniques for Purity Assessment
TechniquePrincipleInformation ProvidedKey Advantages
HPLC Differential partitioning between mobile and stationary phases.Quantitative purity data (% area), detection of non-volatile impurities.High precision, versatility, and suitability for thermally sensitive compounds.[13][15]
NMR Exploits magnetic properties of atomic nuclei.Detailed structural information, confirmation of identity, and purity assessment.[14][16]Provides unambiguous structural elucidation.
GC-MS Separation of volatile compounds based on boiling point, followed by mass-based identification.Identification of volatile and semi-volatile impurities.High sensitivity and specificity for volatile contaminants.[14]
LC-MS Combines the separation power of HPLC with the mass analysis capabilities of MS.Purity data and mass confirmation of the parent compound and impurities.Excellent for identifying unknown impurities.[13]
Protocol: Basic Purity Verification by HPLC

This protocol outlines a general reverse-phase HPLC method for purity assessment.

  • Preparation of Mobile Phase:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Filter and degas both phases prior to use.

  • Sample Preparation:

    • Prepare a 1 mg/mL solution of 5-HD in a suitable solvent (e.g., 50:50 Water:Acetonitrile).

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV at 210 nm.

    • Gradient: Start with 95% A / 5% B, ramp to 5% A / 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Analysis:

    • Run a blank (solvent only) to identify system peaks.

    • Inject the 5-HD sample.

    • The purity is calculated as the percentage of the main peak area relative to the total area of all peaks detected. A purity level of ≥98% is recommended for sensitive assays.

Section 3: Troubleshooting Guide for Bioassays

This section provides a structured approach to resolving common issues encountered when using 5-HD in sensitive bioassays.

Problem 1: Inconsistent or No-Effect Bioassay Results

You observe high variability between replicates or a complete lack of expected inhibitory effect from 5-HD.

Caption: Decision tree for troubleshooting inconsistent bioassay results with 5-HD.

  • Cause 1: Reagent Degradation. 5-HD solutions, especially at low concentrations in aqueous buffers, can degrade over time or with multiple freeze-thaw cycles.

    • Solution: Always prepare fresh working solutions from a frozen stock. Aliquot stock solutions to minimize freeze-thaw events.

  • Cause 2: Impure Compound. As discussed, impurities can interfere with the assay. Some research indicates that 5-HD itself can be metabolized within the cell to 5-hydroxydecanoyl-CoA, which may have different activities or create a bottleneck in beta-oxidation, complicating its use as a specific inhibitor.[4][17]

    • Solution: Confirm the purity of your 5-HD lot using HPLC. If purity is questionable, acquire a new lot from a reputable supplier and repeat the analysis.

  • Cause 3: Sub-optimal Assay Conditions. The concentration of 5-HD or the incubation time may not be appropriate for your specific cell type or assay endpoint. The IC₅₀ for mitoKATP channel inhibition is reported to be in the range of 30-85 µM.[1][2]

    • Solution: Perform a dose-response curve and a time-course experiment to determine the optimal concentration and incubation period for your system. Ensure positive and negative controls in your assay are behaving as expected.[18][19]

Problem 2: Precipitation of 5-HD in Media or Buffer

Upon adding the 5-HD working solution to your cell culture media or assay buffer, a precipitate forms.

  • Cause 1: Poor Solubility. While the sodium salt is water-soluble, high concentrations in complex, protein-rich media or buffers with different pH values can sometimes lead to precipitation.

    • Solution: Prepare an intermediate dilution of your stock in a simpler buffer (like PBS) before the final dilution into the complex media. Ensure the final concentration of the stock solvent (e.g., DMSO) is low (typically <0.5%) and non-toxic to your cells.

  • Cause 2: Incompatibility with Media Components. Certain components in the media could potentially interact with 5-HD, reducing its solubility.

    • Solution: Test the solubility of 5-HD in your specific media at the desired final concentration in a cell-free experiment first. Observe for any cloudiness or precipitation over the intended incubation time.

Section 4: Advanced Mechanistic Considerations

Understanding the broader biological context of 5-HD is key to interpreting results accurately.

Q6: Does 5-HD have any known off-target effects?

A6: While 5-HD is widely used as a mitoKATP channel inhibitor, some studies have shown it is not perfectly selective. It can be a substrate for mitochondrial acyl-CoA synthetase and subsequently enter the β-oxidation pathway.[4][17] Furthermore, at certain concentrations and in the presence of ATP, it has been shown to inhibit sarcolemmal KATP (sarcKATP) channels in cell-free patches, though this effect may not be significant in intact cells.[1][2]

Q7: How does the action of 5-HD relate to apoptosis and cell survival?

A7: The inhibition of mitoKATP channels by 5-HD can block protective cellular pathways. For example, openers of these channels can prevent apoptosis triggered by oxidative stress.[8] By blocking the channels, 5-HD can abolish this protective effect, making it a valuable tool for studying the role of mitochondria in programmed cell death.[8] The role of KATP channels, including those in mitochondria, is also being explored in cancer biology, where they may influence cell survival and proliferation.[20][21]

Diagram: Role of 5-HD in Modulating Mitochondrial Protection

G cluster_0 Mitochondrion Mito Mitochondrial Matrix ROS ROS Generation Mito->ROS Modulates mitoKATP mitoKATP Channel mitoKATP->Mito K+ Influx Protection Cellular Protection (e.g., Anti-Apoptosis) ROS->Protection Signals for Stress Cellular Stress (e.g., Ischemia) Stress->mitoKATP Activates FiveHD 5-HD FiveHD->mitoKATP INHIBITS

Caption: 5-HD inhibits mitoKATP channels, blocking a key cellular protection pathway.

References

  • 5-Hydroxydecanoate and coenzyme A are inhibitors of native sarcolemmal KATP channels in inside-out patches. BioKB. [Link]

  • β-Oxidation of 5-hydroxydecanoate, a Putative Blocker of Mitochondrial ATP-Sensitive Potassium Channels. Journal of Physiology. [Link]

  • Exploring the Role of Surface and Mitochondrial ATP-Sensitive Potassium Channels in Cancer: From Cellular Functions to Therapeutic Potentials. MDPI. [Link]

  • Mitochondrial ATP-Sensitive Potassium Channels and Cardioprotection. International Journal of Drug Development & Research. [Link]

  • 5-Hydroxydecanoate and Coenzyme A Are Inhibitors of Native Sarcolemmal KATP Channels in Inside-Out Patches. PubMed. [Link]

  • 5-Hydroxydecanoate is metabolised in mitochondria and creates a rate-limiting bottleneck for beta-oxidation of fatty acids. Lirias - KU Leuven. [Link]

  • Administration of 5-Hydroxydecanoate, a Selective Inhibitor of Mitochondrial ATP-sensitive Potassium Channels, Diminishes the Infarct-sparing Effect of Apelin in Postconditioned Rat Heart. Indian Journal of Physiology and Pharmacology. [Link]

  • Mitochondrial K(ATP) channels: role in cardioprotection. PubMed. [Link]

  • Mitochondrial ATP-Sensitive Potassium Channels Inhibit Apoptosis Induced by Oxidative Stress in Cardiac Cells. Circulation Research, American Heart Association Journals. [Link]

  • Mitochondrial Potassium Channels as Druggable Targets. Molecules. [Link]

  • Manufacturer high quality Sodium 5-hydroxydecanoate cas 71186-53-3 in stock. UCHEM. [Link]

  • A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. International Journal of Pharmaceutical and Bio-Medical Science. [Link]

  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Drug Discovery and Development. [Link]

  • METHODS FOR SALT ANALYSIS. Salt Science Research Foundation. [Link]

  • Review on the modern analytical advancements in impurities testing. Asia Pacific Academy of Science Pte. Ltd.. [Link]

  • Development of Impurity Profiling Methods Using Modern Analytical Techniques. International Journal of Pharmaceutical Research and Applications. [Link]

  • Troubleshooting Cell-based Assays. Eppendorf Canada. [Link]

  • Assay Guidance Manual. NCBI Bookshelf - NIH. [Link]

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Technical Support Center: Minimizing Off-Target Metabolic Effects of 5-HD in Mitochondrial Respiration

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers utilizing 5-hydroxydecanoate (5-HD). As Senior Application Scientists, we have compiled this guide to address common challenges and questions regarding the use of 5-HD in mitochondrial respiration studies. Our goal is to provide you with the expertise and practical guidance necessary to ensure the scientific integrity of your experiments by minimizing its known off-target metabolic effects.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions about 5-HD, its mechanism of action, and its significant off-target effects.

Q1: What is 5-hydroxydecanoate (5-HD) and what is its primary intended use in mitochondrial research?

5-hydroxydecanoate (5-HD) is a pharmacological agent widely used in cellular and mitochondrial research as a selective inhibitor of the mitochondrial ATP-sensitive potassium (mitoKATP) channel.[1][2] Its primary application is to investigate the role of this channel in various physiological and pathophysiological processes, most notably in ischemic preconditioning, where opening of the mitoKATP channel is considered a key step in conferring cellular protection.[1] Researchers use 5-HD to block the protective effects of mitoKATP channel openers (like diazoxide) or ischemic preconditioning itself, thereby implicating the channel's involvement.[3] The half-maximal inhibitory concentration (K₁/₂) for mitoKATP channels is reported to be in the range of 45–95 μM.[3][4][5]

Q2: What are the primary off-target metabolic effects of 5-HD?

The most significant and well-documented off-target effect of 5-HD is its entry into the mitochondrial β-oxidation pathway.[6][7] Contrary to its intended function as a specific channel blocker, 5-HD is a substrate for acyl-CoA synthetase, an enzyme on the mitochondrial outer membrane.[1][8] This enzyme "activates" 5-HD by converting it into 5-hydroxydecanoyl-CoA (5-HD-CoA).[1][8] This activated form is then transported into the mitochondrial matrix and enters the fatty acid β-oxidation spiral.[7] This metabolic processing of 5-HD is a critical confounding factor in experiments designed to study its effects solely on the mitoKATP channel.[6][9]

Q3: How does the metabolism of 5-HD interfere with fatty acid oxidation and mitochondrial respiration?

The metabolism of 5-HD-CoA via β-oxidation proceeds until a penultimate step where the kinetics are significantly slowed down.[6][7][9] This creates a "bottleneck" in the pathway, leading to several confounding effects:

  • Competitive Inhibition : 5-HD-CoA and its metabolites compete with endogenous long-chain and medium-chain fatty acids for the enzymes of β-oxidation. The addition of 100 μM 5-HD-CoA has been shown to inhibit the metabolism of other fatty acids like decanoyl-CoA.[6][7]

  • Altered Redox State : As a weak substrate, the oxidation of 5-HD-CoA can still provide reducing equivalents (NADH and FADH₂) to the electron transport chain (ETC), thus influencing the overall oxygen consumption rate (OCR) in a manner independent of mitoKATP channel activity.[8]

  • Rate-Limiting Accumulation : The slow processing of 5-HD metabolites can lead to their accumulation, which may have further, uncharacterized effects on mitochondrial function.[7]

These complex metabolic effects mean that changes in mitochondrial respiration observed upon 5-HD application cannot be automatically attributed to mitoKATP channel blockade, especially when fatty acids are the primary energy substrate.[9]

Q4: Besides its metabolism, are there any other known off-target effects of 5-HD?

Yes, research has identified other off-target activities for 5-HD. It has been shown to inhibit sarcolemmal KATP (sarcKATP) channels with a potency similar to its effect on mitoKATP channels (IC₅₀ of approximately 30 µM), although this inhibition appears to require the presence of ATP.[2][10] However, in intact cells, 5-HD seems to fail to inhibit sarcKATP channels, suggesting that mitochondria are the more relevant target in a cellular context.[10] It is crucial to be aware that the assumption of 5-HD's specificity for mitochondrial channels is a significant oversimplification.[2]

Troubleshooting Guide: Experimental Design and Interpretation

This section provides practical solutions to common problems encountered during experiments with 5-HD, focusing on strategies to isolate its on-target effects.

Q1: My oxygen consumption rate (OCR) is inhibited by 5-HD even when I use non-fatty acid substrates like pyruvate or glutamate/malate. What is happening?

This is a common and important observation. While the primary off-target effect of 5-HD is the disruption of β-oxidation, its consequences can indirectly affect the oxidation of other substrates. There are several potential explanations:

  • Integrated Mitochondrial Metabolism : Mitochondria maintain a pooled acetyl-CoA population. Even if you provide pyruvate, the cell may still be oxidizing endogenous fatty acids. The bottleneck in β-oxidation caused by 5-HD can reduce the overall acetyl-CoA pool available for the TCA cycle, thereby affecting respiration regardless of the primary exogenous substrate.

  • Alterations in Matrix Environment : The accumulation of 5-HD metabolites could alter the mitochondrial matrix environment (e.g., pH, CoA trapping) in ways that non-specifically inhibit dehydrogenase enzymes of the TCA cycle.

  • KATP Channel-Independent Effects : Some studies suggest that modulators of mitoKATP channels can have direct, channel-independent effects on the respiratory chain complexes themselves.[8] While this is more characterized for the opener diazoxide, a similar effect of 5-HD cannot be entirely ruled out.

Solution : To dissect these possibilities, it is critical to design experiments that control for the metabolic state of the mitochondria. See the protocol in the next section for using specific substrate combinations to probe different parts of the ETC.

Q2: How can I design my experiment to specifically isolate the effect of 5-HD on mitoKATP channels from its metabolic interference?

The key is to control the substrate supply to the electron transport chain, thereby bypassing the confounding variable of β-oxidation.

Recommended Strategy :

  • Use Non-Fatty Acid Substrates : Power mitochondrial respiration with substrates that feed electrons directly into Complex I (e.g., pyruvate + malate, glutamate + malate) or Complex II (e.g., succinate, in the presence of a Complex I inhibitor like rotenone). This minimizes the cell's reliance on β-oxidation.

  • Deplete Endogenous Fatty Acids : Before starting the assay, you can pre-incubate cells in a medium lacking fatty acids to reduce the endogenous pool.

  • Use a mitoKATP Channel Opener : The inhibitory effect of 5-HD on the mitoKATP channel is most pronounced and specific when the channel is in an open state.[3][4] Therefore, the most robust experimental design is to first stimulate the channel with an opener like diazoxide and then titrate 5-HD to observe the reversal of the opener's effect. This demonstrates a direct pharmacological interaction at the channel level.

By using a non-fatty acid substrate in combination with a channel opener, you create an experimental window where the observed effects of 5-HD are much more likely to be due to its action on the mitoKATP channel rather than its metabolic interference.

Q3: What is the best practice for choosing 5-HD concentration and incubation time?

Given the overlap between therapeutic and off-target concentrations, careful optimization is essential.

  • Concentration : Start with a dose-response curve. The effective concentration for mitoKATP inhibition is typically between 50-100 µM.[3][4] Concentrations significantly above this range (e.g., >300 µM) are more likely to induce profound metabolic off-target effects. Aim for the lowest possible concentration that elicits the desired channel-blocking effect in your system.

  • Incubation Time : The metabolic conversion of 5-HD to 5-HD-CoA is a time-dependent process.[8] To minimize this, use 5-HD for acute treatments whenever possible. In respirometry experiments, inject 5-HD directly into the chamber and measure the immediate effect (within minutes). Avoid long pre-incubation times (hours) unless the experimental design specifically requires it, and be aware that this will maximize metabolic off-target effects.

Concentration RangePrimary EffectExperimental Consideration
25-100 µM Inhibition of opened mitoKATP channels.[3][4]Optimal range for studying on-target effects, especially when used with a channel opener.
100-300 µM Mixed effects: mitoKATP inhibition and emerging metabolic interference.[6][7]Results should be interpreted with caution. Independent validation is required.
>300 µM Predominantly off-target metabolic inhibition of β-oxidation.Not recommended for specific studies of the mitoKATP channel.
Q4: Are there alternative inhibitors to 5-HD that are more selective for mitoKATP channels?

While 5-HD has been a workhorse in the field, its limitations have prompted a search for alternatives.

  • Glibenclamide (Glyburide) : This is another commonly used KATP channel blocker. However, it is generally considered non-selective, inhibiting both mitochondrial and sarcolemmal KATP channels.[2] Furthermore, its ability to inhibit mitoKATP in isolated mitochondria is highly dependent on the experimental conditions, requiring the presence of MgATP.[11] It also has its own off-target effects, including interaction with the ATP/ADP antiporter.[11]

  • Tetraphenylphosphonium (TPP⁺) : This cation can inhibit mitoKATP channels but is also widely used to measure mitochondrial membrane potential, which presents a significant experimental confounder.[2]

Protocols and Experimental Workflows

Protocol 1: High-Resolution Respirometry to Dissect On-Target vs. Off-Target Effects of 5-HD

This protocol is designed for use with high-resolution respirometry instruments (e.g., Oroboros O2k) and permeabilized cells, which allows for precise control of substrate supply.

1. Cell Preparation and Permeabilization: a. Harvest cells and determine cell count. A density of 1-2 million cells/mL is often a good starting point, but this should be optimized for your cell type.[12][13] b. Resuspend the cell pellet in a suitable mitochondrial respiration medium (e.g., MiR05).[14][15] c. Add the cell suspension to the respirometer chamber and allow the signal to stabilize to measure ROUTINE respiration. d. Permeabilize the cell membranes by titrating a mild detergent like digitonin. The goal is to make the plasma membrane permeable to substrates while keeping the mitochondrial membranes intact. This must be optimized for each cell type.[13]

2. Substrate-Uncoupler-Inhibitor Titration (SUIT) Protocol: a. CI-linked LEAK state : Add Complex I substrates (e.g., 10 mM Pyruvate + 5 mM Malate). Respiration will increase. This represents the LEAK state, as there is no ADP to drive ATP synthesis. b. CI-linked OXPHOS : Add a saturating concentration of ADP (e.g., 2.5 mM) to stimulate ATP synthesis. This measures the maximum oxidative phosphorylation capacity linked to Complex I.[13] c. Induce Channel Opening : Inject the mitoKATP channel opener diazoxide (e.g., 100 µM). A true channel opening effect should result in a slight increase in respiration (mild uncoupling) as the futile cycle of K⁺ influx and efflux consumes a small amount of energy. d. Test 5-HD On-Target Effect : Titrate 5-HD (e.g., in steps of 25 µM up to 100 µM). If 5-HD is acting on-target, you should observe a reversal of the diazoxide effect, i.e., a decrease in respiration back towards the CI-linked OXPHOS state. e. Assess Maximal Respiration : Add a Complex II substrate (e.g., 10 mM Succinate) to measure convergent CI+CII electron input. f. Measure ET Capacity : Titrate an uncoupler like FCCP in small steps (e.g., 0.2 µM) to measure the maximum capacity of the electron transport system (ETS).[12] g. Inhibit Complexes : Sequentially add Rotenone (Complex I inhibitor) and then Antimycin A (Complex III inhibitor) to shut down mitochondrial respiration and measure residual oxygen consumption (ROX).[13]

Interpretation : By observing a clear reversal of the diazoxide effect with 5-HD before the addition of any fatty acid substrates (Step 2d), you provide strong evidence for an on-target effect on the mitoKATP channel.

Visualizations and Data

Diagram 1: Dual Effects of 5-Hydroxydecanoate (5-HD)

5-HD_Metabolic_Effects cluster_0 Mitochondrial Matrix mitoKATP mitoKATP Channel BetaOx β-Oxidation Pathway ETC Electron Transport Chain (ETC) BetaOx->ETC Provides e- AcetylCoA Acetyl-CoA BetaOx->AcetylCoA Produces Bottleneck Bottleneck TCA TCA Cycle TCA->ETC Provides e- FiveHD_CoA 5-HD-CoA FiveHD_CoA->BetaOx Metabolized FiveHD_CoA->Bottleneck Creates AcetylCoA->TCA FattyAcylCoA Fatty Acyl-CoA FattyAcylCoA->BetaOx Endogenous Substrate Bottleneck->FattyAcylCoA Inhibits Metabolism FiveHD 5-HD (Drug) FiveHD->mitoKATP Intended Target: Inhibition ACS Acyl-CoA Synthetase FiveHD->ACS Off-Target: Activation ACS->FiveHD_CoA Produces

Caption: Dual pathways of 5-HD action: intended inhibition of mitoKATP and off-target metabolic activation.

Diagram 2: Experimental Workflow to Mitigate 5-HD Off-Target Effects

5HD_Workflow start Start: Permeabilized Cells in Respirometer add_CI_sub Add Complex I Substrates (e.g., Pyruvate + Malate) start->add_CI_sub measure_oxphos Add ADP Measure CI-OXPHOS add_CI_sub->measure_oxphos add_opener Add mitoKATP Opener (e.g., Diazoxide) measure_oxphos->add_opener observe_resp_increase Observe Respiration Increase? (Mild Uncoupling) add_opener->observe_resp_increase add_5HD Titrate 5-HD (e.g., 25-100 µM) observe_resp_increase->add_5HD Yes conclusion_off_target Conclusion: Effect is Likely Off-Target or Non-Specific observe_resp_increase->conclusion_off_target No observe_reversal Observe Reversal of Opener Effect? add_5HD->observe_reversal conclusion_on_target Conclusion: On-Target Effect Observed observe_reversal->conclusion_on_target Yes observe_reversal->conclusion_off_target No

Caption: Workflow for isolating the on-target effects of 5-HD on the mitoKATP channel.

References

  • Hanley, P. J., et al. (2003). β-Oxidation of 5-hydroxydecanoate, a Putative Blocker of Mitochondrial ATP-Sensitive Potassium Channels. The Journal of Physiology, 547(2), 447–453. [Link]

  • Jabůrek, M., et al. (1998). State-dependent Inhibition of the Mitochondrial KATP Channel by Glyburide and 5-Hydroxydecanoate. The Journal of Biological Chemistry, 273(22), 13578–13582. [Link]

  • Behrends, F., et al. (2010). 5-Hydroxydecanoate and Coenzyme A are Inhibitors of Native Sarcolemmal KATP Channels in Inside-Out Patches. Biochimica et Biophysica Acta (BBA) - General Subjects, 1800(3), 385–391. [Link]

  • Jabůrek, M., et al. (1998). State-dependant Inhibition of the Mitochondrial KATP Channel by Glyburide and 5-Hydroxydecanoate. ResearchGate. [Link]

  • Szabo, I., & Zoratti, M. (2014). Alternative Targets for Modulators of Mitochondrial Potassium Channels. Pharmaceuticals, 7(1), 15-32. [Link]

  • Hanley, P. J., et al. (2005). 5-Hydroxydecanoate is metabolised in mitochondria and creates a rate-limiting bottleneck for beta-oxidation of fatty acids. The Journal of Physiology, 562(Pt 2), 307–318. [Link]

  • Hanley, P. J., et al. (2005). 5-Hydroxydecanoate is metabolised in mitochondria and creates a rate-limiting bottleneck for beta-oxidation of fatty acids. KU Leuven Lirias. [Link]

  • Hanley, P. J., et al. (2005). 5-Hydroxydecanoate is metabolised in mitochondria and creates a rate-limiting bottleneck for β-oxidation of fatty acids. The Journal of Physiology, 562(2), 307–318. [Link]

  • Liu, Y., et al. (2001). Pharmacological comparison of native mitochondrial K(ATP) channels with molecularly defined surface K(ATP) channels. Molecular Pharmacology, 59(2), 225–230. [Link]

  • Hanley, P. J., et al. (2002). KATP channel-independent targets of diazoxide and 5-hydroxydecanoate in the heart. The Journal of Physiology, 542(3), 735–741. [Link]

  • Testai, L., et al. (2020). Mitochondrial Potassium Channels as Druggable Targets. Molecules, 25(16), 3703. [Link]

  • Tovar, A. P., et al. (2018). High-resolution Respirometry to Measure Mitochondrial Function of Intact Beta Cells in the Presence of Natural Compounds. Journal of Visualized Experiments, (131), 56933. [Link]

  • Holmuhamedov, E. L., & Jovanović, A. (2013). How Many Properties has Mitochondrial Katp Channel? Gavin Publishers. [Link]

  • Hanley, P. J., et al. (2003). Beta-oxidation of 5-hydroxydecanoate, a putative blocker of mitochondrial ATP-sensitive potassium channels. The Journal of Physiology, 547(Pt 2), 447–453. [Link]

  • Taddeo, E. P., et al. (2014). High-resolution Respirometry to Assess Mitochondrial Function in Permeabilized and Intact Cells. Journal of Visualized Experiments, (86), 51368. [Link]

  • Komlodi, D., et al. (2021). Human Platelet Mitochondrial Function Reflects Systemic Mitochondrial Alterations: A Protocol for Application in Field Studies. Biology, 10(8), 787. [Link]

  • Baglivo, E., et al. (2021). Stability of mitochondrial respiration medium used in high-resolution respirometry with living and permeabilized cells. Bioenergetics Communications. [Link]

Sources

overcoming variability in 5-HD response in aged animal models

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Mitochondrial Pharmacology in Aging Models Topic: Overcoming Variability in 5-Hydroxydecanoate (5-HD) Response in Aged Animal Models Ticket ID: #MITO-AGE-5HD-001 Status: Open for Resolution

Welcome to the Technical Support Center

From: Dr. Aris Thorne, Senior Application Scientist Subject: Why your 5-HD data looks noisy in aged cohorts—and how to fix it.

If you are reading this, you are likely facing a specific frustration: 5-Hydroxydecanoate (5-HD), the "gold standard" mitochondrial ATP-sensitive potassium channel (


) blocker, works perfectly in your young control animals but yields erratic, non-significant, or contradictory results in your aged (senescent) models.

You are not alone. In aged myocardium, the signaling landscape shifts. You are no longer shooting at a static target. The variability you see is often not a technical error but a biological readout of senescent mitochondrial uncoupling .

This guide abandons generic advice. Below is a root-cause analysis and a restructuring of your experimental workflow to stabilize 5-HD responses.

Module 1: Diagnostic Flowchart

Before adjusting your dosage, determine if the failure is Pharmacological (drug didn't reach target) or Physiological (target is absent).

G Start ISSUE: 5-HD fails to block protection or shows high variability Step1 Check Positive Control: Did IPC (Ischemic Preconditioning) actually reduce infarct size? Start->Step1 Branch1_No NO: IPC failed (Common in Aging) Step1->Branch1_No No Protection Branch1_Yes YES: IPC worked, but 5-HD didn't block it Step1->Branch1_Yes Protection Observed RootCause1 ROOT CAUSE: Loss of Preconditioning 5-HD has nothing to block. Target: Cx43/PKC failure. Branch1_No->RootCause1 Step2 Check Preparation: In Vivo or Ex Vivo? Branch1_Yes->Step2 Vivo In Vivo Step2->Vivo ExVivo Ex Vivo (Langendorff) Step2->ExVivo Solubility Check 5-HD Formulation: Did you use Free Acid or Na-Salt? Vivo->Solubility Metabolism Metabolic Interference: 5-HD is a beta-oxidation substrate. Aged hearts have metabolic inflexibility. ExVivo->Metabolism

Figure 1: Diagnostic decision tree for isolating sources of variability in 5-HD experiments.

Module 2: The "Silent Target" (Biological Troubleshooting)

User Query: "I treated aged rats with 5-HD (10 mg/kg), but it failed to abolish the protective effect of my preconditioning protocol. In young rats, this dose works."

Technical Insight: In many aged models, the "protective effect" you think you are seeing might be an artifact, or the signaling pathway has bypassed the


 channel.

The Mechanism:

  • The "Loss of IPC" Phenomenon: Aging naturally downregulates the signal transduction required for Ischemic Preconditioning (IPC).[1][2] Specifically, the translocation of Protein Kinase C

    
     (PKC
    
    
    
    )
    to the mitochondria and the levels of Connexin 43 (Cx43) are significantly reduced in senescent hearts [1, 2].
  • The 5-HD Paradox: 5-HD is a specific blocker of the opening of

    
    . It does not close a channel that is already closed. If aging has already impaired the opening of these channels (a common senescent phenotype), 5-HD administration is effectively "blocking" a door that is already welded shut.
    

Resolution Protocol:

  • Step 1: Validate the Preconditioning Threshold.

    • Action: Run a "IPC Only" group in aged animals (

      
      ).
      
    • Criterion: If the IPC group does not show at least a 25% reduction in infarct size vs. Control, stop using 5-HD . You cannot block a phenomenon that isn't happening.

    • Fix: You may need to increase the preconditioning stimulus (e.g., 3 cycles of ischemia instead of 1) to overcome the aged threshold before testing 5-HD [3].

Module 3: The Metabolic Confounder (Chemical Troubleshooting)

User Query: "My 5-HD results are erratic. Some hearts die instantly; others show no response."

Technical Insight: 5-HD is not an inert blocker.[3] It is a fatty acid derivative (5-hydroxydecanoate).[3][4][5][6]

  • Metabolic Activation: 5-HD is a substrate for mitochondrial acyl-CoA synthetase.[4][6][7] It is converted to 5-HD-CoA inside the mitochondria.[3]

  • Beta-Oxidation Bottleneck: 5-HD-CoA is processed by the beta-oxidation pathway but creates a "bottleneck" at the medium-chain acyl-CoA dehydrogenase (MCAD) step [4].[4]

  • The Aging Interaction: Aged hearts have reduced metabolic flexibility and rely heavily on fatty acid oxidation. By flooding an aged, metabolically fragile heart with 5-HD, you may be inducing metabolic ischemia independent of the channel blockade.

Resolution Protocol:

  • Solubility Check:

    • Use: 5-Hydroxydecanoate Sodium Salt (Not the free acid).[5]

    • Solvent: Dissolve in warm saline (37°C). The free acid is poorly soluble and requires pH adjustment. If you inject a suspension, bioavailability is near zero.

    • pH: Ensure pH is 7.4. Acidic solutions can trigger acid-sensing ion channels, confounding results.

  • Timing: Administer 5-HD at least 10-15 minutes prior to the index ischemia. It requires time to be transported into the mitochondria and (potentially) activated to 5-HD-CoA to exert its full effect [5].

Module 4: Standardized Experimental Workflow

To reduce variability, you must rigidify the inclusion criteria for aged animals.

Table 1: Dosing and Preparation Guidelines
ParameterYoung Adult (3-6 mo)Aged (20-24 mo)Rationale for Aging Adjustment
5-HD Dose (In Vivo) 5–10 mg/kg (IV bolus)5 mg/kg (Slow Infusion) Aged renal clearance is lower; risk of metabolic toxicity is higher.
5-HD Dose (Ex Vivo) 100 µM50–100 µM Start lower. Aged mitochondria are more sensitive to metabolic interference.
Exclusion Criteria Arrhythmia > 10sArrhythmia > 5s Aged hearts are prone to irreversible fibrillation. Strict exclusion reduces noise.
Stabilization Time 20 mins30–40 mins Aged hearts recover from anesthesia/excision trauma slower.
Pacing (Ex Vivo) 300 bpm250–280 bpm Aged hearts cannot handle high-rate pacing; it induces demand ischemia.
Visualizing the Pathway Failure

The following diagram illustrates where the signaling breaks down in aging, rendering 5-HD ineffective or variable.

Signaling cluster_young YOUNG HEART (Functional) cluster_aged AGED HEART (Dysfunctional) GPCR_Y GPCR Activation (Adenosine/Opioid) PKC_Y PKC-epsilon Translocation GPCR_Y->PKC_Y KATP_Y mitoK-ATP Opens PKC_Y->KATP_Y ROS_Y ROS Burst (Signaling) KATP_Y->ROS_Y Protect_Y Cardioprotection ROS_Y->Protect_Y HD_Y 5-HD (Blocker) HD_Y->KATP_Y Blocks GPCR_A GPCR Activation PKC_A PKC-epsilon (Translocation Fails) GPCR_A->PKC_A Weak Signal KATP_A mitoK-ATP (Remains Closed) PKC_A->KATP_A Uncoupled HD_A 5-HD (Ineffective) HD_A->KATP_A No Target

Figure 2: Mechanistic comparison of 5-HD targets. In aged hearts, the failure of PKC translocation means mitoKATP channels never open, rendering 5-HD redundant.

References

  • Boengler, K., et al. (2007). Loss of ischemic preconditioning's cardioprotection in aged mouse hearts is associated with reduced gap junctional and mitochondrial levels of connexin 43.[8] American Journal of Physiology-Heart and Circulatory Physiology.[9]

  • Tani, M., et al. (2001).[10] Dysfunctional ischemic preconditioning mechanisms in aging.[1][2] Cardiovascular Research.[9]

  • Abete, P., et al. (2010). Ischemic preconditioning in the aging heart: from bench to bedside. Ageing Research Reviews.

  • Hanley, P.J., et al. (2003). Beta-oxidation of 5-hydroxydecanoate, a putative blocker of mitochondrial ATP-sensitive potassium channels.[3][4][6] The Journal of Physiology.

  • Jabůrek, M., et al. (1998). State-dependent inhibition of the mitochondrial KATP channel by glyburide and 5-hydroxydecanoate.[9] Journal of Biological Chemistry.[9]

Sources

Technical Support Center: Sodium 5-Hydroxydecanoate in Physiological Buffers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the use of sodium 5-hydroxydecanoate in physiological buffers. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance and troubleshooting for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is sodium 5-hydroxydecanoate and what are its key properties?

Sodium 5-hydroxydecanoate (CAS 71186-53-3) is the sodium salt of 5-hydroxydecanoic acid.[1][2] It is an off-white powder with the chemical formula C10H19NaO3 and a molecular weight of approximately 210.25 g/mol .[3] This compound contains both a hydroxyl group and a sodium carboxylate group, which contributes to its reactivity and solubility in aqueous solutions.[3] It is often used in research as a selective ATP-sensitive K+ (KATP) channel blocker.[2][4][5]

Key Properties at a Glance:

PropertyValueSource(s)
CAS Number 71186-53-3[1]
Molecular Formula C10H19NaO3[2][3]
Molecular Weight 210.25 g/mol [3]
Appearance Off-white to beige powder[3]
Purity Typically ≥97% (HPLC)[1]
Solubility in H2O 10 mg/mL, clear solution[2]

Q2: I need to prepare a physiological buffer containing sodium 5-hydroxydecanoate. Which buffer system should I choose?

The choice of buffer system is critical and depends on your specific experimental needs. The two most common physiological buffers are Phosphate-Buffered Saline (PBS) and Tris-Buffered Saline (TBS).

  • Phosphate-Buffered Saline (PBS): PBS is a widely used isotonic buffer that mimics the osmolarity and ion concentrations of the human body.[6][7][8] It is non-toxic to cells, making it suitable for a variety of biological applications.[6] However, be aware that phosphate ions can interfere with certain enzymatic reactions and can precipitate in the presence of divalent cations like zinc.[6][9]

  • Tris-Buffered Saline (TBS): TBS is another isotonic, non-toxic buffer commonly used in biochemical techniques.[10][11] It has a slightly alkaline buffering capacity, typically in the pH range of 7 to 9.2.[10] A key consideration for Tris-based buffers is that their pKa is temperature-dependent, which can lead to significant pH shifts with temperature changes.[10]

Q3: How does adding sodium 5-hydroxydecanoate affect the pH of my buffer?

Sodium 5-hydroxydecanoate is the salt of a weak acid (5-hydroxydecanoic acid) and a strong base (sodium hydroxide). When dissolved in a neutral buffer, it will slightly increase the pH of the solution. This is because the 5-hydroxydecanoate anion will react with water to a small extent to produce hydroxide ions. Therefore, you will likely need to adjust the pH of your final solution back to the desired physiological range (typically 7.2-7.4) by adding a dilute acid, such as hydrochloric acid (HCl).[6][7]

Q4: What is the best way to prepare a stock solution of sodium 5-hydroxydecanoate?

Given its solubility of 10 mg/mL in water, you can prepare an aqueous stock solution.[2] For example, to make a 10 mM stock solution, you would dissolve 21.025 mg of sodium 5-hydroxydecanoate in 10 mL of high-purity water. Some sources also mention using DMSO for stock solutions.[2] It is recommended to prepare fresh stock solutions, but if storage is necessary, they should be kept at 4°C for short-term use. For longer-term storage, aliquoting and freezing at -20°C or -80°C is advisable to prevent degradation.[5]

Troubleshooting Guide

This section provides step-by-step protocols and troubleshooting for common issues encountered when preparing and pH-adjusting physiological buffers containing sodium 5-hydroxydecanoate.

Issue 1: Inaccurate Final pH of the Buffer

An incorrect final pH can significantly impact experimental results. This is often due to improper pH adjustment techniques or a misunderstanding of how the components interact.

Underlying Principle: The Henderson-Hasselbalch Equation

The pH of a buffer solution is governed by the Henderson-Hasselbalch equation, which relates the pH to the pKa of the weak acid and the ratio of the concentrations of the conjugate base ([A⁻]) to the weak acid ([HA]).[12][13][14]

pH = pKa + log([A⁻]/[HA])

When you add sodium 5-hydroxydecanoate (the conjugate base) to your buffer, you are changing the [A⁻]/[HA] ratio, which in turn affects the pH.

Experimental Workflow: Preparing a pH-Adjusted Physiological Buffer

G cluster_prep Buffer Preparation cluster_ph pH Adjustment cluster_final Finalization start Start: Gather Reagents dissolve_buffer Dissolve Buffer Salts (e.g., PBS or TBS components) in ~80% of final volume of H2O start->dissolve_buffer dissolve_na5hd Add and Dissolve Sodium 5-Hydroxydecanoate dissolve_buffer->dissolve_na5hd calibrate_ph Calibrate pH Meter dissolve_na5hd->calibrate_ph measure_ph Measure Initial pH calibrate_ph->measure_ph adjust_ph Adjust pH with Dilute HCl or NaOH dropwise measure_ph->adjust_ph check_ph Re-check pH adjust_ph->check_ph Stir continuously check_ph->adjust_ph If pH is not correct final_volume Bring to Final Volume with H2O check_ph->final_volume If pH is correct sterilize Sterilize (e.g., filtration) final_volume->sterilize store Store Appropriately sterilize->store

Protocol for Preparing 1 L of 1x PBS (pH 7.4) with Sodium 5-Hydroxydecanoate

Materials:

  • Sodium chloride (NaCl)

  • Potassium chloride (KCl)

  • Disodium phosphate (Na2HPO4)

  • Potassium phosphate monobasic (KH2PO4)

  • Sodium 5-hydroxydecanoate

  • High-purity water (e.g., Milli-Q)

  • Hydrochloric acid (HCl), 1 M solution

  • Sodium hydroxide (NaOH), 1 M solution

  • Calibrated pH meter

  • Stir plate and stir bar

  • Graduated cylinders and beakers

  • 0.22 µm sterile filter

Procedure:

  • Prepare the Base Buffer: In a beaker with a stir bar, dissolve the following PBS salts in approximately 800 mL of high-purity water[7]:

    • 8 g NaCl

    • 0.2 g KCl

    • 1.44 g Na2HPO4

    • 0.24 g KH2PO4

  • Add Sodium 5-Hydroxydecanoate: Weigh the desired amount of sodium 5-hydroxydecanoate and add it to the PBS solution. Allow it to dissolve completely with stirring.

  • Calibrate the pH Meter: Calibrate your pH meter according to the manufacturer's instructions using standard buffer solutions.

  • Initial pH Measurement: Place the calibrated pH electrode into the solution and record the initial pH. It will likely be slightly above 7.4.

  • pH Adjustment: While continuously stirring, add 1 M HCl dropwise to lower the pH.[6] Allow the pH reading to stabilize after each addition. If you overshoot and the pH drops below 7.4, you can add 1 M NaOH dropwise to bring it back up. However, it is best to avoid this back-and-forth titration.

  • Final Volume: Once the pH is stable at 7.4, transfer the solution to a 1 L graduated cylinder and add high-purity water to bring the final volume to 1 L.[7]

  • Sterilization: Sterile-filter the final solution through a 0.22 µm filter into a sterile container.[6]

  • Storage: Store the buffer at room temperature or 4°C.[7] Note that phosphate-containing buffers can be prone to microbial growth, so sterile technique is important.[7]

Issue 2: Precipitation or Cloudiness in the Buffer

Precipitation can occur due to several factors, including insolubility of the compound, interactions with buffer components, or improper storage.

Potential Causes and Solutions:

  • Concentration Exceeds Solubility: Ensure that the concentration of sodium 5-hydroxydecanoate does not exceed its solubility limit of 10 mg/mL in your final buffer volume.[2]

  • Interaction with Divalent Cations: If your buffer formulation contains divalent cations (e.g., Ca²⁺, Mg²⁺), these can sometimes form insoluble salts with fatty acids. If these are not essential for your experiment, consider using a buffer formulation without them.

  • Low Temperature Storage: While refrigeration is generally recommended for buffer storage, some fatty acid salts can have decreased solubility at lower temperatures. If you observe precipitation upon cooling, try gently warming the solution and mixing before use. If the precipitate redissolves, it is likely a temperature-related solubility issue.

  • Microbial Contamination: Cloudiness that appears over time, especially when stored at room temperature, could be due to microbial growth.[7] Always use sterile techniques for preparation and storage, and consider sterile filtering your final buffer.[6]

Issue 3: Inconsistent Experimental Results

Inconsistent results can often be traced back to variability in buffer preparation.

Key Considerations for Reproducibility:

  • Consistent Water Source: Always use the same source of high-purity water.

  • Accurate Weighing: Use a properly calibrated analytical balance for all solid reagents.

  • Calibrated pH Meter: Regularly calibrate your pH meter with fresh, certified standards.

  • Temperature Effects: Be mindful of the temperature at which you prepare and use your buffer, especially with Tris-based buffers, as pH can shift with temperature changes.[10] It is best to prepare the buffer at the temperature at which it will be used.[7]

In-Depth Look: Potential Interactions of Fatty Acids with Buffer Components

While standard physiological buffers are generally considered inert, there is evidence that some buffer components can interact with proteins and other biomolecules. For instance, MES buffer has been shown to have weak interactions with human liver fatty acid binding protein.[15] Although direct interaction studies with sodium 5-hydroxydecanoate and common buffer salts are not widely available, it is a possibility to consider if you observe unexpected experimental outcomes.

Fatty acids themselves can also influence the properties of biological membranes, and this can be pH-dependent.[16] Therefore, maintaining a stable pH with a well-prepared buffer is crucial for experiments involving cellular systems.

References

  • Tris-Buffered Saline (TBS) - Protocols Online. (2012, July 14). Protocols Online. [Link]

  • Manufacturer high quality Sodium 5-hydroxydecanoate cas 71186-53-3 in stock - UCHEM. (n.d.). UCHEM. [Link]

  • Practical No. 2: To Prepare Phosphate Buffer Saline for Animal Cell Culture. (n.d.). [Link]

  • Tris-Buffered Saline (TBS) 10× Preparation and Recipe - NovoPro. (n.d.). NovoPro. [Link]

  • How to prepare Phosphate Buffered Saline (PBS) - St John's Laboratory. (n.d.). St John's Laboratory. [Link]

  • Using the Henderson-Hasselbalch Equation for a Buffer | Chemistry - Study.com. (2021, July 24). Study.com. [Link]

  • Phosphate Buffered Saline (PBS) - Interchim. (n.d.). Interchim. [Link]

  • Henderson Hasselbalch Equation - AP Chemistry Study Guide - Save My Exams. (2025, December 9). Save My Exams. [Link]

  • Buffers 2 - Acid Base Equilibria - MCAT Content - Jack Westin. (n.d.). Jack Westin. [Link]

  • Tris-Buffered Saline, TBS (Powder) - MP Biomedicals. (n.d.). MP Biomedicals. [Link]

  • The Henderson Hasselbach Equation and Buffers - YouTube. (2024, April 7). YouTube. [Link]

  • 3 The Preparation of Buffers at Desired pH - ResearchGate. (n.d.). ResearchGate. [Link]

  • PREPARATION OF PHOSPHATE BUFFER SALINE (PBS) - iGEM. (n.d.). iGEM. [Link]

  • pH and Buffers: How Buffer Solutions Maintain pH - Precision Laboratories Test Strips. (2023, February 15). Precision Laboratories Test Strips. [Link]

  • Free fatty acids cause pH-dependent changes in drug-lipid membrane interactions around physiological pH - PubMed. (n.d.). PubMed. [Link]

  • 8.8: Buffers: Solutions That Resist pH Change - Chemistry LibreTexts. (2023, October 23). Chemistry LibreTexts. [Link]

  • Buffer Interference with Protein Dynamics: A Case Study on Human Liver Fatty Acid Binding Protein - PMC - NIH. (n.d.). PMC - NIH. [Link]

  • Preparation of Buffer Solutions | Phosphate, Acetate and other Buffers - Pharmaguideline. (n.d.). Pharmaguideline. [Link]

  • Interactions of Surfactant Protein D with Fatty Acids - ATS Journals. (2003, May 8). ATS Journals. [Link]

  • pH Buffers - xaktly.com. (n.d.). xaktly.com. [Link]

  • Acids, Bases, Salts, and Buffers. (n.d.). [Link]

  • Part III: Determining Buffer Components for a Desired pH - College of Science. (n.d.). College of Science. [Link]

  • Investigations on the Effect of Fatty Acid Additives on Casein Micelles: Role of Ethylenic Unsaturation on the Interaction and Structural Diversity | ACS Omega. (2018, January 23). ACS Omega. [Link]

  • Preparation of fatty acid solutions for investigating lipid signaling, metabolism, and lipid droplets - PMC. (n.d.). PMC. [Link]

  • Methods for preparing buffers | Acids and bases | AP Chemistry | Khan Academy - YouTube. (2021, August 24). YouTube. [Link]

  • Effect of Fatty Acid Composition in Polysorbate 80 on the Stability of Therapeutic Protein Formulations - PMC. (2021, November 29). PMC. [Link]

  • Preparing Buffer Solutions - Shimadzu. (n.d.). Shimadzu. [Link]

  • [Study of mechanism and effect of sodium 5-hydroxydecanoate on experimental ischemic ventricular arrhythmia] - PubMed. (n.d.). PubMed. [Link]

  • Solubility vs Dissolution in Physiological Bicarbonate Buffer - PMC - NIH. (2024, May 2). PMC - NIH. [Link]

Sources

resolving contradictory results of 5-HD in cardioprotection studies

Author: BenchChem Technical Support Team. Date: March 2026

Ticket #5-HD-2026: Resolving Contradictory Results in Cardioprotection Status: Open Assigned Specialist: Senior Application Scientist, Mitochondrial Dynamics Division

Overview: The "Ghost in the Machine"

You are here because your 5-Hydroxydecanoate (5-HD) data is inconsistent. Perhaps it failed to abolish preconditioning in your rat model, or conversely, it exacerbated injury in your controls.

In the field of cardioprotection, 5-HD is marketed as the specific blocker of the mitochondrial ATP-sensitive potassium channel (mitoK_ATP).[1][2][3] However, contradictory results often stem from treating 5-HD as a simple "plug" for a channel. It is not. It is a metabolic substrate that interacts with the heart's fuel supply.

This guide treats your experimental setup as a system. We will debug the "Hardware" (Dosage/Chemistry), the "Software" (Metabolic Environment), and the "Runtime" (Experimental Timing).

Module 1: The Hardware (Dosage & Specificity)

The Issue: "My 5-HD isn't blocking protection" or "5-HD is causing baseline toxicity."

Root Cause: 5-HD is a short-chain fatty acid derivative. It is not an inert channel blocker; it requires metabolic activation.

Technical Insight: The Activation Requirement

Unlike glibenclamide (which binds directly to sulfonylurea receptors), 5-HD is a "prodrug" of sorts in the metabolic context. It is a substrate for Acyl-CoA Synthetase on the outer mitochondrial membrane.[4][5]

  • Reaction: 5-HD + CoA + ATP → 5-HD-CoA + AMP + PPi[5]

  • The Conflict: The Garlid laboratory argues 5-HD specifically blocks mitoK_ATP K+ flux.[2][6] The Halestrap/Hanley camp argues that 5-HD-CoA (the activated form) inhibits β-oxidation of fatty acids, mimicking metabolic preconditioning or toxicity depending on the dose.

Troubleshooting Protocol: Dose Optimization
ParameterRecommended SettingWhy?
Standard Dose 100 µM IC50 for mitoK_ATP block is ~45–75 µM. >200 µM risks severe metabolic inhibition.
Solvent Water or SalineAvoid DMSO if possible; 5-HD is water-soluble (Na+ salt).
Activation Time >5 mins pre-ischemia5-HD requires cellular uptake and potential conversion to 5-HD-CoA to reach the intermembrane space effectively.

Diagnostic Check: If you are using >500 µM 5-HD to see an effect, you are likely inhibiting fatty acid oxidation (FAO), not blocking a channel. This introduces a confounding variable: metabolic inhibition itself can be cardioprotective (via adenosine release).

Module 2: The Software (Metabolic Environment)

The Issue: "Results differ between my Langendorff (buffer-perfused) and in vivo models."

Root Cause: The "Fuel Source" bug. The specificity of 5-HD depends entirely on what the mitochondria are eating.

The Critical Logic Branch
  • Scenario A: Glucose/Pyruvate Perfusion (Langendorff)

    • The heart relies on glycolysis/glucose oxidation.

    • β-oxidation is minimal.

    • Result: 5-HD acts primarily as a mitoK_ATP blocker. Data is usually "clean."

  • Scenario B: Fatty Acid Perfusion or In Vivo

    • The heart relies on Palmitate/Oleate (Fatty Acids).

    • The Bug: 5-HD-CoA competes with native fatty acyl-CoAs for entry into β-oxidation. It can inhibit Short-chain Hydroxyacyl-CoA Dehydrogenase .[7]

    • Result: 5-HD causes accumulation of fatty acid intermediates, potentially uncoupling mitochondria or reducing ATP production independent of the K_ATP channel.

Visualization: The Dual Pathway of 5-HD

5HD_Mechanism FiveHD 5-HD (Exogenous) AcylCoA Acyl-CoA Synthetase FiveHD->AcylCoA Substrate MitoK Target A: mitoK_ATP Channel FiveHD->MitoK Direct Block? (Garlid view) FiveHD_CoA 5-HD-CoA (Activated) AcylCoA->FiveHD_CoA + ATP + CoA FiveHD_CoA->MitoK Active Blocker (Likely) BetaOx Target B: Beta-Oxidation Enzymes FiveHD_CoA->BetaOx Competitive Inhibition (Halestrap view) Block Blocks K+ Influx (Abolishes IPC) MitoK->Block MetInhib Metabolic Inhibition (Mimics Ischemia/Toxicity) BetaOx->MetInhib

Caption: Figure 1. The "Dual Target" Dilemma. 5-HD is activated to 5-HD-CoA, which can either block the channel (Target A) or inhibit fatty acid metabolism (Target B).

Module 3: The Runtime (Timing & Protocols)

The Issue: "I administered 5-HD, but the heart was still protected."

Root Cause: Missed the "Trigger Phase."

Scientific Grounding

Ischemic Preconditioning (IPC) has two distinct phases:

  • Trigger (Ischemia): mitoK_ATP opens, causing mild ROS generation which signals PKC activation.

  • Mediator (Reperfusion): The effectors (RISK/SAFE pathways) are active.

Standard Protocol: 5-HD must be present during the trigger phase to prevent the initial signaling cascade. If added only at reperfusion, it often fails to reverse protection because the signal (PKC translocation) has already occurred.

Validated Experimental Workflow (Langendorff)
  • Stabilization (20 min): Perfusion with Krebs-Henseleit buffer.

    • Critical: Decide on Glucose (11 mM) vs. Palmitate (1.2 mM). Stick to one.

  • Drug Wash-in (10 min): Perfusion with 100 µM 5-HD .

  • IPC Protocol (Trigger):

    • 3 cycles: 5 min Global Ischemia / 5 min Reperfusion.

    • Note: 5-HD must be present in the buffer during the reperfusion intervals of the IPC cycles.

  • Index Ischemia (30 min): Global zero-flow ischemia.

  • Reperfusion (120 min): Measure infarct size (TTC staining).

Module 4: FAQ & Quick Fixes

Q: Can I use 5-HD to block sarcolemmal K_ATP (sarcK_ATP)? A: Generally, no. HMR-1098 is the specific sarcolemmal blocker. However, 5-HD can block sarcK_ATP if intracellular ATP is depleted, but it is 1000x more selective for the mitochondrial channel in healthy cells.

Q: Why does Halestrap claim mitoK_ATP doesn't exist? A: Halestrap argues that the volume changes observed by Garlid are actually due to 5-HD inhibiting fatty acid oxidation, which alters mitochondrial energy states. To disprove this in your paper, you must show your effect persists in a fatty-acid-free medium (Glucose/Pyruvate), where 5-HD metabolic interference is negligible.

Q: How do I validate my 5-HD is working? A: Run a positive control with Diazoxide (mitoK_ATP opener).

  • Group 1: Control (Infarct ~50%)

  • Group 2: Diazoxide (30 µM) (Infarct ~20%)

  • Group 3: Diazoxide + 5-HD (100 µM) (Infarct ~50%)

  • If Group 3 remains protected (~20%), your 5-HD is degraded or the concentration is too low.

Summary Decision Tree

Use this flow to determine the validity of your 5-HD data.

Troubleshooting_Flow Start Start: 5-HD Results Contradictory CheckSubstrate Check Buffer Substrate Start->CheckSubstrate FattyAcids Contains Fatty Acids (Palmitate/Oleate/In Vivo) CheckSubstrate->FattyAcids GlucoseOnly Glucose/Pyruvate Only CheckSubstrate->GlucoseOnly MetabolicCheck Risk: Metabolic Inhibition Is 5-HD > 100µM? FattyAcids->MetabolicCheck TimingCheck Check Timing: Was 5-HD present during Trigger? GlucoseOnly->TimingCheck ReduceDose Action: Reduce to 100µM Run Control without Ischemia MetabolicCheck->ReduceDose Yes MetabolicCheck->TimingCheck No CleanData Data likely valid for Channel Blockade TimingCheck->CleanData Yes ReDesign Action: Administer 10 min before IPC/Diazoxide TimingCheck->ReDesign No

Caption: Figure 2. Troubleshooting Logic for 5-HD Experimental Design.

References
  • Garlid, K. D., et al. (1997). "Cardioprotective effect of diazoxide and its interaction with mitochondrial ATP-sensitive K+ channels: possible mechanism of cardioprotection."[1][8] Circulation Research.

  • Hanley, P. J., et al. (2002).[4][9] "Mitochondrial K(ATP) channel-independent targets of diazoxide and 5-hydroxydecanoate in the heart." The Journal of Physiology.

  • Halestrap, A. P. (2010). "A pore way to die: the role of mitochondria in reperfusion injury and cardioprotection." Physiological Reviews.

  • O'Rourke, B. (2004). "Evidence for mitochondrial K+ channels and their role in cardioprotection."[1][3][6][8][10][11][12][13] Circulation Research.

  • Li, X., et al. (2010).[5] "5-Hydroxydecanoate and Coenzyme A Are Inhibitors of Native Sarcolemmal KATP Channels in Inside-Out Patches."[5] Biochimica et Biophysica Acta.

Sources

Validation & Comparative

A Researcher's Guide to Navigating Specificity: Sodium 5-Hydroxydecanoate vs. Glyburide for mitoKATP Channels

Author: BenchChem Technical Support Team. Date: March 2026

From the desk of a Senior Application Scientist: In the intricate world of cellular bioenergetics and cardioprotection, the mitochondrial ATP-sensitive potassium (mitoKATP) channel stands out as a critical regulator. Its modulation offers profound therapeutic potential, particularly in mitigating ischemia-reperfusion injury.[1][2][3] Consequently, the pharmacological tools used to dissect its function—namely its inhibitors—must be wielded with a deep understanding of their specificity and potential off-target effects.

Two compounds have dominated this field: sodium 5-hydroxydecanoate (5-HD) and the sulfonylurea drug glyburide (also known as glibenclamide). While both are frequently used to implicate mitoKATP channels in cellular processes, their profiles of action are far from identical. This guide provides an in-depth comparison of their specificity, grounded in experimental data, to aid researchers in making informed experimental choices and interpreting their results with precision.

The Central Player: The mitoKATP Channel

ATP-sensitive potassium channels are found in both the plasma membrane (sarcolemmal KATP or sarcKATP) and the inner mitochondrial membrane (mitoKATP).[2] While structurally related, their physiological roles and pharmacological sensitivities differ. The sarcKATP channel primarily couples cellular metabolic state to membrane excitability. In contrast, the mitoKATP channel is a key player in mitochondrial function, regulating mitochondrial matrix volume, respiration, and the generation of reactive oxygen species (ROS) for signaling.[1][4] Activation of mitoKATP is a cornerstone of cardioprotective mechanisms like ischemic preconditioning, making it a crucial therapeutic target.[1][3]

The challenge for researchers is that agents targeting mitoKATP may also affect sarcKATP or have other, non-specific effects on mitochondrial function, confounding data interpretation.

cluster_triggers Cardioprotective Triggers cluster_channel Mitochondrial Inner Membrane cluster_effects Downstream Protective Effects cluster_outcome Cellular Outcome cluster_inhibitors Pharmacological Inhibition Ischemic Preconditioning Ischemic Preconditioning mitoKATP mitoKATP Channel Ischemic Preconditioning->mitoKATP activates KCOs (e.g., Diazoxide) KCOs (e.g., Diazoxide) KCOs (e.g., Diazoxide)->mitoKATP opens K+ Influx K+ Influx mitoKATP->K+ Influx Matrix Swelling Matrix Swelling K+ Influx->Matrix Swelling Controlled ROS Signaling Controlled ROS Signaling K+ Influx->Controlled ROS Signaling Preserved IMM Structure Preserved IMM Structure Matrix Swelling->Preserved IMM Structure Optimized ATP Production Optimized ATP Production Preserved IMM Structure->Optimized ATP Production Reduced Apoptosis & Necrosis Reduced Apoptosis & Necrosis Optimized ATP Production->Reduced Apoptosis & Necrosis Activation of Pro-Survival Kinases Activation of Pro-Survival Kinases Controlled ROS Signaling->Activation of Pro-Survival Kinases Activation of Pro-Survival Kinases->Reduced Apoptosis & Necrosis Cardioprotection Cardioprotection Reduced Apoptosis & Necrosis->Cardioprotection 5-HD 5-HD 5-HD->mitoKATP blocks Glyburide Glyburide Glyburide->mitoKATP blocks

Figure 1: Role of mitoKATP in Cardioprotection.

Head-to-Head Comparison: 5-HD vs. Glyburide

The Nuance of "State-Dependent" Inhibition

A critical concept that emerged from foundational studies is that the inhibitory efficacy of both 5-HD and glyburide on mitoKATP is highly "state-dependent".[5][6][7] In isolated mitochondria, when the channel is in a basal state or opened simply by the absence of ATP, both inhibitors are remarkably weak.[5][7] However, when the channel is actively opened by a pharmacological agonist (like diazoxide) or a physiological one (like GTP) in the presence of Mg2+ and ATP, it undergoes a conformational change that dramatically increases its sensitivity to both 5-HD and glyburide.[5][6][7] This is a crucial experimental insight: to effectively study mitoKATP inhibition in isolated systems, the channel must first be primed to an "open" state conformation.

Sodium 5-Hydroxydecanoate (5-HD)

5-HD is often referred to as a selective inhibitor of mitoKATP channels. This reputation stems from its ability to block the protective effects of mitoKATP openers in intact cell and tissue models without significantly affecting the action potential duration, a hallmark of sarcKATP channel activity.

  • On-Target Potency : In isolated heart and liver mitochondria where the mitoKATP channel has been activated by an opener, 5-HD inhibits K+ flux with K½ values in the range of 45–85 μM.[5][8][9]

  • Sarcolemmal Specificity : The story of 5-HD's selectivity is complex. Direct patch-clamp studies on isolated membrane patches have shown that 5-HD can inhibit sarcKATP channels with an IC50 of approximately 30 μM, but only when ATP is also present.[9][10] This potency is quite similar to its effect on mitoKATP, challenging the idea of inherent selectivity.

  • The Metabolic Factor : So, why does it act selectively in a whole-cell context? The leading hypothesis is a metabolic one. 5-HD is a substrate for acyl-CoA synthetase on the outer mitochondrial membrane, which converts it to 5-HD-CoA.[9][10] This metabolic trapping could concentrate the inhibitor (or its active metabolite) at the mitochondrion, leading to a functionally selective effect at doses where sarcKATP channels are unaffected. However, this also means 5-HD can be further metabolized via β-oxidation, which is a potential confounding off-target effect.[11][12]

Glyburide (Glibenclamide)

Glyburide is a high-affinity sulfonylurea that potently blocks sarcKATP channels, forming the basis of its clinical use as an anti-diabetic drug.[13][14] Its use as a mitoKATP inhibitor requires more caution.

  • On-Target Potency : In the "open" state, glyburide is a more potent mitoKATP inhibitor than 5-HD, with K½ values reported between 1–6 μM in isolated mitochondria.[5][6][7]

  • Sarcolemmal Specificity : Glyburide is a potent inhibitor of all known sarcKATP channel isoforms, with IC50 values often in the nanomolar range. It is, by definition, a non-selective KATP channel blocker.

  • Off-Target Mitochondrial Effects : This is the most significant concern for researchers. At the micromolar concentrations required to inhibit mitoKATP, glyburide exhibits numerous off-target effects that can compromise data interpretation. It has been shown to:

    • Inhibit mitochondrial respiration and uncouple oxidative phosphorylation.[6][15]

    • Interfere with mitochondrial bioenergetics by increasing membrane permeability to chloride ions.[16]

    • Induce mitochondrial swelling and activate the mitochondrial permeability transition pore (mPTP) in certain conditions.[17]

    • Affect cellular glucose transport through mechanisms independent of KATP channels.[18][19]

These off-target effects can mimic a true channel blockade. For instance, by depolarizing the mitochondrial membrane, glyburide can reduce the driving force for K+ entry, giving a false positive for mitoKATP inhibition in assays that measure K+ flux.[5]

Quantitative Data Summary

The following table summarizes the inhibitory concentrations for 5-HD and glyburide. It is critical to note that these values are highly dependent on the specific experimental conditions.

CompoundTarget ChannelInhibitory Concentration (IC50 / K½)Experimental ConditionsReference(s)
Sodium 5-HD mitoKATP45 - 85 μMIsolated mitochondria, state-dependent (opener + ATP)[5][6][8]
sarcKATP~30 μMInside-out patch clamp, ATP-dependent[9][10]
Glyburide mitoKATP1 - 6 μMIsolated mitochondria, state-dependent (opener + ATP)[5][6][7]
sarcKATPNanomolar rangePatch clamp[20][21]

Validating Specificity: A Multi-Assay Approach

To generate trustworthy and publishable data, a single experimental method is insufficient. A self-validating system employs multiple assays to confirm on-target effects while simultaneously ruling out non-specific actions.

cluster_prep Sample Preparation cluster_assays Experimental Assays cluster_readouts Primary Readouts cluster_interpretation Interpretation Isolated Mitochondria Isolated Mitochondria Assay1 Mitochondrial Swelling Assay (Indirect K+ Flux) Isolated Mitochondria->Assay1 Assay2 Thallium (Tl+) Flux Assay (Indirect K+ Flux) Isolated Mitochondria->Assay2 Assay4 Oxygen Consumption Assay (Mitochondrial Respiration) Isolated Mitochondria->Assay4 Mitoplasts Mitoplasts Assay3 Patch-Clamp Electrophysiology (Direct Channel Activity) Mitoplasts->Assay3 Readout1 Decreased Light Scattering Assay1->Readout1 Readout2 Quenched Tl+-sensitive Dye Assay2->Readout2 Readout3 Reduced Single-Channel Current Assay3->Readout3 Readout4 Altered O2 Consumption Rate Assay4->Readout4 On-Target Effect On-Target Effect Readout1->On-Target Effect Readout2->On-Target Effect Readout3->On-Target Effect Off-Target Effect Off-Target Effect Readout4->Off-Target Effect

Figure 2: Experimental workflow for assessing inhibitor specificity.

Experimental Protocols

Mitochondrial Swelling Assay (Light Scattering)

This is a classic, robust method to indirectly measure K+ flux into isolated mitochondria.

  • Principle : Mitochondria are suspended in a K+-based medium. Opening of mitoKATP channels allows K+ to enter the mitochondrial matrix, driven by the membrane potential. Water follows the osmotic gradient, causing the mitochondria to swell. This swelling decreases the absorbance (or scattering) of light at 540 nm, which can be measured with a spectrophotometer.[22]

  • Step-by-Step Protocol :

    • Isolate mitochondria from the tissue of interest (e.g., rat heart) using differential centrifugation. Keep mitochondria on ice.

    • Prepare a swelling buffer (e.g., 125 mM KCl, 20 mM HEPES, 2 mM K2HPO4, 1 mM MgCl2, pH 7.4) containing a respiratory substrate (e.g., 5 mM succinate).

    • Add isolated mitochondria (approx. 0.5 mg/mL) to a cuvette with the swelling buffer in a spectrophotometer and record the baseline absorbance at 540 nm.

    • To activate the channels, add a mitoKATP opener (e.g., 100 µM diazoxide). A decrease in absorbance indicates channel opening and mitochondrial swelling.

    • Once a steady rate of swelling is observed, add the inhibitor (5-HD or glyburide) at the desired concentration.

    • An effective inhibitor will arrest the swelling, causing the absorbance trace to plateau. This indicates a blockade of K+ influx.

  • Rationale for Key Steps :

    • Respiratory Substrate: Succinate is used to energize the mitochondria and establish a strong negative membrane potential, which is the driving force for K+ entry.

    • Opener (Diazoxide): As per the state-dependency principle, the opener is essential to sensitize the channel to the inhibitor.

    • Control: A parallel experiment without the inhibitor is crucial to observe the maximal swelling rate. An experiment with a non-permeant cation (like TEA+) instead of K+ can confirm that the swelling is specific to K+ flux.[5]

Patch-Clamp Electrophysiology of Mitoplasts

This is the gold-standard technique for directly measuring the electrical activity of single ion channels.[23][24]

  • Principle : The outer mitochondrial membrane is removed to create a "mitoplast," exposing the inner membrane. A glass micropipette with a tiny opening is sealed onto the inner membrane, isolating a small patch that may contain one or more mitoKATP channels. The current (flow of K+ ions) through these channels can be directly recorded.[25][26]

  • Step-by-Step Protocol :

    • Prepare mitoplasts from isolated mitochondria, typically using French press or osmotic shock.

    • Place mitoplasts in a recording chamber on an inverted microscope.

    • Using a micromanipulator, approach a mitoplast with a fire-polished glass micropipette filled with a K+-based solution.

    • Apply gentle suction to form a high-resistance (>1 GΩ) "gigaseal" between the pipette tip and the inner mitochondrial membrane.

    • Apply a voltage clamp to the membrane patch and record single-channel currents.

    • To study inhibition, first establish baseline channel activity (channels can be opened by removing ATP from the pipette solution or adding an opener to the bath).

    • Perfuse the bath with a solution containing the inhibitor (5-HD or glyburide) and record the change in channel open probability and/or current amplitude.

  • Rationale for Key Steps :

    • Mitoplast Preparation: This is the most technically challenging step. Removal of the outer membrane is necessary to access the inner membrane where the channels reside.

    • Gigaseal: The high-resistance seal is critical to electrically isolate the membrane patch, allowing the detection of picoampere-level currents flowing through a single channel.

Mitochondrial Respiration Assay

This assay is essential for identifying off-target effects, particularly for glyburide.

  • Principle : Oxygen consumption by the mitochondrial electron transport chain is measured using a high-resolution respirometer (e.g., Oroboros Oxygraph) equipped with a Clark-type oxygen electrode.

  • Step-by-Step Protocol :

    • Calibrate the respirometer with air-saturated respiration medium.

    • Add isolated mitochondria to the chamber containing respiration medium (e.g., MiR05).

    • Measure baseline respiration (LEAK state) after the addition of a substrate for Complex I (e.g., glutamate/malate) or Complex II (e.g., succinate).

    • Add ADP to stimulate ATP synthesis and measure the maximal coupled respiration rate (OXPHOS or State 3).

    • In a separate run, after establishing a baseline, add the inhibitor (e.g., 50 µM glyburide) and observe its effect on both LEAK and OXPHOS respiration.

    • A chemical uncoupler (like CCCP) can be added at the end to measure the maximal capacity of the electron transport system (ETS).

  • Rationale for Key Steps :

    • LEAK vs. OXPHOS: Differentiating the effect on these two states is important. A specific channel blocker should not affect respiration. An increase in LEAK respiration suggests uncoupling, while a decrease in OXPHOS capacity suggests inhibition of the respiratory chain or ATP synthase.[15] Glyburide has been shown to inhibit State 3 respiration, a clear off-target effect.[15]

Conclusion and Recommendations

The choice between sodium 5-hydroxydecanoate and glyburide is a choice between potential subtleties and known liabilities.

  • Sodium 5-Hydroxydecanoate should be considered the more specific tool for functional studies in intact cells and tissues , where its apparent mitochondrial targeting provides a cleaner window into mitoKATP function. However, researchers must remain aware that its selectivity is likely functional, not inherent, and its potential for metabolism could be a confounding variable in long-term experiments.

  • Glyburide , due to its high potency, can be a useful tool in well-controlled, reductionist systems like patch-clamp or reconstituted channels where its concentration can be carefully managed. However, its use in intact cells or isolated mitochondria to probe mitoKATP function is fraught with peril due to its significant off-target effects on mitochondrial bioenergetics.[15][16] If glyburide is used, it is imperative to run parallel controls for mitochondrial respiration and membrane potential to demonstrate that the observed effects are not artifacts of metabolic disruption.

References

  • Jabůrek M, Yarov-Yarovoy V, Paucek P, Garlid KD. State-dependent inhibition of the mitochondrial KATP channel by glyburide and 5-hydroxydecanoate. J Biol Chem. 1998;273(22):13578-13582. [Link]

  • Garlid KD, Paucek P, Yarov-Yarovoy V, et al. The role of the mitochondrial ATP-sensitive K(+) channel in cardiac function and cardioprotection. Biochim Biophys Acta. 2003;1606(1-3):1-21. [Link]

  • Rohilla A, Singh VP, Singh M. Mitochondrial ATP-Sensitive Potassium Channels and Cardioprotection. Int J Drug Dev & Res. 2012;4(2):36-44. [Link]

  • Pain T, Yang X, Csonka C, et al. Mitochondrial K(ATP) channels: role in cardioprotection. Br J Pharmacol. 2002;135(4):1139-1150. [Link]

  • Jabůrek M, Yarov-Yarovoy V, Paucek P, Garlid KD. State-dependent Inhibition of the Mitochondrial KATP Channel by Glyburide and 5-Hydroxydecanoate. ResearchGate. 1998. [Link]

  • Aon MA, Cortassa S, O'Rourke B. Mitochondrial ATP-Sensitive Potassium Channels and Apoptosis. Circ Res. 2001;88:1280-1282. [Link]

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A Researcher's Guide to Ischemic Preconditioning Blockade: 5-HD vs. Glibenclamide

Author: BenchChem Technical Support Team. Date: March 2026

For decades, the phenomenon of ischemic preconditioning (IPC), where brief, non-lethal episodes of ischemia protect the myocardium from a subsequent, more sustained ischemic insult, has been a focal point of cardiovascular research. Central to the mechanism of IPC are ATP-sensitive potassium (KATP) channels. The ability to pharmacologically dissect this pathway is crucial for understanding its components and developing therapeutic strategies. This guide provides an in-depth comparison of two widely used KATP channel blockers in the context of IPC research: 5-hydroxydecanoate (5-HD) and glibenclamide. Our objective is to equip researchers, scientists, and drug development professionals with the necessary knowledge to make informed decisions in their experimental designs.

The Central Role of KATP Channels in Ischemic Preconditioning

Ischemic preconditioning is a complex signaling cascade involving various triggers and effectors. A significant body of evidence points to the opening of KATP channels as a critical step in mediating the protective effects of IPC.[1] There are two primary subtypes of KATP channels in cardiomyocytes that are relevant to this process: those located on the sarcolemma (sarcKATP) and those on the inner mitochondrial membrane (mitoKATP). The opening of these channels during ischemia is thought to be a protective mechanism. The prevailing hypothesis for many years has been that the activation of mitoKATP channels is a key event in IPC-induced cardioprotection.[2]

5-Hydroxydecanoate (5-HD): The Purported mitoKATP-Selective Blocker

5-Hydroxydecanoate has been widely adopted in IPC research due to its reported selectivity for mitochondrial KATP channels over their sarcolemmal counterparts. This selectivity has made it an invaluable tool for investigating the specific role of mitoKATP channels in cardioprotection.

Mechanism of Action and Experimental Evidence

The primary mechanism attributed to 5-HD in blocking IPC is the inhibition of mitoKATP channels. Studies have shown that pretreatment with 5-HD can abolish the protective effects of IPC. For instance, in a rat model of IPC, 5-HD administered before the preconditioning stimulus partially abolished the reduction in infarct size and attenuated the preservation of ATP synthesis that is typically observed with IPC.[2] Similarly, in rabbits, 5-HD was also found to abolish the infarct-reducing effect of IPC.[3] These findings support the notion that the opening of mitoKATP channels is a crucial step in the signaling pathway of IPC.

A Critical Look at Specificity and Off-Target Effects

While 5-HD is often referred to as a selective mitoKATP channel blocker, it is crucial for researchers to be aware of its potential off-target effects. Emerging evidence suggests that 5-HD can be metabolized by mitochondria and may interfere with fatty acid β-oxidation.[4][5] This metabolic interference could create a bottleneck in energy production, which may confound the interpretation of its effects on IPC.[4] Some studies have even reported that 5-HD can increase mitochondrial volume and inhibit respiration, effects that are contrary to what would be expected from a specific mitoKATP channel blocker.[4][5] Therefore, while 5-HD remains a valuable tool, its effects should be interpreted with caution, considering its potential impact on mitochondrial metabolism.

Glibenclamide: The Non-Selective KATP Channel Blocker

Glibenclamide, a second-generation sulfonylurea, has a long history of use in both clinical and research settings. In the context of IPC, it is considered a non-selective KATP channel blocker, inhibiting both sarcKATP and mitoKATP channels.

Mechanism of Action and Experimental Evidence

Glibenclamide exerts its effects by binding to the sulfonylurea receptor (SUR) subunit of the KATP channel complex.[6] Its non-selective nature means that it will block KATP channels at both the sarcolemma and the mitochondria. Numerous studies have demonstrated that glibenclamide can abolish the protective effects of IPC.[7][8] For example, in human studies involving patients undergoing percutaneous transluminal coronary angioplasty, pretreatment with glibenclamide was shown to completely abolish the preconditioning effect.[9]

Non-Selectivity and Off-Target Considerations

The primary limitation of glibenclamide in dissecting the IPC pathway is its lack of selectivity between sarcKATP and mitoKATP channels. This makes it difficult to attribute its effects solely to the blockade of one channel subtype. Furthermore, glibenclamide has been shown to have off-target effects, including the inhibition of other ion channels, such as the cystic fibrosis transmembrane conductance regulator (CFTR) Cl- channel.[2][10] It has also been reported to inhibit the NLRP3 inflammasome, which could have anti-inflammatory effects.[11] These non-specific actions can complicate the interpretation of experimental results and should be considered when designing studies.

Head-to-Head Comparison: 5-HD vs. Glibenclamide

Feature5-Hydroxydecanoate (5-HD)Glibenclamide
Primary Target Purportedly selective for mitochondrial KATP (mitoKATP) channelsNon-selective for KATP channels (blocks both sarcKATP and mitoKATP)
Mechanism Blocks the pore-forming subunit of the mitoKATP channelBinds to the sulfonylurea receptor (SUR) subunit of the KATP channel
Use in IPC Research To investigate the specific role of mitoKATP channelsTo demonstrate the general involvement of KATP channels in IPC
Reported Off-Target Effects - Inhibition of fatty acid β-oxidation[4][5]- Alterations in mitochondrial respiration[4]- Blockade of CFTR Cl- channels[2][10]- Inhibition of the NLRP3 inflammasome[11]
Considerations Potential for confounding effects due to metabolic interferenceLack of specificity makes it difficult to pinpoint the exact channel subtype involved

Experimental Protocols

The following are generalized protocols for investigating the effects of 5-HD and glibenclamide on ischemic preconditioning. Researchers should optimize these protocols for their specific models and experimental conditions.

In Vivo Model: Rat Myocardial Ischemia-Reperfusion Injury

This protocol outlines a typical in vivo experiment to assess the effects of 5-HD or glibenclamide on infarct size following ischemia-reperfusion injury in rats.

G cluster_prep Animal Preparation cluster_surgery Surgical Procedure cluster_protocol Experimental Protocol cluster_analysis Infarct Size Analysis prep1 Anesthetize rat (e.g., isoflurane) prep2 Intubate and ventilate prep1->prep2 prep3 Monitor ECG and temperature prep2->prep3 surg1 Perform thoracotomy surg2 Place suture around LAD coronary artery surg1->surg2 stab Stabilization (20 min) drug Administer vehicle, 5-HD, or Glibenclamide (e.g., i.v. bolus) stab->drug ipc IPC: 3 cycles of 5 min ischemia / 5 min reperfusion drug->ipc isch Sustained Ischemia (30 min) ipc->isch rep Reperfusion (120 min) isch->rep ana1 Excise heart ana2 Stain with TTC ana1->ana2 ana3 Image and quantify infarct size ana2->ana3

Caption: In vivo experimental workflow for assessing IPC blockade.

Step-by-Step Methodology:

  • Animal Preparation: Anesthetize the rat and establish mechanical ventilation. Monitor vital signs throughout the procedure.

  • Surgical Procedure: Perform a left thoracotomy to expose the heart. Place a suture around the left anterior descending (LAD) coronary artery for subsequent occlusion.

  • Stabilization: Allow the animal to stabilize for at least 20 minutes after the surgical preparation.

  • Drug Administration: Administer the vehicle, 5-HD (e.g., 5-10 mg/kg, i.v.), or glibenclamide (e.g., 0.3-1 mg/kg, i.v.) 10-15 minutes before the IPC protocol.

  • Ischemic Preconditioning (IPC): Induce IPC by three cycles of 5 minutes of LAD occlusion followed by 5 minutes of reperfusion.

  • Sustained Ischemia: Subject the heart to a prolonged period of ischemia (e.g., 30 minutes) by tightening the LAD suture.

  • Reperfusion: Release the suture to allow for reperfusion (e.g., 120 minutes).

  • Infarct Size Measurement: At the end of reperfusion, excise the heart and stain with triphenyltetrazolium chloride (TTC) to delineate the infarct area.

In Vitro Model: Isolated Langendorff-Perfused Heart

This protocol describes an ex vivo approach using an isolated perfused heart to evaluate the effects of 5-HD or glibenclamide on functional recovery after ischemia-reperfusion.

G cluster_prep Heart Isolation and Perfusion cluster_protocol Experimental Protocol cluster_analysis Functional Assessment prep1 Anesthetize rat and excise heart prep2 Mount on Langendorff apparatus prep1->prep2 prep3 Retrograde perfuse with Krebs-Henseleit buffer prep2->prep3 stab Stabilization (20 min) drug Switch to buffer with vehicle, 5-HD, or Glibenclamide stab->drug ipc IPC: 3 cycles of 5 min global ischemia / 5 min reperfusion drug->ipc isch Sustained Global Ischemia (30 min) ipc->isch rep Reperfusion (60 min) isch->rep ana1 Continuously record LVDP, HR, and Coronary Flow ana2 Calculate Rate-Pressure Product ana1->ana2 ana3 Analyze functional recovery post-ischemia ana2->ana3

Caption: Ex vivo experimental workflow for assessing IPC blockade.

Step-by-Step Methodology:

  • Heart Isolation: Anesthetize the rat and rapidly excise the heart.

  • Langendorff Perfusion: Mount the aorta on a cannula of a Langendorff apparatus and initiate retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant pressure.

  • Stabilization: Allow the heart to stabilize for 20 minutes.

  • Drug Perfusion: Switch the perfusion to a buffer containing the vehicle, 5-HD (e.g., 100-500 µM), or glibenclamide (e.g., 1-10 µM) for 10-15 minutes before IPC.

  • Ischemic Preconditioning (IPC): Induce global ischemia for 5 minutes followed by 5 minutes of reperfusion, repeated for three cycles.

  • Sustained Ischemia: Subject the heart to 30 minutes of global no-flow ischemia.

  • Reperfusion: Reinitiate perfusion for 60 minutes.

  • Functional Assessment: Continuously monitor left ventricular developed pressure (LVDP), heart rate (HR), and coronary flow throughout the experiment to assess functional recovery.

Signaling Pathways and Points of Intervention

The following diagram illustrates the putative signaling cascade of ischemic preconditioning and the sites of action for 5-HD and glibenclamide.

G cluster_trigger IPC Triggers cluster_transduction Signal Transduction cluster_effector End Effectors IPC Brief Ischemia/Reperfusion Adenosine Adenosine IPC->Adenosine Bradykinin Bradykinin IPC->Bradykinin Opioids Opioids IPC->Opioids GPCR G-protein Coupled Receptors Adenosine->GPCR Bradykinin->GPCR Opioids->GPCR PKC Protein Kinase C GPCR->PKC sarcKATP sarcKATP Channel PKC->sarcKATP mitoKATP mitoKATP Channel PKC->mitoKATP Cardioprotection Cardioprotection sarcKATP->Cardioprotection mitoKATP->Cardioprotection Glibenclamide Glibenclamide Glibenclamide->sarcKATP Inhibits Glibenclamide->mitoKATP Inhibits FiveHD 5-HD FiveHD->mitoKATP Inhibits

Caption: IPC signaling pathway and inhibitor action sites.

Conclusion and Future Directions

Both 5-HD and glibenclamide have been instrumental in advancing our understanding of the role of KATP channels in ischemic preconditioning. 5-HD offers the advantage of purported selectivity for mitoKATP channels, allowing for more targeted investigations into the role of this specific channel subtype. However, its potential off-target metabolic effects necessitate careful consideration and appropriate control experiments. Glibenclamide, as a non-selective blocker, is useful for confirming the general involvement of KATP channels but cannot distinguish between the roles of the different subtypes. Its known effects on other ion channels also warrant caution in data interpretation.

For researchers in this field, the choice between 5-HD and glibenclamide will depend on the specific research question. When investigating the specific contribution of mitoKATP channels, 5-HD is the logical choice, provided that its potential metabolic effects are acknowledged and controlled for. For studies aiming to demonstrate the overall importance of KATP channels in a particular model of IPC, glibenclamide can be a suitable tool.

Future research should focus on the development of more specific pharmacological probes for both sarcKATP and mitoKATP channels to further elucidate their distinct roles in cardioprotection. Additionally, a deeper understanding of the off-target effects of existing blockers is essential for the accurate interpretation of past and future studies. By critically evaluating the tools at our disposal, we can continue to unravel the complexities of ischemic preconditioning and pave the way for novel therapeutic interventions for ischemic heart disease.

References

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A Comparative Guide to 5-Hydroxydecanoate and Diazoxide: Opposing Effects on Mitochondrial Membrane Potential

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The Central Role of Mitochondrial Membrane Potential and mitoKATP Channels

The inner mitochondrial membrane maintains a steep electrochemical gradient, known as the mitochondrial membrane potential (ΔΨm), which is essential for ATP synthesis.[1] This potential is a critical indicator of mitochondrial health and cellular bioenergetics.[2] Embedded within this membrane are ATP-sensitive potassium channels (mitoKATP), which play a crucial role in protecting cells, especially cardiomyocytes, from ischemic injury.[3] The modulation of these channels directly impacts ΔΨm and is a key mechanism in cellular stress responses.[4] Pharmacological agents that open or block these channels are invaluable for elucidating these protective pathways.

Mechanisms of Action: A Tale of Two Modulators

Diazoxide and 5-HD are the most widely used pharmacological tools to study mitoKATP channels, acting as a functional pair with opposing effects.

Diazoxide: The mitoKATP Channel Opener

Diazoxide is a well-established opener of mitoKATP channels.[5][6] Its mechanism of action involves binding to the channel complex, which leads to an influx of potassium (K+) ions into the mitochondrial matrix.[7] This influx of positive charge causes a mild and transient depolarization (a decrease) of the mitochondrial membrane potential.[8][9] This controlled depolarization is a key event in triggering cellular protection mechanisms, often mimicking the effects of ischemic preconditioning.[10][11] By reducing the driving force for calcium (Ca2+) entry into the mitochondria, diazoxide helps prevent mitochondrial calcium overload, a major contributor to cell death during reperfusion injury.[10]

5-Hydroxydecanoate (5-HD): The Selective mitoKATP Channel Blocker

Conversely, 5-hydroxydecanoate (5-HD) is a selective blocker of mitoKATP channels.[12][13] It acts by inhibiting the K+ influx mediated by the opening of these channels.[12] When used alone, 5-HD may have minimal effects on the baseline mitochondrial membrane potential. However, its primary experimental utility lies in its ability to antagonize the effects of mitoKATP openers like diazoxide.[14] If a cellular effect initiated by diazoxide is reversed or blocked by the subsequent addition of 5-HD, it provides strong evidence that the effect is mediated through the opening of mitoKATP channels.[15][16]

The interplay between these two compounds is a cornerstone of research into cardioprotection and other cytoprotective phenomena.[14]

G cluster_Mito Mitochondrial Inner Membrane mitoKATP mitoKATP Channel K+ K_influx K+ Influx mitoKATP:f1->K_influx Facilitates Diazoxide Diazoxide (Opener) Diazoxide->mitoKATP:f0 Activates FiveHD 5-HD (Blocker) FiveHD->mitoKATP:f0 Blocks Depolarization Mild Depolarization (ΔΨm ↓) K_influx->Depolarization Cytoprotection Cytoprotection Depolarization->Cytoprotection Triggers

Figure 1: Opposing actions of Diazoxide and 5-HD on the mitoKATP channel and ΔΨm.

Experimental Evidence: Comparing Effects on Mitochondrial Membrane Potential

The opposing effects of diazoxide and 5-HD on ΔΨm have been demonstrated across numerous studies. Diazoxide consistently induces a concentration-dependent depolarization of the mitochondrial membrane, an effect that is reliably blocked by 5-HD.

Compound Action Effect on ΔΨm Experimental Observation Key References
Diazoxide mitoKATP Opener↓ (Depolarization)Induces a decrease in mitochondrial membrane potential, often measured by an increase in rhodamine 123 fluorescence or a decrease in TMRM/JC-1 aggregate fluorescence.[8][14][8],[14]
5-Hydroxydecanoate (5-HD) mitoKATP Blocker↔ or Blocks DepolarizationHas little effect on baseline ΔΨm but effectively antagonizes and reverses the depolarization caused by diazoxide.[14][16][14],[16]

Note: The magnitude of the change in ΔΨm can vary depending on the cell type, compound concentration, and the assay used.

It is important to note that some studies have suggested that at high concentrations, both diazoxide and 5-HD may have off-target effects independent of mitoKATP channels.[17][18][19] For instance, diazoxide has been reported to inhibit succinate dehydrogenase (Complex II) of the electron transport chain.[7][20] Similarly, 5-HD can be metabolized via β-oxidation.[19][21] This underscores the importance of using these compounds at appropriate concentrations and including proper controls to ensure the observed effects are specifically mediated by mitoKATP channels.

Experimental Protocols: Measuring Mitochondrial Membrane Potential

Accurate measurement of ΔΨm is crucial for studying the effects of diazoxide and 5-HD. Fluorescent probes like Tetramethylrhodamine, Methyl Ester (TMRM) and JC-1 are commonly used.[2][22]

Protocol: TMRM Staining for Mitochondrial Membrane Potential by Fluorescence Microscopy

TMRM is a cell-permeant, cationic fluorescent dye that accumulates in active mitochondria in proportion to the membrane potential.[23][24] A decrease in ΔΨm results in the release of TMRM from the mitochondria and a corresponding decrease in fluorescence intensity.[2]

Materials:

  • Cells cultured on glass-bottom dishes suitable for microscopy.

  • TMRM stock solution (e.g., 10 mM in DMSO).[24]

  • Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer.[1]

  • Diazoxide and 5-HD stock solutions.

  • FCCP (Carbonyl cyanide 4-(trifluoromethoxy)phenylhydrazone) as a positive control for depolarization.[1][25]

Step-by-Step Methodology:

  • Cell Culture: Plate cells on glass-bottom dishes and grow to a suitable confluency (e.g., 50-70%).

  • Preparation of Staining Solution: Prepare a fresh working solution of TMRM in pre-warmed imaging buffer. A typical final concentration is in the non-quenching mode, around 20-100 nM.[24][25]

  • Cell Staining: Remove the culture medium, wash the cells once with buffer, and add the TMRM staining solution. Incubate for 20-45 minutes at 37°C, protected from light.[23][24]

  • Baseline Imaging: After incubation, replace the staining solution with fresh, pre-warmed buffer (can contain a low concentration of TMRM to maintain equilibrium) and acquire baseline fluorescence images using a fluorescence microscope with appropriate filters (e.g., Ex/Em ~548/575 nm).[2][25]

  • Compound Treatment:

    • Diazoxide Group: Add diazoxide to the desired final concentration (e.g., 30-100 µM) and acquire images at several time points to observe the depolarization (decrease in fluorescence).

    • 5-HD Antagonism Group: Pre-incubate cells with 5-HD (e.g., 100-500 µM) for 15-30 minutes before adding diazoxide.[14] Alternatively, add 5-HD after diazoxide-induced depolarization to observe potential repolarization.

    • Control Groups: Include an untreated (vehicle) control and a positive control where FCCP (e.g., 5-20 µM) is added at the end of the experiment to induce complete mitochondrial depolarization, establishing the dynamic range of the measurement.[25][26]

  • Image Analysis: Quantify the average fluorescence intensity within regions of interest (ROIs) drawn around cells or mitochondrial networks over time. Normalize the fluorescence values to the baseline (F/F₀) to compare the effects of the different treatments.

Figure 2: Experimental workflow for measuring ΔΨm changes using TMRM.

Conclusion: A Symbiotic Pair for Mitochondrial Research

Diazoxide and 5-hydroxydecanoate represent a powerful pharmacological duo for probing the function of mitochondrial ATP-sensitive potassium channels. Their predictable and opposing effects on mitochondrial membrane potential allow researchers to confirm the involvement of mitoKATP channels in various cellular processes, most notably in mechanisms of cardioprotection.[3] While acknowledging their potential off-target effects, the careful and controlled use of diazoxide as an opener and 5-HD as its corresponding blocker remains a fundamental and indispensable strategy in mitochondrial research and the development of cytoprotective therapies.

References

  • The Cardioprotective Mechanism of Diazoxide Involves the Inhibition of Succinate Dehydrogenase. PMC. [Link]

  • Mitochondrial Transmembrane Potential (ψ m ) Assay Using TMRM. Bio-protocol. [Link]

  • KATP Channel Opener Diazoxide Prevents Neurodegeneration: A New Mechanism of Action via Antioxidative Pathway Activation. PLOS ONE. [Link]

  • State-dependent Inhibition of the Mitochondrial KATP Channel by Glyburide and 5-Hydroxydecanoate*. Journal of Biological Chemistry. [Link]

  • Diazoxide affects mitochondrial bioenergetics by the opening of mKATP channel on submicromolar scale. PMC. [Link]

  • Direct effects of diazoxide on mitochondria in pancreatic B-cells and on isolated liver mitochondria. PubMed. [Link]

  • Diazoxide acts more as a PKC-ɛ activator, and indirectly activates the mitochondrial KATP channel conferring cardioprotection against hypoxic injury. PMC. [Link]

  • Diazoxide Attenuates Postresuscitation Brain Injury in a Rat Model of Asphyxial Cardiac Arrest by Opening Mitochondrial ATP-Sensitive Potassium Channels. PMC. [Link]

  • Determination of Mitochondrial Membrane Potential and Reactive Oxygen Species in Live Rat Cortical Neurons. PMC. [Link]

  • Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe. PMC. [Link]

  • K(ATP) channel-independent targets of diazoxide and 5-hydroxydecanoate in the heart. PubMed. [Link]

  • Exploitation of KATP channels for cardiac surgery. OAE Publishing Inc. [Link]

  • Mitochondrial ATP-Sensitive Potassium Channels and Cardioprotection. IT Medical Team. [Link]

  • JC-1 Mitochondrial Membrane Potential Assay. Creative Bioarray. [Link]

  • Mitochondrial K(ATP) channels: role in cardioprotection. PubMed. [Link]

  • The effects of ischaemic preconditioning, diazoxide and 5-hydroxydecanoate on rat heart mitochondrial volume and respiration. PMC. [Link]

  • 5-Hydroxydecanoate and coenzyme A are inhibitors of native sarcolemmal KATP channels in inside-out patches. BioKB. [Link]

  • Mitochondrial ATP-Sensitive Potassium Channels Inhibit Apoptosis Induced by Oxidative Stress in Cardiac Cells. Circulation Research. [Link]

  • the role of the mitochondrial ATP-sensitive K(+) channel in cardiac function and cardioprotection. PubMed. [Link]

  • Preservation of mitochondrial function by diazoxide during sustained ischaemia in the rat heart. PMC. [Link]

  • β-Oxidation of 5-hydroxydecanoate, a Putative Blocker of Mitochondrial ATP-Sensitive Potassium Channels. PMC. [Link]

  • Understanding mitochondrial potassium channels: 33 years after discovery. Frontiers in Physiology. [Link]

  • Diazoxide Needs Mitochondrial Connexin43 to Exert Its Cytoprotective Effect in a Cellular Model of CoCl2-Induced Hypoxia. MDPI. [Link]

  • Lack of manifestations of diazoxide/5-hydroxydecanoate-sensitive KATP channel in rat brain nonsynaptosomal mitochondria. PMC. [Link]

  • 5-Hydroxydecanoate and Coenzyme A Are Inhibitors of Native Sarcolemmal KATP Channels in Inside-Out Patches. PubMed. [Link]

  • Multidimensional Regulation of Cardiac Mitochondrial Potassium Channels. MDPI. [Link]

  • What is the mechanism of Diazoxide? Patsnap Synapse. [Link]

  • State-dependant Inhibition of the Mitochondrial KATP Channel by Glyburide and 5-Hydroxydecanoate. ResearchGate. [Link]

  • Lack of manifestations of diazoxide/5-hydroxydecanoate-sensitive KATP channel in rat brain nonsynaptosomal mitochondria. PubMed. [Link]

  • Administration of 5-Hydroxydecanoate, a Selective Inhibitor of Mitochondrial ATP-sensitive Potassium Channels. Indian Journal of Physiology and Pharmacology. [Link]

  • The mitochondrial ATP-sensitive potassium channel blocker 5-hydroxydecanoate inhibits toxicity of 6-hydroxydopamine on dopaminergic neurons. PubMed. [Link]

  • Diazoxide Modulates Cardiac Hypertrophy by Targeting H2O2 Generation and Mitochondrial Superoxide Dismutase Activity. PubMed. [Link]

  • Diazoxide-induced respiratory inhibition - a putative mitochondrial K(ATP) channel independent mechanism of pharmacological preconditioning. PubMed. [Link]

  • Effects of mitochondrial ATP channel modulators and calcium channel... ResearchGate. [Link]

Sources

5-HD vs 5-hydroxydecanoic acid free acid bioavailability in vivo

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical analysis of the bioavailability, formulation, and experimental utility of 5-Hydroxydecanoate (5-HD) in its sodium salt form versus its free acid form.

Executive Summary: The Bioavailability Divergence

For in vivo applications targeting the mitochondrial ATP-sensitive potassium channel (mK


), Sodium 5-Hydroxydecanoate (5-HD Na⁺)  is the superior choice regarding bioavailability, aqueous solubility, and reproducibility.
  • Sodium Salt: Highly water-soluble (>10 mg/mL), allowing for direct dissolution in physiological saline. It exhibits rapid systemic absorption and immediate bioavailability for intravenous (IV) or intraperitoneal (IP) administration.

  • Free Acid: Lipophilic with poor aqueous solubility. It requires organic co-solvents (DMSO, Ethanol) for formulation. Its bioavailability is dissolution-rate limited, leading to erratic plasma concentrations and potential precipitation at the injection site, which can confound ischemic preconditioning (IPC) data.

Critical Mechanistic Insight: 5-HD is not merely a channel blocker; it is a metabolic substrate.[1][2][3] It is activated by acyl-CoA synthetase to 5-hydroxydecanoyl-CoA (5-HD-CoA) within the mitochondria.[2] Therefore, "bioavailability" strictly refers to the delivery of the parent molecule to the mitochondrial matrix before it is cleared or metabolically sequestered.

Part 1: Chemical & Physical Divergence

The choice between the salt and free acid dictates the formulation strategy. The free acid is often a precursor or reagent-grade chemical, whereas the sodium salt is the pharmacological tool.

FeatureSodium 5-Hydroxydecanoate (Salt)5-Hydroxydecanoic Acid (Free Acid)
CAS Number 71186-53-3624-00-0
Physical State Crystalline Powder (White/Beige)Viscous Oil or Waxy Solid
Aqueous Solubility High (>10 mg/mL in H₂O)Negligible (Requires organic solvents)
pKa ~4.8 (Dissociated at pH 7.4)~4.8 (Protonated at acidic pH)
Formulation Vehicle 0.9% Saline or PBSDMSO (<1%) or Ethanol/Saline mix
In Vivo Application IV, IP, IntracoronaryTransdermal or Depot (Rare)
Primary Risk Hygroscopic (Store desiccated)Precipitation upon aqueous dilution

Part 2: Bioavailability & Pharmacokinetics

Absorption and Dissolution[5][6]
  • Sodium Salt: Upon injection, the salt dissociates immediately. The 5-HD anion is small and hydrophilic enough to diffuse rapidly through the extracellular space. In rat models, IV administration (5–10 mg/kg) yields peak plasma levels within minutes.

  • Free Acid: If injected in a suspension, absorption follows zero-order kinetics (dissolution-limited), failing to reach the threshold concentration (IC₅₀ ~45–75 µM) required to block the mK

    
     channel during the critical "trigger" phase of preconditioning.
    
Mitochondrial Uptake & Activation (The "Hidden" PK Step)

Bioavailability is often miscalculated because researchers assume 5-HD is inert until it binds the channel. This is incorrect.

  • Mechanism: 5-HD mimics endogenous fatty acids. It enters the cell and crosses the outer mitochondrial membrane (OMM).

  • The Metabolic Trap: Inside the matrix, it is a substrate for Acyl-CoA Synthetase , converting it to 5-HD-CoA .

  • Implication: 5-HD-CoA is the active moiety that interacts with the beta-oxidation machinery and the mK

    
     channel. The rate of this conversion depends on the initial surge of free 5-HD delivered to the cytosol. Slow absorption (Free Acid) may result in metabolic clearance of the drug via beta-oxidation before it achieves channel blockade.
    

Part 3: Visualization of Mechanism

The following diagram illustrates the critical path from administration to mitochondrial action, highlighting where the Free Acid form introduces instability.

G Admin_Salt Sodium 5-HD (IV/IP Injection) Plasma Plasma Compartment (Free 5-HD Anion) Admin_Salt->Plasma Rapid Dissolution Admin_Acid 5-HD Free Acid (Solvent Required) Admin_Acid->Plasma Slow/Erratic Absorption Cytosol Cytosol (Cellular Uptake) Plasma->Cytosol Diffusion Mitochondria Mitochondrial Matrix Cytosol->Mitochondria Transport Activation Acyl-CoA Synthetase (Activation Step) Mitochondria->Activation Substrate Entry Active_Moiety 5-HD-CoA (Active Blocker) Activation->Active_Moiety Conversion BetaOx Beta-Oxidation (Metabolic Clearance) Active_Moiety->BetaOx Competitive Metabolism Target mK_ATP Channel (Blockade) Active_Moiety->Target Inhibition (Cardioprotection Block)

Caption: Pathway showing the rapid bioavailability of the Salt form vs. the erratic absorption of the Free Acid, leading to the formation of the active 5-HD-CoA moiety.

Part 4: Self-Validating Experimental Protocols

To ensure data integrity (E-E-A-T), use these protocols. The "Validation Check" steps are designed to prevent common experimental artifacts.

Protocol A: Preparation of Sodium 5-HD for IV Injection (Recommended)

Use this for: Ischemia-Reperfusion (I/R) studies, Preconditioning blockade.

  • Calculation: Target dose is typically 10 mg/kg . For a 300g rat, you need 3 mg.

  • Vehicle: Sterile 0.9% Saline (pH 7.4).

  • Solubilization: Weigh 10 mg of Sodium 5-HD. Add 1 mL of saline. Vortex for 15 seconds.

    • Validation Check: Solution must be crystal clear. If cloudy, the salt may have degraded to free acid due to moisture exposure. Discard.

  • Filtration: Pass through a 0.22 µm syringe filter for sterilization.

  • Administration: Inject as a slow bolus (over 30 seconds) via the tail vein or jugular catheter 15 minutes prior to the ischemic event.

Protocol B: Preparation of 5-HD Free Acid (If Salt is Unavailable)

Use this for: In vitro patch-clamp (intracellular pipette solution) or specific depot formulations.

  • Stock Solution: Weigh 5-HD Free Acid. Dissolve in 100% DMSO to create a 100 mM stock.

    • Validation Check: Ensure complete dissolution. Warming to 37°C may be required.

  • Working Solution: Dilute the stock into warm (37°C) saline immediately before use. Final DMSO concentration must be <0.1% to avoid solvent-induced cardiovascular effects (DMSO itself can be cardioprotective, confounding results).

  • pH Adjustment: The free acid will lower the pH of the unbuffered saline. Adjust to pH 7.4 using micro-volumes of 1N NaOH.

    • Critical Failure Point: Adding NaOH too quickly can cause localized precipitation of the sodium salt form, creating a non-homogenous suspension.

References

  • Hanley, P. J., et al. (2002). "5-Hydroxydecanoate is a substrate for acyl-CoA synthetase and inhibits mitochondrial fatty acid oxidation."[1][2] The Journal of Physiology, 545(3), 759–766.

  • Jabůrek, M., et al. (1998). "State-dependent inhibition of the mitochondrial K_ATP channel by glyburide and 5-hydroxydecanoate." Journal of Biological Chemistry, 273(22), 13578-13582.

  • Schultz, J. E., et al. (1997). "Blockade of ischemic preconditioning by 5-hydroxydecanoate: evidence for a role of the mitochondrial K_ATP channel." Circulation Research, 81(6), 994-1000.

  • Fini, A., et al. (2010). "Diclofenac salts, VIII. Effect of the counterions on the permeation through porcine membrane." Pharmaceutics, 2(3), 243-263. (Cited for general principles of Salt vs Free Acid bioavailability).

  • Garlid, K. D., et al. (1997). "Cardioprotective effect of diazoxide and its interaction with mitochondrial ATP-sensitive K+ channels: possible mechanism of cardioprotection." Circulation Research, 81(6), 1072-1082.

Sources

Comparative Guide: 5-HD Inhibition in Pharmacological Postconditioning

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Technical Summary

In the landscape of cardioprotection research, 5-Hydroxydecanoate (5-HD) serves as the critical "molecular scalpel" used to dissect the role of mitochondrial ATP-sensitive potassium channels (mKATP). While pharmacological postconditioning (PostC) agents—such as volatile anesthetics (Sevoflurane), opioids, and adenosine—confer protection against Reperfusion Injury, the validation of their mechanism relies on selective inhibition.

This guide compares 5-HD against its primary alternatives (Glibenclamide and HMR 1098) to establish its status as the Gold Standard for mKATP specificity . Unlike non-specific blockers, 5-HD isolates mitochondrial function without altering sarcolemmal excitability, making it the requisite tool for confirming mKATP-dependent cytoprotection.

Part 2: Mechanistic Architecture

To understand the utility of 5-HD, one must map the survival signaling activated by PostC. The protection conferred by agents like Sevoflurane is mediated by the RISK (Reperfusion Injury Salvage Kinase) and SAFE pathways, which converge on the mitochondria.

The mKATP "End-Effector" Theory

Opening the mKATP channel prevents the formation of the Mitochondrial Permeability Transition Pore (mPTP), maintaining membrane potential (


) and preventing cell death. 5-HD specifically antagonizes this opening. If 5-HD administration abolishes the protective effect of a drug, the mechanism is confirmed as mKATP-dependent.
Visualization: The Blocking Mechanism

The following diagram illustrates where 5-HD intersects the cardioprotective signaling cascade relative to the PostC trigger.

PostC_Pathway PostC PostC Agent (e.g., Sevoflurane) GPCR GPCR / Receptors PostC->GPCR Activates Kinases RISK / SAFE (Akt, ERK1/2, STAT3) GPCR->Kinases Signaling mKATP mKATP Channel (Opening) Kinases->mKATP Phosphorylation MPTP mPTP (Inhibition) mKATP->MPTP Prevents Opening FiveHD 5-HD (Inhibitor) FiveHD->mKATP BLOCKS Survival Cardioprotection (Reduced Infarct) MPTP->Survival Preserves Mitochondria

Figure 1: 5-HD acts as a specific checkpoint blocker at the mitochondrial level, downstream of cytosolic kinases.

Part 3: Comparative Analysis of Inhibitors[1]

Selecting the wrong inhibitor leads to confounded data. Glibenclamide, while potent, blocks both sarcolemmal (sKATP) and mitochondrial channels.[1] This cross-reactivity affects action potential duration, potentially altering calcium influx independent of mitochondrial metabolism.

Table 1: Specificity Profile of KATP Channel Blockers

Feature5-HD (5-Hydroxydecanoate) Glibenclamide HMR 1098
Primary Target Mitochondrial KATP (mKATP)Non-selective (sKATP + mKATP)Sarcolemmal KATP (sKATP)
Specificity High (in intact cardiomyocytes)LowHigh
Effect on APD Negligible (Does not shorten APD)Shortens APD (via sKATP block)Shortens APD (via sKATP block)
Experimental Role Validator: Proves mitochondrial origin of protection.Broad Blocker: General KATP involvement.[2]Negative Control: Proves sKATP is not the mediator.
Solubility Water/Buffer soluble (fatty acid salt)DMSO/Ethanol requiredDMSO required
Typical Conc. 100 - 500 µM1 - 10 µM10 - 30 µM

Critical Insight: To rigorously prove a PostC agent works via mitochondria, you must run a "Negative Control" arm using HMR 1098 . If HMR 1098 fails to block protection, but 5-HD succeeds, the mechanism is exclusively mitochondrial [1][2].

Part 4: Validated Experimental Protocol

The following protocol utilizes the Langendorff Isolated Heart model (Rat/Mouse), the gold standard for ischemia-reperfusion (I/R) studies.

Workflow Logic
  • Stabilization: Baseline equilibration.

  • Index Ischemia: Global no-flow ischemia to induce damage.

  • Reperfusion (The Window of Opportunity): PostC is applied immediately. 5-HD must be present during this trigger phase to block the channel opening.

Step-by-Step Methodology
  • Preparation: Excise heart, cannulate aorta, and perfuse with Krebs-Henseleit buffer (37°C, pH 7.4) at constant pressure (70-80 mmHg).

  • Exclusion Criteria: Discard hearts with HR < 250 bpm or coronary flow > 18 mL/min (indicating aortic tear).

  • 5-HD Preparation: Dissolve 5-HD sodium salt directly in Krebs buffer. Target concentration: 100 µM .

    • Note: 5-HD is a fatty acid substrate. Ensure pH is re-adjusted if high concentrations are used.

  • Experimental Timeline:

Protocol_Timeline cluster_intervention Intervention Arms (Step 3) Step1 Stabilization 20 min Step2 Global Ischemia 30 min (No Flow) Step1->Step2 Step3 Reperfusion Onset 15 min Step2->Step3 Intervention Applied Here Step4 Washout / Recovery 105 min Step3->Step4 Arm1 Control: Buffer Only Arm2 PostC: Sevoflurane (2%) Arm3 Blockade: PostC + 5-HD (100µM)

Figure 2: 5-HD is co-administered during the initial reperfusion phase to intercept the survival signal.

Part 5: Data Interpretation & Performance Metrics[4]

When using 5-HD to validate a pharmacological agent, the data should follow a specific "Reversal Pattern." If 5-HD is effective, the infarct size in the PostC + 5-HD group should be statistically indistinguishable from the Control (I/R) group.

Table 2: Expected Quantitative Outcomes (Infarct Size / Area at Risk)

Experimental GroupExpected Infarct Size (%)Interpretation
Sham < 5%Baseline; no ischemic injury.
Control (I/R Only) 45% - 55% Massive cell death due to reperfusion injury.
PostC (e.g., Sevo) 15% - 25% Protection: Significant reduction (p < 0.05 vs Control).
PostC + 5-HD 45% - 50% Blockade: Protection abolished.[3] Returns to Control levels.
PostC + HMR 1098 15% - 25% No Blockade: Protection persists (confirms mKATP specificity).
Troubleshooting the "Failure to Block"

If 5-HD fails to reverse protection (i.e., infarct size remains low), consider:

  • Timing: Was 5-HD added before the PostC agent? It acts as a competitive antagonist or downstream blocker; it must be present when the kinases attempt to open the channel.

  • Concentration: 100 µM is standard. In high-metabolic demand models, up to 500 µM may be required [3].

  • Metabolic Interference: 5-HD is metabolized to 5-HD-CoA.[4] Ensure the buffer contains adequate substrates (Glucose/Pyruvate) so the heart isn't metabolically compromised before the drug acts.

References

  • Distinct myoprotective roles of cardiac sarcolemmal and mitochondrial KATP channels. Source: FASEB Journal (2001).[5] Summary: Establishes HMR 1098 as sKATP specific and 5-HD as mKATP specific. URL:[Link]

  • Selective Pharmacological Agents Implicate Mitochondrial but Not Sarcolemmal KATP Channels. Source: Circulation / AHA Journals (2000). Summary: Demonstrates that 5-HD abolishes Diazoxide-induced protection while HMR 1098 does not.[5] URL:[Link]

  • The ischemia-selective KATP channel antagonist, 5-hydroxydecanoate, blocks ischemic preconditioning. Source:[3] Journal of Molecular and Cellular Cardiology (1997). Summary: Seminal paper validating 5-HD as the tool to reverse ischemic protection. URL:[Link]

  • Inhibition of Sevoflurane Postconditioning Against Cerebral Ischemia Reperfusion-Induced Oxidative Injury. Source: Molecules (2012). Summary: Provides data on Sevoflurane postconditioning and the reversal of oxidative protection. URL:[Link]

  • Pharmacological and histochemical distinctions between molecularly defined sarcolemmal KATP channels and native cardiac mitochondrial KATP channels. Source: Molecular Pharmacology (1999). Summary: Defines the pharmacological profile distinguishing 5-HD from Glibenclamide. URL:[Link]

Sources

Safety Operating Guide

A Comprehensive Guide to Personal Protective Equipment for Handling Sodium 5-hydroxydecanoate

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling sodium 5-hydroxydecanoate. Our focus is to deliver procedural, step-by-step guidance that ensures laboratory safety and operational integrity. By moving beyond mere product specifications, we aim to be your trusted partner in chemical handling and laboratory safety.

While sodium 5-hydroxydecanoate is not classified as a hazardous substance under the US OSHA Hazard Communication Standard 2024, prudent laboratory practice dictates a proactive approach to safety.[1] This guide is built on the principle of minimizing risk from both known and unknown hazards, a cornerstone of safe laboratory operations.

Hazard Assessment and Risk Mitigation

Sodium 5-hydroxydecanoate is a white, solid, powdered substance.[1] The primary risks associated with handling this and similar powdered chemicals include inhalation of airborne particles and direct contact with skin and eyes. Although the Safety Data Sheet (SDS) for sodium 5-hydroxydecanoate states that no protective equipment is needed under normal use conditions, it also advises to "avoid contact with skin, eyes or clothing" and to "avoid dust formation."[1] This suggests that engineering controls and personal protective equipment (PPE) are crucial for minimizing exposure.

Core Principles of Handling:

  • Engineering Controls: Whenever possible, handle sodium 5-hydroxydecanoate in a well-ventilated area. A chemical fume hood or a biological safety cabinet is highly recommended to control airborne dust.[2][3]

  • Personal Practices: Adhere to good industrial hygiene and safety practices.[1][4] This includes washing hands thoroughly after handling and before eating, drinking, or smoking.[2][4][5]

  • Minimize Dust: Handle the solid material carefully to prevent the generation of dust.[1]

Personal Protective Equipment (PPE) Selection and Use

The following PPE is recommended as a minimum standard when handling sodium 5-hydroxydecanoate to prevent accidental exposure.

Eye and Face Protection

Direct contact with any chemical powder can cause eye irritation. Therefore, appropriate eye protection is mandatory.

  • Safety Glasses with Side Shields: These provide a minimum level of protection and should be worn at all times in the laboratory.[6]

  • Chemical Splash Goggles: For procedures with a higher risk of splashing or dust generation, chemical splash goggles that meet ANSI Z87.1 standards are required.[6][7]

  • Face Shield: In situations where significant dust may be generated, a face shield should be worn in addition to safety goggles to protect the entire face.[2][4][8]

Skin and Body Protection

Preventing skin contact is a fundamental aspect of safe chemical handling.

  • Laboratory Coat: A lab coat must be worn to protect street clothing from contamination.[5][9]

  • Gloves: Chemical-resistant gloves are essential. Nitrile or neoprene gloves are suitable choices.[8] Always inspect gloves for any signs of damage before use and remove them without touching the outer surface to avoid cross-contamination.[10] Contaminated gloves should be disposed of properly.[10]

  • Full Body Protection: For large-scale operations or in the event of a significant spill, a chemical-resistant suit and boots may be necessary.[4]

Respiratory Protection

Inhalation of airborne particles should be avoided.

  • Particle Filter Respirator: If working outside of a fume hood or if dust generation is unavoidable, a NIOSH-approved respirator with a particle filter is recommended.[1][8] The specific type of respirator should be chosen based on a risk assessment of the procedure.

PPE Selection Summary

Task/Scenario Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and small-scale handling in a fume hood Safety glasses with side shieldsNitrile or neoprene glovesLaboratory coatNot generally required
Handling outside of a fume hood or with potential for dust Chemical splash gogglesNitrile or neoprene glovesLaboratory coatNIOSH-approved particle filter respirator
Large-scale handling or cleaning a significant spill Chemical splash goggles and face shieldChemical-resistant gloves (e.g., butyl rubber)Chemical-resistant suit and bootsNIOSH-approved supplied-air respirator

Procedural Workflow for Donning and Doffing PPE

Properly putting on and taking off PPE is critical to prevent contamination. The following workflow should be followed.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 1. Lab Coat Don2 2. Respirator (if needed) Don1->Don2 Don3 3. Eye and Face Protection Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Lab Coat Doff1->Doff2 Doff3 3. Eye and Face Protection Doff2->Doff3 Doff4 4. Respirator (if needed) Doff3->Doff4

Caption: Workflow for the correct sequence of donning and doffing PPE.

Operational and Disposal Plans

Handling Procedures
  • Preparation: Before starting work, ensure that all necessary PPE is available and in good condition. Read the Safety Data Sheet (SDS) for sodium 5-hydroxydecanoate.[11]

  • Location: Whenever feasible, handle the material in a designated area, such as a chemical fume hood, to minimize the spread of any dust.[2]

  • Weighing and Transfer: Use a spatula or other appropriate tool to handle the solid. Avoid scooping in a manner that creates airborne dust.

  • Cleaning: After handling, decontaminate the work surface.[2]

Spill Response

In the event of a spill:

  • Evacuate: If the spill is large, evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For a small spill, and if it is safe to do so, use an appropriate absorbent material to contain the powder. Avoid dry sweeping which can create dust.[3]

  • Collect: Carefully sweep or scoop the material into a suitable container for disposal.[1][10]

  • Decontaminate: Clean the spill area thoroughly.

Disposal

Dispose of sodium 5-hydroxydecanoate and any contaminated materials in accordance with local, regional, and national regulations.[4] Do not dispose of down the drain.[10] Unused chemicals should not be returned to their original container.[5]

First Aid Measures

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[1]

  • Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. Remove contaminated clothing. Get medical attention if symptoms occur.[1]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[10]

  • Ingestion: Clean mouth with water and drink plenty of water afterwards. Do not induce vomiting. Get medical attention if symptoms occur.[1]

References

  • Fisher Scientific. (2025, December 24). Safety Data Sheet: 5-Hydroxydecanoic acid sodium salt.
  • CORECHEM, Inc. (2022, April 29). Safe Handling Guide: Sodium Hydroxide.
  • De Dietrich Process Systems. (2024, January 22). Handling Hazardous Bulk Solids and Powders: Safety First!.
  • Canadian Centre for Occupational Health and Safety (CCOHS). (2025, August 28). Sodium Hydroxide.
  • National Institute for Occupational Safety and Health (NIOSH). (n.d.). Pocket Guide to Chemical Hazards.
  • Sigma-Aldrich. (n.d.).
  • National Center for Biotechnology Information. (n.d.). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • Good Start Packaging. (n.d.).
  • Centers for Disease Control and Prevention (CDC). (2024, November 12). Chemical Safety in the Workplace.
  • Scribd. (n.d.).
  • Merck Millipore. (2025, November 6).
  • LabManager. (2024, January 23). Lab Safety Rules and Guidelines.
  • Labbox. (2025, December 15).
  • Merck Millipore. (2025, April 7).
  • University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals.
  • ISHN.com. (2017, March 9). All about the NIOSH Pocket Guide to Chemical Hazards.
  • Elchemy. (2026, January 28). Sodium Hydroxide Storage Guidelines According to U.S. OSHA Standards.
  • SpecialChem. (2026, February 12). Polyhydroxyalkanoates (PHAs): Types, Properties, Chemical Structure & Toxicity.
  • University of Colorado Boulder. (2019, March 11). NIOSH Table 1,2 & 3.
  • Indian Institute of Science Education and Research Tirupati. (n.d.). CHEMISTRY LABORATORY SAFETY MANUAL Be Safe & Enjoy Science.
  • National Institutes of Health Office of Research Services. (n.d.). Chemical Safety Guide, 6th Ed.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.